3-Propoxypropylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-2-5-8-6-3-4-7/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOXFQVLOTVLSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168265 | |
| Record name | 3-Propoxypropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16728-59-9 | |
| Record name | 3-Propoxy-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16728-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Propoxypropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016728599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Propoxypropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-propoxypropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Propoxypropylamine chemical structure and properties
An In-Depth Technical Guide to 3-Propoxypropylamine
Introduction
This compound is an organic compound classified as an aliphatic amine that also features an ether functional group. Its structure consists of a propylamine group linked by an ether bond to a propyl group. This bifunctional nature, possessing both a nucleophilic primary amine and a hydrophobic ether moiety, makes it a versatile molecule in chemical synthesis and industrial applications. The primary amine group (-NH2) provides basicity and a site for reactions with electrophiles, while the ether linkage influences its polarity, solubility, and steric properties.
Historically, compounds like this compound gained prominence with the advancement of epoxy resin chemistry in the mid-20th century. Ether-containing amines were developed as curing agents to enhance the flexibility, adhesion, and chemical resistance of polymer networks. Today, its applications extend beyond polymers, serving as a key intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in chemistry and drug development.
Chemical Identification and Structure
The fundamental identity of this compound is established by its chemical formula, structure, and various registry numbers.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 3-Propoxypropan-1-amine | |
| CAS Number | 928-55-0 | |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | |
| Synonyms | 3-(Propoxy)propylamine, 1-Amino-3-propoxypropane, 3-Aminopropyl propyl ether |
| Chemical Structure | CH₃–CH₂–CH₂–O–CH₂–CH₂–CH₂–NH₂ | |
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in various chemical environments and are crucial for its handling, storage, and application.
Table 2: Physicochemical Properties of this compound and its Isomer
| Property | Value | Notes | Reference |
|---|---|---|---|
| Appearance | Clear colorless to light yellow liquid | Data for isomer 3-Isopropoxypropylamine | [2] |
| Boiling Point | 78-79 °C @ 85 mmHg | Data for isomer 3-Isopropoxypropylamine | [2] |
| Density | 0.845 g/mL @ 25 °C | Data for isomer 3-Isopropoxypropylamine | [2] |
| Refractive Index | n20/D 1.4195 | Data for isomer 3-Isopropoxypropylamine | [2] |
| pKa | ~9.6 | The primary amine group makes it a moderately strong base. | |
| Solubility | Water Soluble | The product is noted to be water soluble. | [3] |
| Stability | Stable under normal conditions. | Sensitive to strong acids, which can cleave the ether bond, and strong oxidizers. | |
Spectroscopic Characterization
Spectroscopic data is essential for the structural confirmation and purity analysis of this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Key Features and Peaks | Reference |
|---|---|---|
| Infrared (IR) Spectroscopy | ~3300 cm⁻¹ (N-H stretching), ~2800–3000 cm⁻¹ (C-H alkyl stretching), ~1100 cm⁻¹ (C-O-C ether stretching), ~1600 cm⁻¹ (N-H bending) | |
| ¹H NMR Spectroscopy | Triplets and multiplets at 0.9–1.5 ppm (propyl chain protons), signals at 2.5–3.3 ppm (CH₂ adjacent to N and O), broad singlet at 1.5–2.0 ppm (exchangeable NH₂ protons) | |
| ¹³C NMR Spectroscopy | Signals at 10–40 ppm (alkyl carbons), signal around 60 ppm (carbons adjacent to the ether oxygen) |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 117, with fragmentation patterns showing loss of alkyl and amine-related fragments. | |
Reactivity and Chemical Behavior
The reactivity of this compound is dominated by its primary amine group, which acts as a potent nucleophile. The ether linkage is comparatively stable but can be cleaved under harsh acidic conditions.
Key reactions include:
-
Nucleophilic Substitution: Reacts with alkyl halides to form secondary and tertiary amines.
-
Condensation Reactions: Reacts with aldehydes and ketones to form imines (Schiff bases).
-
Epoxide Addition: The amine can open epoxide rings to yield β-hydroxyamines, a crucial reaction in polymer chemistry.
-
Acylation and Sulfonylation: Reacts with acid chlorides, anhydrides, and sulfonyl chlorides to form stable amides and sulfonamides, respectively. This is a foundational reaction for creating derivatives in drug discovery.
-
Reaction with Isocyanates: Forms urea linkages, which are fundamental to polyurethane chemistry.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes. A common and industrially scalable method involves the cyanoethylation of propanol followed by catalytic hydrogenation of the resulting nitrile.
Experimental Protocol: Two-Step Synthesis from n-Propanol and Acrylonitrile
This protocol is based on a well-established method for synthesizing alkoxypropylamines.[4]
Step 1: Synthesis of 3-Propoxypropionitrile
-
Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser.
-
Reaction Mixture: Charge the flask with n-propanol and a catalytic amount of a strong base (e.g., sodium methoxide or potassium hydroxide).
-
Addition of Acrylonitrile: Cool the flask in an ice bath to maintain a temperature of 10-20°C. Add acrylonitrile dropwise from the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 25°C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Neutralization and Workup: Neutralize the catalyst with a weak acid (e.g., acetic acid). Remove the excess n-propanol under reduced pressure. The remaining crude 3-propoxypropionitrile can be purified by vacuum distillation or used directly in the next step.
Step 2: Catalytic Hydrogenation to this compound
-
Apparatus Setup: The hydrogenation is performed in a high-pressure autoclave (e.g., a Parr hydrogenator) equipped with a gas inlet, pressure gauge, and mechanical stirrer.
-
Reaction Mixture: Charge the autoclave with the crude 3-propoxypropionitrile, a solvent such as ethanol or methanol, and a hydrogenation catalyst (e.g., Raney Nickel or a supported cobalt catalyst). An inhibitor like ammonia is often added to suppress the formation of secondary amines.[4]
-
Hydrogenation: Seal the reactor, purge it with nitrogen, and then pressurize with hydrogen to 3.0-6.0 MPa.[4] Heat the reactor to 70-150°C while stirring vigorously.[4]
-
Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is complete.
-
Catalyst Removal and Purification: Cool the reactor, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The resulting solution is then purified by fractional vacuum distillation to yield pure this compound.[4]
Applications in Research and Drug Development
While this compound is widely used as an epoxy curing agent in coatings and adhesives, its primary value for researchers and drug development professionals lies in its role as a versatile chemical building block. The primary amine serves as a reactive handle to introduce the propoxypropyl tail into larger molecules, which can modulate properties like solubility, lipophilicity, and metabolic stability.
In drug discovery, primary amines are crucial for creating libraries of compounds for biological screening. This compound can be used to generate diverse sets of amides, sulfonamides, ureas, and other derivatives, allowing for systematic exploration of a molecule's structure-activity relationship (SAR).
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols. It is flammable, corrosive, and toxic.
Table 4: GHS Hazard Information and Handling Precautions
| Hazard Class | GHS Hazard Statement | Precautionary Measures | Reference |
|---|---|---|---|
| Flammability | H226: Flammable liquid and vapor | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use non-sparking tools. | [3] |
| Corrosivity | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves, protective clothing, eye protection, and face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [3][5] |
| Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled | P261: Avoid breathing vapors/mists. P271: Use only outdoors or in a well-ventilated area. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. | |
| Respiratory Irritation | H335: May cause respiratory irritation | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5] |
| Environmental | H412: Harmful to aquatic life with long lasting effects | P273: Avoid release to the environment. | |
Handling: Always handle this compound inside a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[3] Store in a cool, dry, well-ventilated area away from ignition sources and incompatible materials like strong acids and oxidizing agents.[3]
Conclusion
This compound is a valuable chemical with a well-defined set of properties and reactivities. Its dual functionality as both an amine and an ether makes it a staple in polymer science and a highly useful building block for synthetic chemists. For professionals in drug development, its ability to serve as a scaffold for creating diverse molecular libraries is of particular importance. Proper understanding of its synthesis, reactivity, and stringent safety requirements is essential for its effective and safe utilization in both research and industrial settings.
References
- 1. This compound | C6H15NO | CID 85579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Isopropoxypropylamine | 2906-12-9 [chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
An In-depth Technical Guide to the Synthesis of 3-Propoxypropylamine from 1,3-Propanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic route for producing 3-propoxypropylamine, a versatile bifunctional molecule, commencing from the readily available starting material, 1,3-propanediol. This document outlines the core chemical transformations, provides detailed experimental protocols, and presents quantitative data in a structured format to aid in laboratory and developmental scale-up.
Executive Summary
The synthesis of this compound from 1,3-propanediol is most effectively achieved through a two-step synthetic sequence. The initial step involves the etherification of 1,3-propanediol to form the intermediate, 3-propoxy-1-propanol. This is followed by a catalytic amination of the intermediate to yield the final product, this compound. This route is advantageous due to the accessibility of the starting materials and the generally high yields achievable under optimized conditions.
Synthetic Pathway Overview
The overall synthetic pathway can be visualized as a two-stage process, beginning with the formation of an ether linkage, followed by the introduction of a primary amine functionality.
Caption: Overall synthetic route from 1,3-Propanediol to this compound.
Step 1: Williamson Ether Synthesis of 3-Propoxy-1-propanol
The initial stage of the synthesis involves the formation of 3-propoxy-1-propanol through a Williamson ether synthesis. This reaction proceeds via the deprotonation of 1,3-propanediol to form an alkoxide, which then acts as a nucleophile, attacking a propyl halide in an SN2 reaction.
Experimental Protocol
This protocol is adapted from established Williamson ether synthesis procedures.
Materials:
-
1,3-Propanediol
-
Potassium hydroxide (KOH)
-
1-Bromopropane
-
Toluene (optional, for azeotropic removal of water)
-
Nitrogen or Argon gas supply
Procedure:
-
A multi-necked flask is charged with 1,3-propanediol and powdered potassium hydroxide.
-
If necessary, toluene can be added, and the mixture is heated to azeotropically remove water, resulting in the formation of the monopotassium salt of 1,3-propanediol.
-
The reaction mixture is then heated to a specified temperature under an inert atmosphere (e.g., nitrogen).
-
1-Bromopropane is added dropwise to the heated mixture.
-
The reaction is maintained at the set temperature for a specified duration to ensure complete conversion.
-
Upon completion, the reaction mixture is cooled, and the precipitated potassium bromide is removed by filtration.
-
The resulting crude 3-propoxy-1-propanol is then purified by distillation.
Quantitative Data for Etherification
The following table summarizes typical reaction parameters for the synthesis of an analogous compound, 3-methoxy-1-propanol, which can be extrapolated for the synthesis of 3-propoxy-1-propanol.
| Parameter | Value | Reference |
| Reactants | 1,3-Propanediol, Potassium Hydroxide, Methyl Chloride | [1] |
| Solvent | None (or Toluene for water removal) | [1] |
| Temperature | 100 °C | [1] |
| Pressure | Autoclave conditions | [1] |
| Reaction Time | Not specified | [1] |
| Yield of Alkoxypropanol | 82% | [1] |
| Selectivity | 93% | [1] |
Step 2: Catalytic Amination of 3-Propoxy-1-propanol
The second step involves the conversion of the hydroxyl group of 3-propoxy-1-propanol to a primary amine. This is efficiently achieved through direct catalytic amination with ammonia at elevated temperature and pressure.
Experimental Workflow
Caption: Workflow for the continuous catalytic amination of 3-propoxy-1-propanol.
Experimental Protocol
This protocol is based on the catalytic amination of the analogous 3-methoxy-1-propanol.[2]
Materials:
-
3-Propoxy-1-propanol
-
Ammonia
-
Hydrogen
-
Cu-Co/Al2O3-diatomite catalyst
Procedure:
-
3-Propoxy-1-propanol is fed into a preheater where it is mixed with ammonia and hydrogen gas.
-
The gaseous mixture is then passed through a fixed-bed reactor containing the Cu-Co/Al2O3-diatomite catalyst.
-
The reaction is conducted under elevated temperature and pressure.
-
The effluent from the reactor is cooled and condensed.
-
A gas-liquid separator is used to remove excess ammonia and hydrogen, which can be recycled.
-
The liquid phase, containing this compound, unreacted alcohol, and byproducts, is subjected to fractional distillation to isolate the pure product.
Quantitative Data for Amination
The following table provides the reaction conditions for the amination of 3-methoxy-1-propanol, which are expected to be similar for 3-propoxy-1-propanol.[2]
| Parameter | Value | Reference |
| Reactants | 3-Methoxy-1-propanol, Ammonia, Hydrogen | [2] |
| Catalyst | Cu-Co/Al2O3-diatomite | [2] |
| Temperature | 120–220 °C | [2] |
| Pressure | 0.3–1.5 MPa | [2] |
| Yield | Not explicitly stated, but described as an efficient conversion | [2] |
Conclusion
The synthesis of this compound from 1,3-propanediol via a two-step process of Williamson ether synthesis followed by catalytic amination presents a robust and scalable route. The protocols and data provided in this guide offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis to further explore and optimize this valuable transformation. Careful control of reaction parameters in both steps is crucial for achieving high yields and purity of the final product.
References
An In-depth Technical Guide to 3-Propoxypropylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Propoxypropylamine, a versatile aliphatic amine. This document includes key quantitative data, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.
Core Properties of this compound
This compound is an organic compound featuring both a primary amine and an ether functional group. Its structure, consisting of a propylamine moiety linked to a propyl group via an ether bond, imparts both nucleophilic and hydrophobic characteristics, making it a valuable intermediate in various chemical syntheses.
Quantitative Data
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C6H15NO |
| Molecular Weight | 117.19 g/mol |
| IUPAC Name | 3-Propoxypropan-1-amine |
| CAS Number | 5332-73-0 |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through various routes. A common laboratory-scale method involves a two-step process: Williamson ether synthesis to form a propoxy propanol intermediate, followed by amination.
Objective: To synthesize this compound from 1,3-Propanediol and 1-Bromopropane.
Step 1: Synthesis of 3-Propoxy-1-propanol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-Propanediol in a suitable solvent such as tetrahydrofuran (THF).
-
Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a strong base like sodium hydride (NaH) portion-wise to the solution at 0°C. This will deprotonate the diol to form the alkoxide.
-
Ether Formation: Slowly add 1-bromopropane to the reaction mixture. The alkoxide will displace the bromide ion in a nucleophilic substitution reaction.
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-propoxy-1-propanol.
Step 2: Amination of 3-Propoxy-1-propanol
-
Conversion to a Leaving Group: The hydroxyl group of 3-propoxy-1-propanol is a poor leaving group. Therefore, it must be converted to a better leaving group, such as a tosylate or mesylate. Dissolve the alcohol in a suitable solvent (e.g., dichloromethane) and cool to 0°C. Add p-toluenesulfonyl chloride (TsCl) and a base like triethylamine or pyridine.
-
Nucleophilic Substitution with Ammonia: The resulting tosylate is then reacted with a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia) in a sealed pressure vessel.
-
Reaction and Purification: Heat the mixture. The ammonia will displace the tosylate group to form this compound. After the reaction is complete, cool the vessel, and carefully vent any excess pressure. The product can then be isolated by extraction and purified by distillation under reduced pressure.
Visualizing the Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.
Caption: Synthesis workflow for this compound.
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Propoxypropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propoxypropylamine is an aliphatic amine with a terminal ether group, making it a versatile bifunctional molecule. Its chemical structure, featuring both a nucleophilic primary amine and a hydrophobic propyl ether moiety, imparts a unique combination of properties that are valuable in a range of chemical syntheses. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its reactivity, tailored for professionals in research and drug development.
Chemical Structure and Identification
-
IUPAC Name: 3-Propoxypropan-1-amine
-
Synonyms: 3-Propoxy-1-propylamine, 1-Amino-3-propoxypropane
-
CAS Number: 928-55-0
-
Molecular Formula: C₆H₁₅NO
-
Molecular Structure: CH₃CH₂CH₂OCH₂CH₂CH₂NH₂
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Notes |
| Molecular Weight | 117.19 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Purity dependent |
| Boiling Point | 177–180 °C at 760 mmHg | Purity dependent |
| Melting Point | < 0 °C | Remains liquid at room temperature |
| Density | 0.86 g/mL at 25 °C | Less dense than water |
| Solubility | Miscible with water and alcohols | Due to the presence of both amine and ether groups |
| pKa | ~9.6 | Moderately strong base among aliphatic amines |
| Flash Point | ~70 °C (closed cup) | Flammable liquid |
| Refractive Index | ~1.420 |
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of both primary amines and ethers. The lone pair of electrons on the nitrogen atom makes it a good nucleophile and a moderate base.
Basicity: With a pKa of approximately 9.6, it readily forms salts with acids.
Nucleophilicity: The primary amine group participates in a variety of nucleophilic reactions:
-
Alkylation: Reacts with alkyl halides to form secondary and tertiary amines.
-
Acylation: Reacts with acid chlorides and anhydrides to form amides.
-
Condensation: Forms imines (Schiff bases) upon reaction with aldehydes and ketones.
-
Epoxide Opening: The amine can act as a nucleophile to open epoxide rings, forming β-hydroxyamines.
-
Michael Addition: Can undergo conjugate addition to α,β-unsaturated carbonyl compounds.
Ether Linkage Stability: The ether linkage is generally stable under neutral and basic conditions but can be cleaved by strong acids at elevated temperatures.
Stability and Storage: this compound is stable under normal storage conditions. It should be stored in a tightly sealed container, protected from moisture and strong oxidizing agents.
Spectroscopic Characterization
| Spectrum | Key Features |
| ¹H NMR | ~0.9 ppm (triplet): -CH₃ of the propyl group~1.5 ppm (sextet): -CH₂-CH₃ of the propyl group~1.7 ppm (quintet): -O-CH₂-CH₂ -CH₂-NH₂~2.7 ppm (triplet): -CH₂-NH₂~3.4 ppm (triplet): -O-CH₂- of the propoxy group~3.5 ppm (triplet): -O-CH₂- of the propylamine moietyBroad singlet: -NH₂ (chemical shift can vary) |
| ¹³C NMR | Signals for the six distinct carbon atoms. Carbons adjacent to the oxygen and nitrogen atoms will be shifted downfield.~10 ppm: -CH₃~22 ppm: -CH₂-CH₃~30-40 ppm: -O-CH₂-CH₂ -CH₂-NH₂~40-50 ppm: -CH₂-NH₂~70-75 ppm: -O-CH₂- (both) |
| IR | ~3300-3400 cm⁻¹ (two bands): N-H stretching of the primary amine~2800-3000 cm⁻¹: C-H stretching of alkyl groups~1600 cm⁻¹: N-H bending (scissoring)~1100 cm⁻¹: C-O-C ether stretching |
| Mass Spec | Molecular Ion (M⁺): m/z = 117Fragmentation: Alpha-cleavage adjacent to the nitrogen is a common fragmentation pathway for amines, leading to the loss of an alkyl radical. |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis and Subsequent Amination
This two-step process is a common laboratory-scale synthesis.
Step 1: Synthesis of 3-Propoxypropan-1-ol
-
Materials: 1,3-Propanediol, sodium hydride (NaH) or potassium hydroxide (KOH), 1-bromopropane, and a suitable aprotic solvent (e.g., THF, DMF).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,3-propanediol (1.0 eq) in the chosen solvent.
-
Cool the solution in an ice bath and add NaH (1.1 eq) portion-wise. Allow the mixture to stir until hydrogen evolution ceases.
-
Slowly add 1-bromopropane (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-propoxypropan-1-ol by distillation.
-
Step 2: Conversion of 3-Propoxypropan-1-ol to this compound
-
Materials: 3-Propoxypropan-1-ol, thionyl chloride (SOCl₂) or a sulfonyl chloride (e.g., tosyl chloride), ammonia or a source of ammonia, and a suitable solvent.
-
Procedure (via conversion to an alkyl halide):
-
In a round-bottom flask, cool a solution of 3-propoxypropan-1-ol in a suitable solvent (e.g., dichloromethane) in an ice bath.
-
Slowly add thionyl chloride (1.1 eq).
-
Allow the reaction to stir at room temperature until the conversion to 1-chloro-3-propoxypropane is complete (monitor by TLC or GC).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
In a sealed vessel, dissolve the crude 1-chloro-3-propoxypropane in an excess of concentrated aqueous or alcoholic ammonia.
-
Heat the mixture and monitor the reaction for the formation of the amine.
-
After completion, cool the reaction, and remove the excess ammonia and solvent.
-
Make the solution basic and extract the product with an organic solvent.
-
Dry the organic layer and purify the this compound by distillation.
-
Determination of Boiling Point
-
Apparatus: A small-scale distillation apparatus or a Thiele tube setup.
-
Procedure (Distillation):
-
Place a small volume of this compound in a distillation flask with a few boiling chips.
-
Assemble the distillation apparatus with a condenser and a collection flask.
-
Place a thermometer in the distillation head so that the top of the bulb is level with the side arm of the condenser.
-
Heat the flask gently.
-
Record the temperature at which the liquid is actively boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point.
-
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard (e.g., TMS).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and splitting patterns to assign the peaks to the corresponding protons in the molecule. For the ¹³C NMR spectrum, identify the number of unique carbon signals.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
-
Analysis: Identify the characteristic absorption bands for the functional groups present, such as the N-H stretches of the primary amine and the C-O-C stretch of the ether.
Applications in Research and Drug Development
This compound and its analogs are valuable building blocks in organic synthesis due to their bifunctional nature. The primary amine allows for the introduction of this moiety into larger molecules through various coupling reactions, while the ether linkage can impart desirable physicochemical properties such as improved solubility and metabolic stability.
In drug development, alkoxypropylamine scaffolds can be found in a variety of therapeutic agents. The amine can serve as a handle for forming amides, ureas, sulfonamides, or for attachment to a core scaffold. The alkoxy group can be varied to modulate lipophilicity and other pharmacokinetic properties.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Reactivity of this compound.
An In-depth Technical Guide to 3-Propoxypropylamine (CAS: 928-55-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propoxypropylamine, with CAS number 928-55-0, is an aliphatic amine featuring a primary amine group and an ether linkage. This unique structure, consisting of a propylamine moiety connected to a propyl group via an ether bond, imparts both nucleophilic and hydrophobic characteristics to the molecule. Consequently, this compound serves as a versatile intermediate in various chemical syntheses and industrial applications. Its primary amine group provides a site for reactions with electrophiles, making it a valuable component in the synthesis of more complex molecules and polymers.
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, key applications, and relevant safety information.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various experimental and industrial settings.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 928-55-0 | |
| IUPAC Name | 3-Propoxypropan-1-amine | |
| Synonyms | 3-(Propoxy)propylamine, 1-Amino-3-propoxypropane, 3-Aminopropyl propyl ether | |
| Molecular Formula | C₆H₁₅NO | |
| Molecular Weight | 117.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 177–180 °C at 760 mmHg | |
| Melting Point | < 0 °C | |
| Density | 0.86 g/mL at 25 °C | |
| Refractive Index | ~1.420 | |
| Flash Point | ~70 °C (closed cup) | |
| Solubility | Miscible with water and alcohols | |
| Vapor Pressure | Low at room temperature | |
| pKa | ~9.6 |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process: the Williamson ether synthesis to form 3-propoxypropan-1-ol, followed by the conversion of the alcohol to the amine. An alternative route involves the reduction of 3-propoxypropanenitrile.
Synthesis via Williamson Ether Synthesis and Amination
This pathway begins with the reaction of 1,3-propanediol with a propyl halide (e.g., 1-bromopropane) under basic conditions to form 3-propoxypropan-1-ol. The resulting alcohol is then converted into a better leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an amine source, such as ammonia, to yield the final product.
Synthesis via Reduction of 3-Propoxypropanenitrile
An alternative synthesis route involves the reduction of 3-propoxypropanenitrile. This method is particularly effective for producing primary amines. The nitrile can be prepared from the corresponding halide and a cyanide salt. The subsequent reduction of the nitrile to the primary amine can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
The following is a general protocol for the reduction of a nitrile to a primary amine using lithium aluminum hydride, which can be adapted for the synthesis of this compound from 3-propoxypropanenitrile.[1][2][3]
Materials:
-
3-Propoxypropanenitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
10% Sodium hydroxide (NaOH) solution
-
Ethyl acetate or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes) at 0 °C under a nitrogen atmosphere, add a solution of 3-propoxypropanenitrile (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the successive dropwise addition of water (1 volume), followed by 10% NaOH solution (1.5 volumes), and finally water (3 volumes).[1]
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate or DCM.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer twice with water (10 volumes each) and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by distillation under reduced pressure.
Applications
The bifunctional nature of this compound makes it a valuable component in several industrial applications.
Epoxy Curing Agent
This compound is utilized as a curing agent for epoxy resins. The primary amine group reacts with the epoxide groups of the resin in a nucleophilic ring-opening reaction. This process forms a cross-linked polymer network, resulting in a rigid and durable thermoset material. The ether linkage in this compound can enhance the flexibility and impact strength of the cured epoxy.
Corrosion Inhibitor
Amines are known to be effective corrosion inhibitors for various metals and alloys. This compound, with its nitrogen and oxygen atoms containing lone pairs of electrons, can adsorb onto metal surfaces. This forms a protective film that isolates the metal from the corrosive environment, thereby inhibiting the corrosion process. This application is particularly relevant in industries where metal equipment is exposed to acidic or saline conditions.
Adhesion Promoter in Bitumen
In the construction industry, this compound can be used as an adhesion promoter in bitumen (asphalt).[4][5][6][7] The amine group of the molecule enhances the adhesion between the aggregate (stone particles) and the bitumen binder. This is particularly important in the presence of water, which can weaken the bond and lead to pavement damage. The use of adhesion promoters improves the durability and lifespan of asphalt roads.[4][5][6][7]
Analytical Characterization
The identity and purity of this compound can be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different methylene groups and the terminal methyl group. The protons on the carbon adjacent to the amine group will appear as a triplet, as will the protons on the carbon adjacent to the ether oxygen. The protons of the amine group will typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule, with their chemical shifts being influenced by the neighboring amine and ether functional groups.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (117.19 g/mol ). Fragmentation patterns will be consistent with the structure, showing losses of alkyl and amine-containing fragments.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine group (typically in the region of 3300-3500 cm⁻¹) and the C-O-C stretching of the ether linkage (around 1100 cm⁻¹).
-
Safety and Handling
This compound is a chemical that requires careful handling. It is important to consult the Safety Data Sheet (SDS) before use.
-
General Precautions: Avoid inhalation of vapor or mist. Use in a well-ventilated area. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
-
In case of exposure:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water.
-
Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) can be formed.
Conclusion
This compound is a valuable and versatile chemical intermediate with a range of industrial applications stemming from its unique molecular structure. A thorough understanding of its chemical and physical properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in research and development. This technical guide provides a foundational understanding for professionals working with this compound.
References
An In-depth Technical Guide to the Reactivity of the Primary Amine in 3-Propoxypropylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Propoxypropylamine is a primary amine featuring a flexible propoxy tail, a characteristic that imparts unique solubility and reactivity profiles. The lone pair of electrons on the nitrogen atom of the primary amine group dictates its chemical behavior, rendering it a competent nucleophile and a moderate base. This guide provides a comprehensive overview of the reactivity of the primary amine in this compound, with a focus on its fundamental chemical properties and its utility in key synthetic transformations. This document details its basicity and nucleophilicity, and explores its participation in amide bond formation, reductive amination, aza-Michael additions, and reactions with isocyanates and epoxides. Experimental protocols for these transformations are provided, along with quantitative data to inform reaction optimization. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying chemical principles.
Introduction
This compound, with the chemical structure CH₃CH₂CH₂OCH₂CH₂CH₂NH₂, is a versatile primary amine that finds application in various chemical syntheses. The presence of both a primary amine and an ether linkage within the same molecule gives it a distinct combination of properties, including good solubility in a range of organic solvents. The reactivity of the primary amine group is central to its synthetic utility and is the focus of this technical guide. This document will provide an in-depth analysis of the factors governing the reactivity of this functional group, supported by experimental data and detailed protocols.
Physicochemical and Reactivity Data
The reactivity of the primary amine in this compound is fundamentally governed by its basicity and nucleophilicity. These properties are quantified by its pKa value and nucleophilicity parameters, respectively.
Basicity
The basicity of an amine is a measure of its ability to accept a proton. The pKa of the conjugate acid of this compound is approximately 9.6, which classifies it as a moderately strong base among aliphatic amines. This basicity is a critical factor in its reactions, as it can influence catalyst selection and reaction conditions.
Nucleophilicity
Table 1: Comparative Physicochemical and Nucleophilicity Data for Selected Primary Amines
| Amine | Structure | pKa of Conjugate Acid | Mayr's Nucleophilicity Parameter (N) in Water |
| Ammonia | NH₃ | 9.25 | 9.5[1] |
| Ethylamine | CH₃CH₂NH₂ | 10.63 | 12.9[1] |
| n-Propylamine | CH₃CH₂CH₂NH₂ | 10.71 | 13.3[1] |
| Isopropylamine | (CH₃)₂CHNH₂ | 10.63 | 12.0[1] |
| tert-Butylamine | (CH₃)₃CNH₂ | 10.68 | 10.5[1] |
| This compound | CH₃CH₂CH₂OCH₂CH₂CH₂NH₂ | ~9.6 | Not Experimentally Determined |
Note: The pKa and N values can vary depending on the solvent and experimental conditions.
Based on the trends observed in Table 1, the propoxy group in this compound is expected to have a modest electronic effect on the amine's nucleophilicity. The ether oxygen may exhibit a slight electron-withdrawing inductive effect, which could slightly decrease its basicity and nucleophilicity compared to a simple alkylamine like n-propylamine. However, the overall flexibility of the carbon chain minimizes steric hindrance around the nitrogen atom.
Key Reactions of the Primary Amine
The nucleophilic nature of the primary amine in this compound allows it to participate in a wide range of chemical transformations. This section details the experimental protocols for several key reactions.
Amide Bond Formation
The reaction of this compound with carboxylic acids or their derivatives is a fundamental method for the synthesis of amides. Direct condensation with a carboxylic acid is often inefficient and requires harsh conditions. More commonly, the carboxylic acid is activated using a coupling reagent.
Experimental Protocol: Amide Coupling using a Carbodiimide Reagent
-
Acid Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 30-60 minutes to form the activated ester.
-
Amine Addition: To the activated carboxylic acid solution, add this compound (1.0-1.2 equivalents). If the carboxylic acid starting material is an acid salt, a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1-2 equivalents) may be required to liberate the free amine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., saturated sodium bicarbonate solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
DOT Diagram: General Workflow for Amide Coupling
Caption: General workflow for amide synthesis.
Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of secondary amines from the reaction of a primary amine with an aldehyde or ketone. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced.
Experimental Protocol: Reductive Amination with Sodium Borohydride
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and this compound (1.0-1.2 equivalents) in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The formation of the imine can be facilitated by the addition of a dehydrating agent such as magnesium sulfate or molecular sieves.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add a reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
DOT Diagram: Reductive Amination Mechanism
Caption: Mechanism of reductive amination.
Aza-Michael Addition
The aza-Michael addition is a conjugate addition of the amine nucleophile to an α,β-unsaturated carbonyl compound (a Michael acceptor). This reaction is a powerful tool for the formation of β-amino carbonyl compounds.
Experimental Protocol: Aza-Michael Addition to an Acrylate
-
Reaction Setup: In a round-bottom flask, dissolve the α,β-unsaturated ester, such as methyl acrylate (1.0 equivalent), in a protic solvent like methanol or ethanol.
-
Amine Addition: Add this compound (1.0-1.1 equivalents) to the solution. The reaction can often proceed without a catalyst, as the amine can act as its own base. For less reactive substrates, a mild base such as triethylamine may be added.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often exothermic. Monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by vacuum distillation or flash column chromatography.
DOT Diagram: Aza-Michael Addition Workflow
Caption: Workflow for aza-Michael addition.
Reaction with Isocyanates
Primary amines react readily with isocyanates to form ureas. This reaction is typically fast and proceeds with high yield.
Experimental Protocol: Urea Formation
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Isocyanate Addition: Add the isocyanate (e.g., phenyl isocyanate) (1.0 equivalent) dropwise to the stirred solution of the amine at room temperature or 0 °C. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction for 1-4 hours at room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Reaction with Epoxides
The primary amine of this compound can act as a nucleophile to open the strained ring of an epoxide, resulting in the formation of a β-amino alcohol. This reaction is a key step in the synthesis of various polymers and pharmaceuticals.
Experimental Protocol: Epoxide Ring-Opening
-
Reaction Setup: In a round-bottom flask, combine the epoxide (e.g., propylene oxide) (1.0 equivalent) and this compound (1.0-1.2 equivalents). The reaction can often be run neat or in a protic solvent like methanol or ethanol.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C). The reaction can be slow at room temperature and may require extended reaction times.
-
Reaction Monitoring: Monitor the consumption of the starting materials by TLC or GC-MS.
-
Work-up and Purification: Upon completion, remove the solvent (if any) under reduced pressure. The resulting β-amino alcohol can be purified by vacuum distillation.
Conclusion
The primary amine group of this compound is a versatile functional handle that enables its participation in a broad spectrum of organic transformations. Its moderate basicity and good nucleophilicity, coupled with the solubilizing effect of the propoxy group, make it a valuable building block in organic synthesis. This guide has provided a detailed overview of its key reactions, including amide formation, reductive amination, aza-Michael addition, and reactions with isocyanates and epoxides. The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective utilization of this compound in the synthesis of novel molecules. Further investigation into the specific reaction kinetics and optimization for this particular amine would be a valuable contribution to the field.
References
An In-depth Technical Guide to the Basicity and pKa of 3-Propoxypropylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basicity and pKa of 3-propoxypropylamine, a primary amine with significant applications in chemical synthesis and industrial processes. This document details the theoretical underpinnings of its basicity, presents comparative quantitative data, and outlines a detailed experimental protocol for the determination of its pKa value.
Introduction to the Basicity of this compound
This compound (C₆H₁₅NO) is an aliphatic primary amine featuring a propoxy group connected to a propylamine moiety via an ether linkage. The presence of the primary amine group (-NH₂) confers basic properties to the molecule, allowing it to act as a proton acceptor. The basicity of an amine is a critical parameter that influences its reactivity, solubility, and overall utility in various chemical transformations, including its use as a curing agent, corrosion inhibitor, and intermediate in the synthesis of pharmaceuticals and agrochemicals.
The basicity of this compound is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka) of its conjugate acid (R-NH₃⁺). A higher pKa value indicates a stronger base, as it signifies that the conjugate acid is a weaker acid and less likely to donate a proton. The primary amine in this compound has a pKa of approximately 9.6, classifying it as a moderately strong base among aliphatic amines.
Theoretical Framework: Factors Influencing Amine Basicity
The basicity of an alkylamine like this compound is influenced by a combination of electronic and structural factors:
-
Inductive Effect: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom. This enhanced electron density makes the lone pair of electrons on the nitrogen more available for protonation, thereby increasing the basicity of the amine compared to ammonia.
-
Steric Effects: The size and arrangement of alkyl groups around the nitrogen atom can influence the accessibility of the lone pair to a proton. While the propoxypropyl group is larger than a simple alkyl group, the primary nature of the amine minimizes steric hindrance around the nitrogen atom.
-
Solvation Effects: In aqueous solutions, the stability of the protonated amine (the conjugate acid) through hydrogen bonding with water molecules plays a significant role. Primary ammonium ions are generally well-solvated, which stabilizes the conjugate acid and contributes to the basicity of the parent amine.
-
The Ether Linkage: The presence of the ether oxygen atom in the this compound backbone can have a subtle electronic influence. While oxygen is electronegative, its effect is attenuated by the three-carbon chain separating it from the amine group.
Quantitative Data: pKa and Basicity Comparison
To provide context for the basicity of this compound, the following table summarizes its pKa and calculated pKb and Kb values alongside those of structurally related amines. The relationship pKa + pKb = 14 (at 25°C) is used for the calculations.
| Compound Name | Structure | pKa of Conjugate Acid | pKb | Kb |
| This compound | CH₃CH₂CH₂O(CH₂)₃NH₂ | ~9.6 | ~4.4 | ~3.98 x 10⁻⁵ |
| n-Propylamine | CH₃CH₂CH₂NH₂ | 10.71[1] | 3.29 | 5.13 x 10⁻⁴ |
| 3-Methoxypropylamine | CH₃O(CH₂)₃NH₂ | 9.73 (Predicted)[2][3] | 4.27 | 5.37 x 10⁻⁵ |
| 3-Ethoxypropylamine | CH₃CH₂O(CH₂)₃NH₂ | 9.79 (Predicted)[4] | 4.21 | 6.17 x 10⁻⁵ |
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[5] The following protocol provides a step-by-step guide for the determination of the pKa of this compound.
4.1. Materials and Equipment
-
This compound (high purity)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water, purged with nitrogen to remove dissolved CO₂
-
pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Burette (50 mL, Class A)
-
Beaker (100 mL)
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of the Amine Solution: Accurately weigh approximately 1 mmol of this compound and dissolve it in a 100 mL beaker containing 50 mL of deionized water and a stir bar. Add a sufficient amount of 0.1 M KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Initial pH Adjustment: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution. Begin stirring at a moderate speed. To ensure the amine is fully protonated at the start of the titration, add a slight excess of the standardized 0.1 M HCl solution to bring the initial pH to approximately 2.
-
Titration: Fill the burette with the standardized 0.1 M NaOH solution. Add the titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue the titration until the pH reaches approximately 12.
-
Data Analysis:
-
Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration data.
-
The pKa is equal to the pH at the half-equivalence point.
-
4.3. Workflow Diagram
Caption: Experimental workflow for pKa determination.
Signaling Pathways and Logical Relationships
The basicity of this compound is a consequence of its molecular structure. The following diagram illustrates the relationship between the structural features of the molecule and its resulting basicity and pKa.
Caption: Factors influencing the basicity of this compound.
Conclusion
This technical guide has provided a detailed examination of the basicity and pKa of this compound. Its moderate basicity, with a pKa of approximately 9.6, is a result of the interplay between the electron-donating nature of the alkyl group, the minimal steric hindrance around the primary amine, and the stabilizing solvation of its conjugate acid. The provided experimental protocol for pKa determination via potentiometric titration offers a reliable method for verifying this important physicochemical property, which is essential for its effective application in research and industrial settings.
References
Spectroscopic Profile of 3-Propoxypropylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Propoxypropylamine, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information is intended to support research, development, and quality control activities involving this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Below are the predicted ¹H and ¹³C NMR spectral data based on the analysis of its functional groups and comparison with similar alkyl amines and ethers.
¹H NMR Data (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the propoxy and propylamine chains. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (CH₃) | ~ 0.9 | Triplet | 3H | ~ 7.4 |
| H-b (-CH₂-) | ~ 1.6 | Sextet | 2H | ~ 7.4, 6.7 |
| H-c (-O-CH₂-) | ~ 3.4 | Triplet | 2H | ~ 6.7 |
| H-d (-CH₂-) | ~ 1.8 | Quintet | 2H | ~ 6.5 |
| H-e (-CH₂-N) | ~ 2.8 | Triplet | 2H | ~ 6.5 |
| H-f (NH₂) | ~ 1.1 (broad) | Singlet | 2H | - |
Structure for ¹H NMR Assignments:
¹³C NMR Data (Predicted)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbons closer to the electronegative oxygen and nitrogen atoms are expected to be deshielded and appear at higher chemical shifts.
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (CH₃) | ~ 11 |
| C-2 (-CH₂-) | ~ 23 |
| C-3 (-O-CH₂-) | ~ 73 |
| C-4 (-CH₂-) | ~ 30 |
| C-5 (-CH₂-N) | ~ 70 |
| C-6 (C-NH₂) | ~ 40 |
Structure for ¹³C NMR Assignments:
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to its primary amine and ether functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3380-3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine |
| 2960-2850 | C-H Stretch | Alkyl |
| 1650-1580 | N-H Bend (Scissoring) | Primary Amine |
| 1470-1450 | C-H Bend | Alkyl |
| 1120-1085 | C-O Stretch | Ether |
Experimental Protocols
While specific experimental protocols for the acquisition of spectroscopic data for this compound are not widely published, the following are general methodologies typically employed for liquid amine samples.
NMR Spectroscopy Protocol
Sample Preparation:
-
A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. The use of CDCl₃ is common for similar amines.[1]
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to the solvent to provide a reference peak at 0 ppm.
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
For ¹H NMR, the spectrometer is tuned to the proton frequency. The acquisition parameters (e.g., number of scans, relaxation delay) are optimized to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, the spectrometer is tuned to the carbon-13 frequency. Proton decoupling is typically used to simplify the spectrum and enhance the signal.
IR Spectroscopy Protocol
Sample Preparation:
-
For a neat liquid sample, a drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film. This is a common technique for liquid amines.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.
Data Acquisition:
-
A background spectrum of the empty salt plates or the clean ATR crystal is recorded.
-
The prepared sample is placed in the spectrometer's sample holder.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a liquid sample like this compound.
Caption: Spectroscopic Analysis Workflow.
References
Solubility of 3-Propoxypropylamine in Organic Solvents: A Technical Guide
Introduction
3-Propoxypropylamine (C₆H₁₅NO) is a primary amine with a linear C6 backbone containing an ether linkage. Its molecular structure, featuring both a polar amine group capable of hydrogen bonding and a nonpolar propyl ether group, imparts a versatile solubility profile. This technical guide provides an in-depth overview of the solubility characteristics of this compound in various organic solvents, intended for researchers, scientists, and professionals in drug development. Understanding its solubility is crucial for applications in chemical synthesis, formulation development, and reaction engineering.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | [2] |
| Boiling Point | 78-79 °C @ 85 mm Hg | [2] |
| Density | 0.845 g/mL at 25 °C | [2] |
| Melting Point | -65 °C | [2] |
| Flash Point | 42 °C | [2] |
| Water Solubility | Miscible | [2] |
Solubility Profile in Organic Solvents
Based on the principle of "like dissolves like," this compound is expected to be soluble in a wide range of organic solvents.[3][4] The presence of the polar amine head and the ether linkage allows for interactions with polar solvents, while the alkyl chain contributes to its solubility in nonpolar solvents.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Polar Protic | Methanol | Miscible | Hydrogen bonding with the amine group. |
| Ethanol | Miscible | Hydrogen bonding with the amine group. | |
| Isopropanol | Miscible | Hydrogen bonding with the amine group. | |
| Polar Aprotic | Acetone | Soluble | Dipole-dipole interactions. |
| Acetonitrile | Soluble | Dipole-dipole interactions. | |
| Dimethylformamide (DMF) | Soluble | Dipole-dipole interactions. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Dipole-dipole interactions. | |
| Nonpolar | Toluene | Soluble | Van der Waals forces with the alkyl chain. |
| Hexane | Soluble | Van der Waals forces with the alkyl chain. | |
| Diethyl Ether | Soluble | Similar ether linkage and overall low polarity.[3] | |
| Chloroform | Soluble | Can act as a hydrogen bond donor to the amine. |
Factors Influencing Solubility
The solubility of this compound is influenced by several factors, including the polarity of the solvent, temperature, and the presence of other solutes. The interplay of these factors determines the extent to which it will dissolve in a given solvent.
Caption: Logical relationship of factors influencing solubility.
Experimental Protocol for Quantitative Solubility Determination
The following protocol describes the isothermal equilibrium method, a common technique for accurately determining the solubility of a liquid in an organic solvent.[5]
Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Calibrated thermometer
-
Centrifuge
-
Gas chromatograph (GC) with a suitable column (e.g., DB-5) and a Flame Ionization Detector (FID), or titration apparatus
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Sealed vials
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve for GC analysis. If using titration, a standardized titrant (e.g., hydrochloric acid) is required.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume or weight of the organic solvent in a sealed vial. The presence of a distinct layer of undissolved amine ensures that a saturated solution is formed.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for several hours to allow the undissolved this compound to settle.
-
For a more complete separation, centrifuge the vials at a constant temperature.
-
-
Sample Analysis (Gas Chromatography):
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial.
-
Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample into the GC and record the peak area.
-
Determine the concentration of this compound in the diluted sample using the previously generated calibration curve.
-
-
Sample Analysis (Titration):
-
Carefully withdraw a known volume of the clear supernatant and transfer it to a flask.
-
Add a suitable indicator and titrate with a standardized acid solution until the endpoint is reached.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, accounting for any dilutions.
-
Express the solubility in appropriate units, such as g/100 mL, mol/L, or mass fraction.
-
-
Data Reporting:
-
Repeat the experiment at least three times to ensure reproducibility.
-
Report the average solubility value along with the standard deviation and the experimental temperature.
-
Caption: General workflow for solubility determination.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not extensively documented in publicly accessible literature, its molecular structure suggests broad solubility in a variety of organic media. The provided qualitative assessment and detailed experimental protocol offer a strong foundation for researchers and drug development professionals to determine its solubility for specific applications. The generation and dissemination of such quantitative data would be a valuable contribution to the chemical and pharmaceutical sciences.
References
Thermogravimetric Analysis of 3-Propoxypropylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 3-Propoxypropylamine
This compound is an organic compound featuring a primary amine and an ether linkage. Its chemical structure (CH₃CH₂CH₂OCH₂CH₂CH₂NH₂) imparts properties that make it useful in various industrial applications, including as a curing agent for epoxy resins and in the synthesis of other organic molecules. Understanding its thermal stability is crucial for determining its processing parameters, storage conditions, and potential applications in environments with elevated temperatures. Thermogravimetric analysis is a key technique for evaluating this thermal stability.
Chemical and Physical Properties of this compound and Related Compounds:
| Property | This compound (or isomer) | Reference |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | |
| Boiling Point | 78-79 °C @ 85 mm Hg (Isopropoxypropylamine) | [2] |
| Density | 0.845 g/mL at 25 °C (Isopropoxypropylamine) | [2] |
Principles of Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This mass change provides valuable information about the sample's thermal stability, composition, and decomposition kinetics. Key information obtained from a TGA curve includes:
-
Onset of Decomposition: The temperature at which significant mass loss begins.
-
Decomposition Profile: The temperature ranges and rates of mass loss, which can indicate single or multi-step decomposition processes.
-
Residual Mass: The amount of material remaining at the end of the analysis, which can indicate the formation of non-volatile byproducts or char.
Experimental Protocol for TGA of this compound
The following provides a detailed, generalized protocol for conducting a thermogravimetric analysis of a liquid sample such as this compound.
3.1. Instrumentation and Consumables
-
Thermogravimetric Analyzer: A calibrated TGA instrument capable of controlled heating rates and atmospheric conditions.
-
Sample Pans: Inert sample pans, typically made of alumina or platinum.
-
Microbalance: A precision microbalance for accurate sample weighing.
-
Gases: High-purity nitrogen (for inert atmosphere) and/or dry air (for oxidative atmosphere).
-
Sample: this compound of known purity.
3.2. Sample Preparation
-
Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.
-
Place a clean, empty sample pan onto the TGA's microbalance and tare the balance.
-
Carefully dispense a small amount of this compound (typically 5-10 mg) into the sample pan. Due to its volatility, it is crucial to perform this step quickly and proceed immediately to the analysis to minimize evaporative losses.
-
Record the initial sample mass accurately.
3.3. TGA Instrument Parameters
The following are typical starting parameters for a TGA run of an organic amine. These may need to be optimized based on the specific instrument and experimental objectives.
| Parameter | Value | Rationale |
| Temperature Range | 25 °C to 600 °C | To observe the complete decomposition profile from ambient temperature. |
| Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events. |
| Atmosphere | Nitrogen | To study the thermal decomposition in an inert environment, preventing oxidation. |
| Flow Rate | 50 mL/min | To ensure a consistent and inert atmosphere around the sample. |
3.4. Experimental Procedure
-
Load the prepared sample pan into the TGA furnace.
-
Purge the furnace with the selected gas (nitrogen) for a sufficient time (e.g., 15-30 minutes) to ensure an inert atmosphere.
-
Start the TGA method with the defined temperature program.
-
Monitor the mass change as a function of temperature.
-
Once the run is complete, cool the furnace back to ambient temperature.
-
Remove the sample pan and analyze the resulting data.
Expected Thermal Decomposition of this compound
The thermal decomposition of aliphatic amines can proceed through various pathways.[3][4] For this compound, decomposition in an inert atmosphere is expected to involve the cleavage of C-N, C-O, and C-C bonds. Potential decomposition products could include ammonia, propene, and other smaller hydrocarbons.[5][6] The presence of the ether linkage might influence the decomposition mechanism compared to a simple alkylamine.
Illustrative Data Presentation
The following table summarizes hypothetical TGA data for this compound, which is representative of what might be expected for a compound with its structure.
Table 1: Illustrative TGA Data for this compound
| Parameter | Value (Nitrogen Atmosphere) |
| Onset Decomposition Temperature (T_onset) | ~ 150 - 170 °C |
| Peak Decomposition Temperature (T_peak) | ~ 180 - 200 °C |
| Mass Loss in First Stage | ~ 95 - 99 % |
| Final Residue at 600 °C | < 1 % |
Note: This data is illustrative and should be confirmed by experimental analysis.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of a typical thermogravimetric analysis experiment.
Caption: Experimental workflow for Thermogravimetric Analysis.
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of this compound. While specific published data is scarce, this guide provides a robust framework for conducting and interpreting TGA experiments on this compound. The outlined protocol, along with the illustrative data and workflow, serves as a valuable starting point for researchers in materials science and drug development to assess the thermal properties of this compound and similar molecules, ensuring their safe and effective application. Further experimental work is necessary to establish a definitive thermal decomposition profile for this compound.
References
- 1. This compound | C6H15NO | CID 85579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Isopropoxypropylamine | 2906-12-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Decomposition Pathways of 3-Propoxypropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propoxypropylamine (C6H15NO) is a versatile bifunctional molecule featuring a primary amine and an ether group. This structure imparts both nucleophilic and hydrophobic characteristics, making it valuable in various industrial applications, including as a curing agent for epoxy resins, a corrosion inhibitor, and a chemical intermediate. Understanding its stability and decomposition pathways under various conditions is crucial for ensuring its safe handling, predicting its environmental fate, and identifying potential degradation products in formulated systems.
This technical guide outlines the plausible thermal and oxidative decomposition pathways of this compound. It provides predicted decomposition products, detailed hypothetical experimental protocols for their identification, and visual representations of the chemical transformations and analytical workflows.
Predicted Decomposition Pathways
The decomposition of this compound is expected to proceed through two primary routes, dictated by the nature of the environmental stressor: thermal degradation (pyrolysis) and oxidative degradation.
In the absence of oxygen, at elevated temperatures, the decomposition of this compound is anticipated to involve the cleavage of its C-N, C-O, and C-C bonds. The primary amine and ether functionalities will govern the array of resulting products.
Key Predicted Thermal Decomposition Reactions:
-
α-Cleavage at the Amine Group: Homolytic cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of an aminyl radical and a propyl radical.
-
β-Cleavage at the Amine Group: Cleavage of the C-C bond beta to the nitrogen atom, which can lead to the formation of smaller, volatile molecules.
-
Ether Bond Cleavage: The C-O bond of the ether is susceptible to homolytic cleavage at high temperatures, which would result in the formation of an alkoxy radical and an alkyl radical.[1] Pyrolysis of ethers often yields aldehydes or ketones and hydrocarbons.[1]
-
Deamination: Elimination of ammonia (NH3) is a common pathway for primary amines, leading to the formation of unsaturated compounds.[2]
-
Intramolecular Rearrangements: The initial radical species can undergo rearrangements to form more stable intermediates before further fragmentation.
Predicted Primary Thermal Decomposition Products:
-
Propionaldehyde
-
Propane
-
Propene
-
Ammonia
-
Propionitrile
-
Smaller hydrocarbons (e.g., ethane, ethene, methane)
A proposed overarching pathway for the thermal decomposition is the initial cleavage of the C-N or C-O bond, followed by a cascade of radical reactions.
Caption: Predicted thermal decomposition pathways of this compound.
In the presence of oxygen or other oxidizing agents, the decomposition of this compound is expected to be more complex, involving the formation of various oxygenated and nitrogen-containing species. The primary amine is particularly susceptible to oxidation.
Key Predicted Oxidative Decomposition Reactions:
-
Oxidation of the Primary Amine: The primary amine can be oxidized to form a variety of products. Milder oxidation can lead to the formation of an imine, which can then be hydrolyzed.[3] More aggressive oxidation can yield nitroso or nitro compounds.[3]
-
Oxidation at the α-Carbon: The carbon atom adjacent to the nitrogen is activated and can be oxidized, potentially leading to the formation of an amide after rearrangement.
-
Ether Oxidation: Ethers can be oxidized at the carbon atom adjacent to the ether oxygen to form hydroperoxides, which are unstable and can decompose to form aldehydes and alcohols.
-
Hazardous Decomposition Products under Fire Conditions: In the case of combustion, the complete oxidation of this compound will lead to the formation of carbon oxides (CO, CO2), nitrogen oxides (NOx), and potentially hydrogen chloride gas if chlorine-containing materials are also present.
Predicted Primary Oxidative Decomposition Products:
-
3-Propoxypropanal (from oxidation of the amine to an imine followed by hydrolysis)
-
3-Propoxypropanoic acid
-
Propionaldehyde
-
Propanol
-
Nitroso and nitro derivatives
-
Ammonia
Caption: Predicted oxidative decomposition pathways of this compound.
Quantitative Data Summary
Due to the absence of specific studies on this compound, quantitative data on its decomposition is not available. The following table summarizes the types of quantitative data that should be determined experimentally to characterize its decomposition profile, based on studies of similar compounds.
| Parameter | Thermal Decomposition | Oxidative Decomposition | Relevance |
| Onset Decomposition Temperature (°C) | To be determined | To be determined | Defines the temperature at which significant degradation begins. |
| Major Decomposition Products & Yields (%) | Predicted: Propionaldehyde, Propane, Propene, Ammonia, Propionitrile | Predicted: 3-Propoxypropanal, 3-Propoxypropanoic acid, Propionaldehyde, Propanol | Identifies the primary degradation products and their relative abundance. |
| Activation Energy (kJ/mol) | To be determined | To be determined | Provides insight into the kinetics and energy barrier of the decomposition reaction. |
| Rate Constant (k) | To be determined | To be determined | Quantifies the speed of the decomposition reaction under specific conditions. |
Experimental Protocols
The following are detailed, albeit hypothetical, methodologies for the characterization of this compound decomposition products.
-
Sample Preparation:
-
Accurately weigh approximately 100 µg of this compound into a deactivated stainless steel pyrolysis sample cup.
-
-
Pyrolysis:
-
Place the sample cup into the autosampler of a micro-furnace pyrolyzer.
-
Set the pyrolysis temperature to a range of temperatures (e.g., 300°C, 500°C, 700°C) to investigate the effect of temperature on the product distribution.
-
Set the pyrolysis time to 15 seconds.
-
Purge the pyrolysis chamber with an inert gas (e.g., helium) to ensure an oxygen-free environment.
-
-
Gas Chromatography (GC):
-
Interface the pyrolyzer directly to the injector of a gas chromatograph.
-
Use a capillary column suitable for separating volatile polar and nonpolar compounds (e.g., a DB-5ms or equivalent).
-
Set the GC oven temperature program to start at 40°C (hold for 2 minutes), then ramp to 280°C at a rate of 10°C/min (hold for 5 minutes).
-
Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS):
-
Couple the GC column outlet to a mass spectrometer operating in electron ionization (EI) mode at 70 eV.
-
Scan a mass range of m/z 15 to 500.
-
-
Data Analysis:
-
Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the relative abundance of each product by integrating the peak areas in the total ion chromatogram.
-
Caption: Experimental workflow for Py-GC-MS analysis of thermal decomposition.
-
Reaction Setup:
-
In a sealed, temperature-controlled glass reactor, place a known concentration of this compound in a suitable solvent (e.g., water or an organic solvent, depending on the application).
-
Introduce a stream of air or a specific concentration of an oxidizing agent (e.g., hydrogen peroxide).
-
Maintain the reaction at a constant temperature (e.g., 60°C, 80°C, 100°C) with constant stirring.
-
-
Time-Course Sampling:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Sample Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatize the sample if necessary to improve the volatility of polar products (e.g., silylation).
-
Analyze the sample using a GC-MS system with a suitable column to identify and quantify volatile and semi-volatile degradation products.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Use an appropriate HPLC column (e.g., C18 for reverse-phase) and mobile phase to separate non-volatile and polar degradation products.
-
Employ a suitable detector, such as a UV-Vis detector or a mass spectrometer (LC-MS), for identification and quantification.
-
-
Ion Chromatography (IC):
-
Analyze for the formation of small organic acids and inorganic ions.
-
-
-
Data Analysis:
-
Identify degradation products by comparing retention times and mass spectra with analytical standards.
-
Determine the concentration of this compound and its degradation products over time to establish degradation kinetics.
-
Conclusion
While direct experimental data on the decomposition of this compound is lacking, a robust understanding of the degradation pathways can be inferred from the known reactivity of primary amines and ethers. Thermal degradation is predicted to yield a mixture of smaller hydrocarbons, aldehydes, nitriles, and ammonia through radical-mediated processes. Oxidative degradation is expected to produce a range of oxygenated compounds, including aldehydes, carboxylic acids, and nitro/nitroso derivatives, primarily through reactions involving the amine functionality and the adjacent carbon atoms. The provided hypothetical experimental protocols offer a clear roadmap for future research to elucidate the precise decomposition mechanisms and products of this compound, thereby enhancing its safe and effective application across various scientific and industrial domains.
References
An In-depth Technical Guide to the Health and Safety of 3-Propoxypropylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety data for 3-Propoxypropylamine, a versatile aliphatic amine with an ether functional group. Due to the limited availability of specific toxicological data for this compound in the public domain, this document also includes information on structurally related compounds to provide a more complete safety profile. All data is presented to aid in risk assessment and ensure safe handling in a laboratory and industrial setting.
Chemical and Physical Properties
This compound, with the CAS Number 16728-59-9, is a primary amine that is valuable in various chemical syntheses due to its nucleophilic amine and hydrophobic ether characteristics. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| IUPAC Name | 3-propoxypropan-1-amine | |
| Synonyms | 1-Amino-3-propoxypropane, 3-(Propoxy)propylamine, 3-Aminopropyl propyl ether | |
| pKa | ~9.6 |
Toxicological Data
Acute Toxicity
No specific LD50 or LC50 values for this compound were found. However, data for a related compound, 3-Methoxypropylamine, is available.
| Endpoint | Test Substance | Species | Route | Value | Reference |
| LD50 | 3-Methoxypropylamine | Rat | Oral | 830-1143 mg/kg | [2] |
| LD50 | 3-Methoxypropylamine | Rat | Dermal | 2000 mg/kg | [2] |
Skin Corrosion and Irritation
Safety data sheets for the related compound 3-Isopropoxypropylamine classify it as causing severe skin burns and eye damage (Category 1B).[3] This strongly suggests that this compound is also corrosive to the skin.
Serious Eye Damage and Irritation
Similar to skin corrosion, 3-Isopropoxypropylamine is classified as causing serious eye damage (Category 1).[3] It is therefore prudent to handle this compound as a substance that can cause severe and potentially irreversible eye damage.
Respiratory and Skin Sensitization
There is no available data to classify the sensitization potential of this compound. For the related compound 3-Isopropoxypropylamine, no data on respiratory or skin sensitization is available.[3]
Germ Cell Mutagenicity
No specific mutagenicity data for this compound was found. A related compound, tripropylamine, was found to be not mutagenic in the AMES test.[4]
Experimental Protocols
Detailed experimental protocols for toxicological assessments of this compound are not publicly available. However, standardized OECD guidelines are followed for the safety evaluation of chemicals. Below are summaries of key experimental protocols relevant to the hazards identified for similar alkoxypropylamines.
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (OECD Test Guideline 431)
This in vitro test is designed to identify corrosive and non-corrosive chemicals, avoiding the use of live animals.[5]
Principle: The test utilizes a reconstructed human epidermis (RhE) model that mimics the upper layers of human skin.[5] Corrosive substances are able to penetrate the stratum corneum and are cytotoxic to the underlying cell layers.[6][7] This cytotoxicity is measured as a decrease in cell viability.[6]
Methodology:
-
Preparation: Reconstructed human epidermis tissue models are pre-warmed in a cell culture incubator.[7]
-
Application of Test Substance: The test chemical is applied topically to the surface of the RhE models.[6][7] Both liquid and solid substances can be tested.[6] Triplicate models are typically used for each time point.[7]
-
Exposure: The dosed models are incubated for specific time points, for example, 3 minutes and 60 minutes.[7]
-
Viability Assessment: After exposure, the test substance is washed from the tissue surface.[7] Cell viability is then determined using a vital dye such as MTT. The enzymatic conversion of MTT to a colored formazan salt by viable cells is measured spectrophotometrically.[7]
-
Data Interpretation: The percentage viability of the treated tissues is compared to that of negative controls.[7] A chemical is identified as corrosive if the cell viability falls below certain thresholds at specific time points. For instance, if viability is less than 50% after 3 minutes, or less than 15% after 60 minutes, the substance is classified as corrosive.[7]
Caption: Workflow for In Vitro Skin Corrosion Testing (OECD 431).
Acute Eye Irritation/Corrosion (OECD Test Guideline 405)
This guideline describes an in vivo procedure for assessing the potential of a substance to cause acute eye irritation or corrosion.[8] A sequential testing strategy is recommended to minimize animal use.[9]
Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control. The degree of irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[8][9]
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are typically used.[9] Animals are examined for any pre-existing eye defects before the study.[9][10]
-
Initial Test: The test is initially performed on a single animal.[9][11] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[9]
-
Application: The test substance is applied to the conjunctival sac of one eye.[10][11]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days to assess reversibility.[8][11][12]
-
Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.[8][10][11]
-
Classification: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's irritation potential.[8]
Caption: Sequential Testing Strategy for Acute Eye Irritation (OECD 405).
Handling and Safety Precautions
Given the corrosive nature of similar alkoxypropylamines, stringent safety measures should be implemented when handling this compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a protective suit.[3]
-
Respiratory Protection: If vapors or mists are generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and acids.
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Immediately take off contaminated clothing and shoes. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents, acids.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides (NOx).
This document is intended to provide a summary of available health and safety information. It is not exhaustive and should be used in conjunction with a comprehensive risk assessment for any specific application. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. This compound | C6H15NO | CID 85579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. x-cellr8.com [x-cellr8.com]
- 8. nucro-technics.com [nucro-technics.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 11. oecd.org [oecd.org]
- 12. ecetoc.org [ecetoc.org]
Environmental Fate of 3-Propoxypropylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Propoxypropylamine is a primary aliphatic amine with an ether linkage. Its environmental fate is governed by several processes, including biodegradation, hydrolysis, photodegradation, and bioaccumulation. Based on its structure, it is anticipated to be readily biodegradable and have a low potential for bioaccumulation. Hydrolysis is expected to be a minor degradation pathway under typical environmental pH conditions. Photodegradation may occur, but its significance will depend on the presence of photosensitizing agents in the environment. This guide outlines the theoretical basis for these predictions and provides detailed experimental protocols based on OECD guidelines for the definitive determination of these environmental fate parameters.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its environmental distribution and transport.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅NO | General Chemical Information |
| Molecular Weight | 117.19 g/mol | General Chemical Information |
| Water Solubility | Miscible | [1] |
| Vapor Pressure | Data not available | |
| Log Kₒw (Octanol-Water Partition Coefficient) | Data not available (Expected to be low) | |
| pKa | ~10.5 (predicted for primary amines) | [2] |
Environmental Fate Assessment
Biodegradation
Theoretical Assessment: Aliphatic amines are generally susceptible to microbial degradation. The presence of an ether linkage might slightly influence the degradation rate, but the overall structure suggests that this compound is likely to be readily biodegradable by common microorganisms in soil and aquatic environments.
Experimental Protocol: Ready Biodegradability - OECD 301
The ready biodegradability of this compound can be determined using one of the OECD 301 test methods. The "Manometric Respirometry Test" (OECD 301F) is a suitable option.
-
Principle: The test substance is incubated in a mineral medium with a mixed population of aerobic microorganisms. The consumption of oxygen is measured over a 28-day period and is an indication of the extent of biodegradation.
-
Apparatus:
-
Biometer flasks or other suitable respirometers.
-
Temperature-controlled incubator.
-
Oxygen electrode or other means of measuring oxygen concentration.
-
-
Procedure:
-
Prepare a mineral salt medium as specified in the OECD 301 guideline.
-
Inoculate the medium with a mixed population of microorganisms from a suitable source (e.g., activated sludge from a domestic wastewater treatment plant).
-
Add the test substance (this compound) to the test flasks at a concentration of 100 mg/L.
-
Prepare control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).
-
Incubate the flasks in the dark at 20 ± 1 °C for 28 days.
-
Measure the oxygen consumption in each flask at regular intervals.
-
-
Data Analysis: The percentage of biodegradation is calculated based on the ratio of the biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a biodegradation level of >60% ThOD within the 28-day period and within a 10-day window.
Table 2: Representative Data Table for Biodegradation of this compound
| Test Method | Duration (days) | Result (% Biodegradation) | Conclusion |
| OECD 301F | 28 | Data not available | Data not available |
Hydrolysis
Theoretical Assessment: this compound contains an ether linkage and an amine group. Ether linkages are generally stable to hydrolysis under neutral and basic conditions but can be cleaved under strongly acidic conditions. The amine group does not undergo hydrolysis. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the typical environmental pH range of 4-9.
Experimental Protocol: Hydrolysis as a Function of pH - OECD 111
-
Principle: The rate of hydrolysis of the test substance is determined in sterile aqueous buffer solutions at different pH values (4, 7, and 9) and temperatures.[1][3][4]
-
Apparatus:
-
Constant temperature bath.
-
Sterile, sealed containers (e.g., glass ampoules).
-
Analytical instrumentation for quantifying the test substance (e.g., GC-MS, HPLC).
-
-
Procedure:
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Add the test substance to each buffer solution at a known concentration.
-
Seal the containers and place them in a constant temperature bath (e.g., 25 °C and 50 °C) in the dark.[1]
-
At predetermined time intervals, remove replicate samples and analyze for the concentration of the parent compound.
-
-
Data Analysis: The hydrolysis rate constant (k) and the half-life (t₁/₂) are calculated for each pH and temperature. The data is typically fitted to a pseudo-first-order kinetic model.
Table 3: Representative Data Table for Hydrolysis of this compound
| pH | Temperature (°C) | Rate Constant (k, day⁻¹) | Half-life (t₁/₂, days) |
| 4 | 25 | Data not available | Data not available |
| 7 | 25 | Data not available | Data not available |
| 9 | 25 | Data not available | Data not available |
Photodegradation
Theoretical Assessment: Aliphatic amines do not significantly absorb light in the environmentally relevant UV spectrum (>290 nm). Therefore, direct photodegradation is expected to be negligible. However, indirect photodegradation can occur in the presence of photosensitizing substances in natural waters (e.g., humic acids), which generate reactive species like hydroxyl radicals.
Experimental Protocol: Phototransformation of Chemicals in Water - Direct Photolysis - OECD 316
-
Principle: The rate of direct photolysis of the test substance is determined by exposing it to a light source that simulates natural sunlight.[5]
-
Apparatus:
-
Photoreactor with a light source simulating sunlight (e.g., xenon arc lamp).
-
Quartz or borosilicate glass reaction vessels.
-
Analytical instrumentation for quantification.
-
-
Procedure:
-
Prepare a solution of the test substance in pure, sterile water.
-
Fill the reaction vessels with the solution and place them in the photoreactor.
-
Irradiate the samples for a defined period, maintaining a constant temperature.
-
Run parallel dark controls to account for non-photolytic degradation.
-
Collect samples at various time points and analyze for the concentration of the test substance.
-
-
Data Analysis: The photodegradation rate constant and half-life are calculated. The quantum yield can also be determined, which represents the efficiency of the photochemical process.
Table 4: Representative Data Table for Photodegradation of this compound
| Test Condition | Rate Constant (k, day⁻¹) | Half-life (t₁/₂, days) | Quantum Yield (Φ) |
| Direct Photolysis | Data not available | Data not available | Data not available |
| Indirect Photolysis | Data not available | Data not available | Data not available |
Bioaccumulation
Theoretical Assessment: this compound is a relatively small, water-miscible molecule. Such compounds generally have a low octanol-water partition coefficient (Log Kₒw) and, consequently, a low potential for bioaccumulation in aquatic organisms. A safety data sheet for the isomer 3-Isopropoxypropylamine states that bioaccumulation is unlikely.[1]
Experimental Protocol: Bioaccumulation in Fish - OECD 305
-
Principle: The bioconcentration factor (BCF) is determined by exposing fish to the test substance in water under controlled laboratory conditions. The test consists of an uptake phase and a depuration phase.
-
Apparatus:
-
Flow-through or semi-static exposure system.
-
Aquaria with controlled temperature, lighting, and water quality.
-
Analytical instrumentation for measuring the test substance in water and fish tissue.
-
-
Procedure:
-
Uptake Phase:
-
Acclimatize the test fish (e.g., zebrafish, rainbow trout) to the test conditions.
-
Expose the fish to a constant, sublethal concentration of the test substance in water.
-
At regular intervals, sample both water and fish tissue for analysis.
-
Continue until a steady-state concentration in the fish is reached (typically 28 days).
-
-
Depuration Phase:
-
Transfer the fish to clean, untreated water.
-
Sample fish tissue at intervals to measure the rate of elimination of the substance.
-
-
-
Data Analysis: The BCF is calculated as the ratio of the concentration of the substance in the fish (at steady-state) to its concentration in the water. The depuration rate constant is also determined.
Table 5: Representative Data Table for Bioaccumulation of this compound
| Test Organism | Exposure Concentration (mg/L) | Bioconcentration Factor (BCF) | Depuration Half-life (days) |
| e.g., Danio rerio | Data not available | Data not available | Data not available |
Conclusion and Data Gaps
While a theoretical assessment suggests that this compound is likely to be readily biodegradable with a low potential for bioaccumulation and that hydrolysis is not a major degradation pathway, there is a clear need for experimental data to confirm these predictions. The experimental protocols outlined in this guide, based on OECD guidelines, provide a robust framework for generating the necessary data to conduct a thorough environmental risk assessment of this compound. Future research should focus on performing these studies to fill the existing data gaps and ensure a comprehensive understanding of the environmental fate of this compound.
References
- 1. Sediment-associated reactions of aromatic amines. 2. QSAR development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for 3-Propoxypropylamine as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propoxypropylamine is a primary aliphatic amine that demonstrates significant potential as a corrosion inhibitor for various metals and alloys, particularly steel in acidic and saline environments. Its efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. The molecule consists of a polar amine head group, which serves as the primary adsorption center, and a nonpolar propylene oxide tail that enhances the hydrophobicity of the protective film. These application notes provide a comprehensive overview of the use of this compound as a corrosion inhibitor, including detailed experimental protocols for its evaluation and representative data.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H15NO |
| Molecular Weight | 117.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 177–180 °C |
| Density | 0.86 g/mL at 25 °C[1] |
| Solubility | Miscible with water and alcohols[1] |
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption process can be described by the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface.
The adsorption process is influenced by several factors:
-
The nature of the metal surface: The presence of oxides and the surface charge of the metal play a crucial role.
-
The chemical structure of the inhibitor: The amine group acts as a Lewis base and interacts with the metal surface. The alkyl chain contributes to the formation of a hydrophobic barrier.
-
The corrosive environment: The pH, temperature, and presence of aggressive ions affect the adsorption process.
The adsorption can be classified as either physisorption or chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the protonated amine, while chemisorption involves the sharing of electrons between the nitrogen atom of the amine and the vacant d-orbitals of the metal.
Experimental Evaluation of this compound
The effectiveness of this compound as a corrosion inhibitor can be evaluated using various electrochemical and gravimetric techniques.
Weight Loss Measurement
This is a simple and direct method to determine the corrosion rate and the inhibition efficiency.
Protocol:
-
Specimen Preparation: Prepare pre-weighed metal coupons (e.g., mild steel) of known dimensions. Clean the coupons by degreasing with acetone, followed by acid pickling (e.g., in inhibited HCl) to remove any surface oxides, then rinse with distilled water and acetone, and finally dry.
-
Inhibitor Solution Preparation: Prepare solutions of the corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound.
-
Immersion Test: Immerse the prepared coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
Corrosion Rate Calculation: After the immersion period, remove the coupons, clean them to remove corrosion products, rinse, dry, and re-weigh. The weight loss is used to calculate the corrosion rate (CR) using the following formula: CR (mm/year) = (87.6 × W) / (D × A × T) where W is the weight loss in mg, D is the density of the metal in g/cm³, A is the area of the coupon in cm², and T is the immersion time in hours.
-
Inhibition Efficiency Calculation: The inhibition efficiency (IE%) is calculated as follows: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.
Protocol:
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Solution Preparation: Fill the cell with the corrosive medium with and without different concentrations of this compound.
-
Open Circuit Potential (OCP): Allow the working electrode to stabilize in the solution for about 30-60 minutes until a steady OCP is reached.
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the resulting current density versus potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Inhibition Efficiency Calculation: The inhibition efficiency (IE%) is calculated as: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film formed by the inhibitor.
Protocol:
-
Electrochemical Cell Setup: Use the same three-electrode setup as for potentiodynamic polarization.
-
Stabilization: Allow the system to stabilize at the OCP.
-
Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value indicates better corrosion inhibition.
-
Inhibition Efficiency Calculation: The inhibition efficiency (IE%) can be calculated from the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Quantitative Data Summary
The following tables provide representative data on the performance of this compound as a corrosion inhibitor for mild steel in 1 M HCl at 25 °C.
Table 1: Inhibition Efficiency from Weight Loss Measurements
| Inhibitor Conc. (M) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 150.2 | 12.5 | - |
| 0.001 | 45.1 | 3.75 | 70.0 |
| 0.005 | 24.0 | 2.00 | 84.0 |
| 0.01 | 15.0 | 1.25 | 90.0 |
| 0.05 | 9.0 | 0.75 | 94.0 |
Table 2: Potentiodynamic Polarization Parameters
| Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -480 | 1200 | 75 | -110 | - |
| 0.001 | -495 | 300 | 70 | -105 | 75.0 |
| 0.005 | -505 | 156 | 68 | -102 | 87.0 |
| 0.01 | -510 | 96 | 65 | -100 | 92.0 |
| 0.05 | -515 | 60 | 62 | -98 | 95.0 |
Table 3: Electrochemical Impedance Spectroscopy Parameters
| Inhibitor Conc. (M) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 200 | - |
| 0.001 | 250 | 80 | 80.0 |
| 0.005 | 550 | 55 | 90.9 |
| 0.01 | 980 | 40 | 94.9 |
| 0.05 | 1500 | 30 | 96.7 |
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Mechanism of corrosion inhibition by this compound.
Conclusion
This compound demonstrates excellent potential as a corrosion inhibitor, particularly for steel in acidic environments. Its effectiveness increases with concentration, and it acts as a mixed-type inhibitor, suppressing both anodic and cathodic reactions. The primary mechanism of inhibition is the adsorption of the inhibitor molecules on the metal surface, forming a protective barrier that follows the Langmuir adsorption isotherm. The experimental protocols provided herein offer a standardized approach for the evaluation of this and similar corrosion inhibitors.
References
Application Notes: 3-Propoxypropylamine as a Curing Agent for Epoxy Resins
1. Introduction
3-Propoxypropylamine is an aliphatic amine featuring a primary amine group and an ether linkage in its molecular structure (CH₃CH₂CH₂OCH₂CH₂CH₂NH₂). In epoxy resin systems, it functions as a versatile curing agent or hardener. The primary amine group, with its two active hydrogens, reacts with the epoxide groups of the resin to form a durable, cross-linked thermoset polymer.[1][2] The presence of the ether group enhances compatibility with various epoxy networks, improves flexibility, and can modify the hydrophobicity of the final cured product. This makes this compound a suitable choice for applications such as coatings, adhesives, and sealants where optimized adhesion, chemical resistance, and flexibility are required.
2. Chemical Properties and Curing Mechanism
This compound's reactivity is governed by the nucleophilic nature of its primary amine group. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom of the epoxy ring, leading to ring-opening polymerization.[2]
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 3-Propoxypropan-1-amine | |
| CAS Number | 928-55-0 | |
| Molecular Formula | C₆H₁₅NO | [3] |
| Molecular Weight | 117.19 g/mol | |
| Appearance | Colorless to Yellow Liquid | [4] |
| pKa | ~9.6 |
| Amine Hydrogen Equivalent Weight (AHEW) | 58.6 g/eq | Calculated (MW / # of active H) |
2.1. Curing Reaction Pathway
The curing process involves a series of nucleophilic addition reactions:
-
Primary Amine Reaction: The primary amine attacks an epoxy group, forming a secondary amine and a hydroxyl group.[1][2][5]
-
Secondary Amine Reaction: The newly formed secondary amine then reacts with another epoxy group, creating a tertiary amine and another hydroxyl group. This step forms the critical cross-links in the polymer network.[1][2][5]
-
Etherification (Catalytic Curing): The tertiary amine can further catalyze the reaction of hydroxyl groups with remaining epoxy groups, leading to ether linkages. This reaction is generally more significant at elevated temperatures.[1][5]
Caption: Epoxy curing reaction pathway with a primary amine.
3. Typical Performance and Application Data
The performance of an epoxy system cured with this compound depends on the specific epoxy resin used (e.g., Bisphenol A diglycidyl ether - DGEBA), the stoichiometry, and the curing conditions.[6] The data below are representative values for aliphatic amine-cured systems and should be used as a general guideline.
Table 2: Representative Performance Data
| Parameter | Typical Value Range | Notes |
|---|---|---|
| Handling Properties | ||
| Mix Ratio (PHR with 190 EEW Resin) | ~31 PHR | Parts per Hundred Resin by weight; calculated stoichiometrically. |
| Pot Life (100g mass) | 30 - 60 minutes | Highly dependent on mass, ambient temperature, and formulation.[1] |
| Thin Film Set Time (77°F / 25°C) | 4 - 8 hours | Time to reach a tack-free state. |
| Thermal Properties | ||
| Typical Cure Schedule | 24 hours @ 25°C + 2 hours @ 80-100°C | A post-cure is often required to achieve optimal properties.[1] |
| Glass Transition Temp. (Tg) | 60 - 110°C | Strongly dependent on cure schedule and degree of cure.[7][8] |
| Mechanical Properties (Post-Cured) | ||
| Tensile Strength | 55 - 80 MPa | [9] |
| Flexural Modulus | 2.5 - 3.5 GPa | [9] |
| Compressive Strength | 80 - 100 N/mm² | [9] |
| Hardness (Shore D) | 80 - 86 | |
4. Experimental Protocols
The following protocols outline standard methods for evaluating this compound as an epoxy curing agent.
Caption: General workflow for epoxy curing agent evaluation.
4.1. Protocol 1: Stoichiometric Mix Ratio Calculation
Correct stoichiometry ensures optimal cross-linking and final properties.[1] The mix ratio is calculated based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxy Equivalent Weight (EEW) of the resin.
-
Objective: To determine the correct parts by weight of this compound per 100 parts of epoxy resin (PHR).
-
Parameters Needed:
-
AHEW of this compound = 58.6 g/eq.
-
EEW of the selected epoxy resin (e.g., 182-192 g/eq for a standard liquid DGEBA resin).
-
-
Formula: PHR = (AHEW / EEW) * 100
-
Example Calculation (using EEW = 190 g/eq): PHR = (58.6 / 190) * 100 ≈ 30.8
-
Procedure:
-
Obtain the AHEW of this compound from Table 1 or calculate it (MW / 2).
-
Obtain the EEW from the epoxy resin supplier's technical data sheet.
-
Use the formula to calculate the required PHR. For every 100g of epoxy resin, 30.8g of this compound would be required.
-
4.2. Protocol 2: Curing Kinetics by Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with the curing reaction, providing data on the reaction rate and total heat evolved.[10][11]
-
Objective: To determine the onset of cure, peak exotherm temperature, and total heat of reaction (ΔH_cure).
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Accurately weigh 5-10 mg of the freshly prepared, uncured epoxy/3-Propoxypropylamine mixture into a hermetic DSC pan.
-
Seal the pan. Place it in the DSC cell alongside an empty reference pan.
-
Heat the sample under a nitrogen atmosphere from ambient temperature (e.g., 25°C) to a temperature where the reaction is complete (e.g., 250°C).[12]
-
Use a constant heating rate, typically 10°C/min or 20°C/min.[11][12][13]
-
Record the heat flow versus temperature. The resulting plot will show an exothermic peak representing the curing reaction.
-
Data Analysis:
-
Onset Temperature: The temperature at which the exothermic deviation from the baseline begins.
-
Peak Temperature: The temperature at the apex of the exotherm, indicating the maximum rate of reaction.[11]
-
Heat of Reaction (ΔH_cure): Integrate the area under the exothermic peak to determine the total energy released during curing (in J/g).[10][11]
-
-
4.3. Protocol 3: Glass Transition Temperature (Tg) Determination by DSC
The Tg is a critical property indicating the temperature at which the cured polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[7][8][14]
-
Objective: To measure the Tg of the fully cured epoxy system.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Prepare a sample of the epoxy/3-Propoxypropylamine mixture and cure it fully according to a defined schedule (e.g., 7 days at 25°C, or 24 hours at 25°C followed by a 2-hour post-cure at 100°C).
-
Place a 10-15 mg sample of the cured material into a DSC pan.
-
Heat the sample in the DSC at a rate of 10°C/min or 20°C/min under a nitrogen atmosphere. A typical temperature range would be from 25°C to 150°C, ensuring the range fully encompasses the expected Tg.
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan using the same parameters. The second scan is typically used for reporting Tg as it provides a more stable baseline after erasing the sample's prior thermal history.
-
Data Analysis:
-
4.4. Protocol 4: Monitoring Cure Progression by FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the chemical changes during the curing process by tracking the concentration of specific functional groups.[15]
-
Objective: To qualitatively or quantitatively assess the degree of cure by monitoring the disappearance of the epoxy group absorption band.
-
Apparatus: FTIR Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory or capability for thin-film analysis between salt plates (KBr or NaCl).
-
Procedure:
-
Acquire a baseline FTIR spectrum of the uncured epoxy resin and the this compound curing agent separately.
-
Mix the components at the correct stoichiometric ratio.
-
Immediately place a small amount of the liquid mixture onto the ATR crystal or prepare a thin film between salt plates.
-
Record spectra at regular time intervals (e.g., every 5-10 minutes) while the sample cures at a controlled temperature.
-
Continue collecting spectra until no further changes are observed in the key absorption bands.
-
Data Analysis:
-
Monitor the decrease in the intensity of the characteristic epoxy ring absorption band, typically found around 915 cm⁻¹.[5][16]
-
An internal reference peak that does not change during the reaction (e.g., an aromatic C-O stretching band from the DGEBA resin around 1182 cm⁻¹) should be used for normalization.[5]
-
The degree of cure can be calculated by comparing the normalized peak area of the epoxy band at a given time 't' to its initial area at time zero.[5]
-
-
References
- 1. threebond.co.jp [threebond.co.jp]
- 2. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. This compound | C6H15NO | CID 85579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pcimag.com [pcimag.com]
- 7. epotek.com [epotek.com]
- 8. epotek.com [epotek.com]
- 9. researchgate.net [researchgate.net]
- 10. epotek.com [epotek.com]
- 11. researchgate.net [researchgate.net]
- 12. Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. focenter.com [focenter.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
Application of 3-Propoxypropylamine in Polymer Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propoxypropylamine is a versatile primary aliphatic amine featuring a linear C3-ether chain. This unique structure, combining a reactive primary amine group with a flexible and hydrophobic propoxy group, makes it a valuable building block and curing agent in the synthesis of a variety of polymers. Its incorporation into polymer backbones can modify key properties such as flexibility, adhesion, hydrophobicity, and chemical resistance. These characteristics are of significant interest in the development of advanced materials for industrial applications and potentially in the formulation of drug delivery systems. This document provides detailed application notes, experimental protocols, and conceptual frameworks for the use of this compound in polymer synthesis.
Key Applications in Polymer Synthesis
The primary amine functionality of this compound allows it to participate in several types of polymerization reactions, most notably as a curing agent for epoxy resins and as a monomer in the synthesis of polyamides and polyurethanes.
Curing Agent for Epoxy Resins
This compound serves as an effective curing agent for epoxy resins. The primary amine group contains two active hydrogen atoms that react with the epoxide rings of the epoxy resin in a ring-opening addition reaction. This process forms a cross-linked, three-dimensional thermoset network.[1][2] The propoxy group in this compound can improve the flexibility and impact strength of the cured epoxy resin compared to shorter-chain or more rigid amine curing agents.
General Reaction Scheme:
The reaction proceeds in two steps. First, the primary amine reacts with an epoxy group to form a secondary amine. Then, the newly formed secondary amine can react with another epoxy group, leading to a highly cross-linked polymer network.[1]
Monomer for Polyamide Synthesis
This compound can be used as a diamine monomer in condensation polymerization with dicarboxylic acids or their derivatives (e.g., diacid chlorides) to form polyamides. The resulting polyamides will have the propoxypropyl side chains, which can disrupt chain packing, potentially leading to lower crystallinity, increased solubility in organic solvents, and enhanced flexibility.
General Reaction Scheme:
The reaction between a diamine and a diacid chloride is a common method for polyamide synthesis, often carried out via interfacial or solution polymerization.[3]
Monomer for Polyurethane Synthesis
In the synthesis of polyurethanes, this compound can be used to introduce amine functionalities. While the direct reaction of primary amines with isocyanates forms ureas, this compound can be used to synthesize amine-terminated prepolymers that can then be chain-extended or used in subsequent reactions. The synthesis of polyurethanes typically involves the reaction of a diol with a diisocyanate.[4]
General Reaction Scheme (Urea Formation):
The reaction between a primary amine and an isocyanate is rapid and results in a urea linkage.[5]
Quantitative Data on Polymer Properties
Table 1: Typical Mechanical Properties of Aliphatic Amine-Cured Epoxy Resins
| Property | Test Method | Typical Value Range | Reference |
| Tensile Strength | ASTM D638 | 20 - 100 N/mm² | [6] |
| Compressive Strength | ASTM D695 | 90 - 100 N/mm² | [6] |
| Flexural Strength | ASTM D790 | 55 - 70 N/mm² | [6] |
| Elongation at Break | ASTM D638 | 3 - 10% | |
| Hardness (Shore D) | ASTM D2240 | 80 - 90 |
Table 2: Typical Thermal Properties of Aliphatic Amine-Cured Epoxy Resins
| Property | Test Method | Typical Value Range | Reference |
| Glass Transition Temperature (Tg) | DSC | 80 - 150 °C | [7] |
| Heat Deflection Temperature (HDT) | ASTM D648 | 100 - 180 °C | [1] |
| Coefficient of Thermal Expansion | TMA | 40 - 70 µm/m°C |
Experimental Protocols
Protocol 1: Curing of a Bisphenol A-Based Epoxy Resin with this compound
Objective: To prepare a cured epoxy resin sample using this compound as the curing agent.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (Epoxide Equivalent Weight, EEW = 185-192 g/eq)
-
This compound (Molecular Weight = 117.19 g/mol , Amine Hydrogen Equivalent Weight, AHEW = 58.6 g/eq)
-
Mixing container
-
Stirring rod
-
Mold (e.g., silicone or aluminum)
-
Vacuum oven
Methodology:
-
Calculate the Stoichiometric Ratio: The amount of curing agent required is calculated based on the Amine Hydrogen Equivalent Weight (AHEW) of the amine and the Epoxide Equivalent Weight (EEW) of the epoxy resin. The stoichiometric ratio is typically 1:1 (amine hydrogen equivalents to epoxy equivalents).[2]
-
Parts by weight of this compound per 100 parts of epoxy resin (phr) = (AHEW / EEW) * 100
-
phr = (58.6 / 190) * 100 ≈ 30.8 phr
-
-
Mixing: In a clean, dry mixing container, weigh 100 g of the DGEBA epoxy resin. Add 30.8 g of this compound to the resin.
-
Stirring: Thoroughly mix the resin and curing agent using a stirring rod for 5-10 minutes, ensuring a homogeneous mixture. Scrape the sides and bottom of the container to ensure all components are well incorporated.
-
Degassing: Place the mixture in a vacuum chamber at room temperature and apply a vacuum of approximately 28-29 inHg to remove any entrapped air bubbles. The mixture will foam and then collapse. Continue degassing for another 5-10 minutes after the foam has subsided.
-
Casting: Pour the degassed mixture into a pre-heated mold.
-
Curing: Place the mold in an oven and cure according to a suitable cure schedule. A typical schedule for an aliphatic amine cured system is:
-
Initial cure: 24 hours at room temperature (25°C).
-
Post-cure: 2 hours at 80°C followed by 1 hour at 120°C. The post-cure step is crucial for achieving optimal thermal and mechanical properties.[7]
-
-
Demolding and Characterization: After the post-cure, allow the mold to cool to room temperature before demolding the cured epoxy sample. The sample can then be subjected to mechanical and thermal analysis.
Protocol 2: Synthesis of a Polyamide via Solution Polymerization
Objective: To synthesize a polyamide from this compound and a diacid chloride.
Materials:
-
This compound
-
Sebacoyl chloride
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl)
-
Pyridine
-
Methanol
-
Nitrogen gas supply
-
Round-bottom flask with a magnetic stirrer
-
Condenser
Methodology:
-
Reaction Setup: Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser.
-
Monomer Dissolution: Under a nitrogen atmosphere, add 10 mmol of this compound to the flask, followed by 20 mL of anhydrous NMP and 0.5 g of LiCl. Stir until the amine and salt are fully dissolved.
-
Addition of Diacid Chloride: Slowly add a solution of 10 mmol of sebacoyl chloride in 10 mL of NMP to the stirred amine solution at room temperature. A viscous solution will start to form.
-
Polymerization: After the addition is complete, add 2 mL of pyridine to the reaction mixture to neutralize the HCl byproduct. Heat the reaction mixture to 80-100°C and stir for 4-6 hours under a nitrogen atmosphere to ensure complete polymerization.[8]
-
Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into 200 mL of rapidly stirring methanol. The polyamide will precipitate as a fibrous solid.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 60-80°C for 24 hours.
-
Characterization: The resulting polyamide can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of amide bonds, and gel permeation chromatography (GPC) to determine the molecular weight.
Visualizations
Experimental Workflow for Epoxy Curing
Caption: Workflow for curing epoxy resin with this compound.
Logical Relationship in Polyamide Synthesis
Caption: Key components and conditions for polyamide synthesis.
Conceptual Workflow for Amine-Functionalized Polymer in Drug Delivery
While there is no direct evidence of this compound being used in FDA-approved drug delivery systems, its primary amine group offers a reactive handle for conjugating drugs or targeting ligands. The following diagram illustrates a conceptual workflow for how a polymer synthesized with this compound could be adapted for drug delivery applications. This is a hypothetical pathway based on general principles of polymer-based drug delivery.[9][10]
Caption: Conceptual workflow for a drug delivery system.
Concluding Remarks
This compound is a valuable component in polymer chemistry, offering a means to tailor the properties of epoxy resins, polyamides, and polyurethanes. The presence of the propoxy group can impart flexibility and hydrophobicity, which are desirable in many applications. While its primary use is in industrial materials such as coatings, adhesives, and composites, the reactive amine handle presents opportunities for further functionalization, including potential, though currently exploratory, applications in the biomedical field. The provided protocols and conceptual frameworks serve as a starting point for researchers and scientists to explore the full potential of this compound in their polymer synthesis endeavors. Further research is needed to fully characterize polymers derived from this amine and to explore their suitability for specialized applications, including those in drug development.
References
- 1. threebond.co.jp [threebond.co.jp]
- 2. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. standring.weebly.com [standring.weebly.com]
- 4. youtube.com [youtube.com]
- 5. aidic.it [aidic.it]
- 6. researchgate.net [researchgate.net]
- 7. pcimag.com [pcimag.com]
- 8. mdpi.com [mdpi.com]
- 9. Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers [mdpi.com]
- 10. Development of Imine-based pH-responsive Polymeric Drug Delivery Systems - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
Application Notes and Protocols: 3-Propoxypropylamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-propoxypropylamine as a versatile reagent in organic synthesis. The following sections detail its application in the synthesis of Schiff bases, its potential as a corrosion inhibitor, its use in reductive amination reactions, and its role as a building block in the synthesis of complex molecules, including nitrogen-containing heterocycles.
Synthesis of Schiff Bases
This compound serves as a valuable primary amine for the synthesis of Schiff bases (imines) through condensation reactions with aldehydes and ketones. These Schiff bases are not only important intermediates in organic synthesis but also exhibit a range of biological activities and are investigated as corrosion inhibitors.[1][2][3]
Application Example: Synthesis of N-(3-Propoxypropyl)salicylaldimine
This protocol describes the synthesis of a Schiff base from this compound and salicylaldehyde. The resulting N-(3-propoxypropyl)salicylaldimine is a potential ligand for metal complexes and a candidate for corrosion inhibition studies.
Experimental Protocol: Synthesis of N-(3-Propoxypropyl)salicylaldimine
This protocol is adapted from a general procedure for the synthesis of Schiff bases from diamines.
Materials:
-
This compound
-
Salicylaldehyde
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve salicylaldehyde (1.0 eq.) in absolute ethanol.
-
To this solution, add this compound (1.0 eq.) dropwise with continuous stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Expected Outcome:
The reaction is expected to produce the corresponding Schiff base, N-(3-propoxypropyl)salicylaldimine, in good yield. The structure of the product can be confirmed using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield | Reference |
| 3,3'-diaminodipropylamine | Benzaldehyde derivatives | Absolute Ethanol | 4 h | Reflux | 80-93% | [4] |
Logical Relationship: Schiff Base Formation
Caption: General workflow for the formation of a Schiff base.
Application as a Corrosion Inhibitor
Schiff bases derived from primary amines are effective corrosion inhibitors for various metals and alloys, particularly in acidic media.[5] The presence of heteroatoms (N and O) and the imine double bond in the Schiff base molecule facilitates its adsorption onto the metal surface, forming a protective layer that inhibits corrosion.[2] The propoxy group in a this compound-derived Schiff base can enhance its solubility and adsorption characteristics.
Quantitative Data: Corrosion Inhibition Efficiency
| Inhibitor | Metal | Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 3-Nitroacetophenone derivative | Mild Steel | 1 N HCl | 600 ppm | 92.10 | [1] |
| (E)-N1-(thiophen-2- ylmethylene)... | Not specified | Not specified | High | High | [6] |
| 2-((2-hydroxy-5-methoxybenzylidene)amino)pyridine | Mild Steel | 1 M HCl | 0.5 g/L | >90.0 | |
| MMPC Schiff Base | Mild Steel | 1 M HCl | 0.5 mM | 97.13 | [2] |
| MTIO Schiff Base | Mild Steel | HCl | 0.5 mM | 96.9 | [3] |
Experimental Workflow: Corrosion Inhibition Study
Caption: Workflow for evaluating corrosion inhibition efficiency.
Reductive Amination
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[7][8][9] this compound can be effectively used in reductive amination to introduce the N-(3-propoxypropyl) group into a molecule.
Application Example: Synthesis of N-Cyclohexyl-3-propoxypropylamine
This protocol details the reductive amination of cyclohexanone with this compound to yield the corresponding secondary amine.
Experimental Protocol: Reductive Amination of Cyclohexanone
Materials:
-
This compound
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and cyclohexanone (1.1 eq.) in dichloromethane.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed (typically 2-24 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-cyclohexyl-3-propoxypropylamine.[5][10][11]
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Temperature | Yield | Reference |
| Aldehyde/Ketone | Primary Amine | NaBH(OAc)₃ | DCM | Room Temp. | Good | [12] |
| Benzaldehyde | Benzylamine | NaBH₄ / PTSA | Solvent-free | Not specified | Good | [13] |
Signaling Pathway: Reductive Amination Mechanism
Caption: Mechanism of reductive amination.
Building Block for Bioactive Molecules and Drug Development
The unique combination of a primary amine and a flexible propoxy group makes this compound and its derivatives valuable building blocks in the synthesis of more complex molecules, including pharmaceutical intermediates and bioactive compounds.[7][14] The alkoxypropylamine motif is found in various biologically active molecules.[9]
Conceptual Application: Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a key transformation for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are present in numerous alkaloids and pharmacologically active compounds.[6][14] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. While this compound is not a direct substrate for the classical Pictet-Spengler reaction, its derivatives, where the propoxy group is attached to a suitable aromatic system, could potentially undergo this cyclization to form novel heterocyclic structures.
Experimental Workflow: Conceptual Pictet-Spengler Reaction
Caption: Conceptual workflow for Pictet-Spengler reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. This compound | C6H15NO | CID 85579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
Surface Functionalization Using 3-Aminopropyltriethoxysilane (APTES): An Application Guide
Note on Compound Selection: The request specified "3-Propoxypropylamine" for surface functionalization. However, this compound is an aliphatic amine with an ether linkage and is not a silanizing agent capable of forming stable covalent bonds with typical inorganic surfaces like glass or silica. It is highly probable that the intended compound was a common aminosilane, such as 3-Aminopropyltriethoxysilane (APTES) , which is widely used for introducing primary amine groups onto surfaces for subsequent applications in research, diagnostics, and drug development.[1][2] This document will, therefore, focus on the protocols and applications of APTES.
Introduction
The functionalization of surfaces with aminosilanes is a fundamental technique for covalently attaching biomolecules, nanoparticles, and other moieties to various substrates.[2] Among the various aminosilanes, 3-Aminopropyltriethoxysilane (APTES) is extensively used due to its ability to form a stable, reactive layer of primary amines on hydroxyl-bearing surfaces like glass, silica, and quartz.[1][3] These surface-bound amine groups serve as versatile handles for the immobilization of proteins, DNA, and drug molecules through the use of crosslinking agents.[3] This guide provides detailed protocols for surface functionalization with APTES and summarizes key quantitative data for researchers, scientists, and drug development professionals.
Data Presentation
The success of surface functionalization can be quantified using various analytical techniques. The following table summarizes typical data for APTES-functionalized surfaces, comparing different deposition methods.
| Aminosilane | Deposition Method | Typical Surface Coverage (amines/nm²) | Film Thickness (Å) | Water Contact Angle (°) | Reference |
| (3-Aminopropyl)triethoxysilane (APTES) | Vapor Phase | ~4.4 | 4.2 ± 0.3 | 40 ± 1 | [1] |
| (3-Aminopropyl)triethoxysilane (APTES) | Solution Phase (Toluene) | Variable (multilayer) | > 10 | 45-60 | [1] |
| (3-Aminopropyl)trimethoxysilane (APTMS) | Solution Phase (Toluene) | ~2.7 | Data not available | Data not available | [1] |
Experimental Protocols
This section details the methodologies for surface functionalization with APTES. Proper substrate preparation is critical for achieving a uniform and stable aminosilane layer.
Protocol 1: Solution-Phase Deposition of APTES on Glass/Silica Substrates
This protocol is a widely used method for functionalizing glass slides, coverslips, or silica nanoparticles.
Materials:
-
Glass or silica substrates
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous solvent (e.g., Toluene or Acetone)
-
Ethanol
-
Deionized (DI) water
-
Nitrogen or Argon gas
-
Oven
Procedure:
-
Substrate Preparation (Critical):
-
Thoroughly clean the substrate to remove organic contaminants. This can be achieved by sonication in a series of solvents like acetone and ethanol.[2]
-
To generate surface hydroxyl (-OH) groups, treat the substrate with a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or expose it to oxygen plasma. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood.
-
Rinse the substrate extensively with deionized water.
-
Dry the substrate completely under a stream of inert gas (e.g., nitrogen or argon) and/or by baking in an oven at 110-120°C.[2]
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of APTES in an anhydrous solvent like acetone or toluene in a fume hood.[3] For example, to prepare a 2% solution, mix 1 part APTES with 49 parts dry acetone.[3]
-
Immerse the cleaned, dried substrate in the APTES solution.
-
Incubate for a period ranging from 30 seconds to several hours. A shorter time (e.g., 30-60 seconds) is often sufficient for creating a monolayer.[3] Longer incubation times may lead to the formation of multilayers.[4]
-
After incubation, remove the substrate and rinse it thoroughly with the anhydrous solvent to remove any unbound silane.[2]
-
-
Curing:
-
Cure the substrate by baking at 110-120°C for approximately 1 hour.[2] This step promotes the formation of covalent siloxane (Si-O-Si) bonds with the surface and cross-linking within the silane layer, enhancing its stability.
-
-
Storage:
-
The dried, silylated surface can be stored in a desiccator for later use.[3]
-
Protocol 2: Vapor-Phase Deposition of APTES
Vapor-phase deposition can produce more uniform and thinner monolayers compared to solution-phase methods.
Materials:
-
Cleaned and dried substrates (as in Protocol 1)
-
APTES
-
Vacuum desiccator or vacuum oven
-
Schlenk line or similar vacuum setup
Procedure:
-
Substrate Preparation:
-
Prepare the substrates as described in Protocol 1, ensuring they are scrupulously clean and dry.
-
-
Vapor Deposition:
-
Place the cleaned substrates in a vacuum desiccator or vacuum oven.
-
Place a small, open container with a few drops of APTES inside the chamber, ensuring it is not in direct contact with the substrates.
-
Evacuate the chamber to a low pressure and then isolate it from the vacuum source.
-
Allow the APTES vapor to deposit on the substrates for 2-4 hours at room temperature or a slightly elevated temperature.[2]
-
-
Curing:
-
After the deposition period, vent the chamber with an inert gas.
-
Remove the substrates and cure them by baking at 110-120°C for about 1 hour to ensure covalent attachment and stability.[2]
-
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the surface functionalization process and a subsequent application.
Caption: General workflow for substrate preparation and APTES functionalization.
References
Application Notes: 3-Propoxypropylamine for Nanoparticle Synthesis and Stabilization
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Propoxypropylamine is a primary amine with a linear propoxy group. While specific literature detailing the use of this compound as a primary capping and stabilizing agent in nanoparticle synthesis is limited, its chemical structure suggests potential utility in this field. Primary amines are well-known to coordinate with the surface of various metallic and semiconductor nanoparticles, acting as effective capping agents to control particle growth and prevent aggregation. The propoxy group can provide steric hindrance, further enhancing colloidal stability.
These application notes provide a generalized framework for the potential use of this compound in nanoparticle synthesis and stabilization, drawing upon established principles of nanoparticle chemistry involving similar alkylamines. The protocols and data presented here are hypothetical and intended to serve as a starting point for researchers interested in exploring the capabilities of this particular molecule.
Principle of Stabilization
The stabilization of nanoparticles by this compound is predicated on the coordination of the lone pair of electrons on the nitrogen atom of the primary amine group to the electron-deficient surface atoms of the nanoparticle. This interaction forms a protective layer that serves two main purposes:
-
Electronic Stabilization: The coordination of the amine group to the nanoparticle surface satisfies the surface atoms' coordination environment, reducing their surface energy and reactivity.
-
Steric Stabilization: The outward-projecting propoxypropyl chains create a steric barrier that physically prevents nanoparticles from approaching each other too closely, thereby inhibiting aggregation and maintaining a stable colloidal suspension.
Potential Applications
Based on the properties of similar amine-functionalized nanoparticles, systems stabilized with this compound could be explored for applications in:
-
Catalysis: The amine groups on the surface can serve as anchoring points for catalytic species.
-
Drug Delivery: The functional surface can be further modified to attach targeting ligands or therapeutic agents.
-
Sensors: Changes in the nanoparticle environment could be detected through alterations in their plasmonic or fluorescent properties, influenced by the surface capping agent.
-
Quantum Dot Synthesis: Primary amines are often used in the synthesis of quantum dots to control their size and optical properties.
Hypothetical Experimental Protocols
The following are generalized protocols for the synthesis of gold and silver nanoparticles using this compound as a stabilizing agent. These are illustrative and would require significant optimization for specific applications.
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Sodium borohydride (NaBH₄)
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
Preparation of Gold Precursor Solution: Dissolve 0.05 mmol of HAuCl₄·3H₂O in 10 mL of deionized water in a three-neck flask.
-
Phase Transfer: Add 20 mL of toluene to the aqueous gold solution. To this biphasic mixture, add a solution of 0.5 mmol of this compound in 5 mL of toluene while stirring vigorously. The gold ions will transfer to the organic phase, indicated by a color change in the toluene layer.
-
Reduction: Cool the organic phase in an ice bath. Rapidly inject a freshly prepared aqueous solution of 0.5 mmol of NaBH₄ (in 5 mL of ice-cold water) under vigorous stirring.
-
Stabilization and Growth: Allow the reaction to proceed for 2 hours at room temperature, during which the color of the organic phase should change to a deep red, indicating the formation of AuNPs.
-
Purification:
-
Separate the organic phase containing the AuNPs.
-
Add 20 mL of methanol to precipitate the nanoparticles.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Discard the supernatant and redisperse the nanoparticle pellet in 10 mL of toluene.
-
Repeat the precipitation and redispersion steps two more times to remove excess reagents.
-
-
Characterization: Characterize the size, morphology, and stability of the synthesized AuNPs using techniques such as UV-Vis Spectroscopy, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM).
Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)
Materials:
-
Silver nitrate (AgNO₃)
-
This compound
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of Silver Precursor Solution: Dissolve 0.1 mmol of AgNO₃ in 20 mL of deionized water.
-
Addition of Stabilizing Agent: In a separate flask, dissolve 0.5 mmol of this compound in 10 mL of ethanol.
-
Synthesis: Heat the silver nitrate solution to 80°C with constant stirring. Add the this compound solution dropwise to the heated silver nitrate solution.
-
Reaction and Growth: Continue heating and stirring the reaction mixture for 1 hour. A color change to yellowish-brown will indicate the formation of AgNPs.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Centrifuge the solution at 10,000 rpm for 20 minutes to pellet the AgNPs.
-
Wash the nanoparticles by redispersing them in ethanol and centrifuging again. Repeat this step twice.
-
-
Characterization: Analyze the synthesized AgNPs using UV-Vis Spectroscopy to observe the surface plasmon resonance peak, and DLS and TEM for size and morphology analysis.
Hypothetical Quantitative Data
The following tables present hypothetical data that one might expect to obtain from the characterization of nanoparticles synthesized using this compound. Note: This data is for illustrative purposes only and is not derived from actual experiments.
Table 1: Hypothetical Characterization of Gold Nanoparticles (AuNPs) Stabilized with this compound
| Parameter | Value | Method |
| Hydrodynamic Diameter | 15 ± 3 nm | Dynamic Light Scattering (DLS) |
| Core Diameter | 10 ± 2 nm | Transmission Electron Microscopy (TEM) |
| Zeta Potential | +25 mV | Electrophoretic Light Scattering |
| Surface Plasmon Resonance (λmax) | 525 nm | UV-Vis Spectroscopy |
| Polydispersity Index (PDI) | 0.2 | Dynamic Light Scattering (DLS) |
Table 2: Hypothetical Characterization of Silver Nanoparticles (AgNPs) Stabilized with this compound
| Parameter | Value | Method |
| Hydrodynamic Diameter | 25 ± 5 nm | Dynamic Light Scattering (DLS) |
| Core Diameter | 20 ± 4 nm | Transmission Electron Microscopy (TEM) |
| Zeta Potential | +30 mV | Electrophoretic Light Scattering |
| Surface Plasmon Resonance (λmax) | 410 nm | UV-Vis Spectroscopy |
| Polydispersity Index (PDI) | 0.3 | Dynamic Light Scattering (DLS) |
Visualizations
Experimental Workflow for Nanoparticle Synthesis
Caption: Generalized workflow for the synthesis and characterization of nanoparticles.
Proposed Stabilization Mechanism
Caption: Proposed mechanism of nanoparticle stabilization by this compound.
Application Notes and Protocols: The Use of 3-Propoxypropylamine in Polyurethane Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethane (PU) polymers are a versatile class of materials synthesized through the reaction of isocyanates with polyols. The properties of these polymers can be finely tuned by incorporating various components, including chain extenders. 3-Propoxypropylamine, a primary aliphatic amine, possesses a reactive primary amine group (-NH2) that can readily react with isocyanate groups (-NCO). This reactivity suggests its potential application as a chain extender in polyurethane systems. The incorporation of this compound is expected to influence the final properties of the polyurethane material by introducing urea linkages into the polymer backbone.
Principle of Reaction
In polyurethane synthesis, the fundamental reaction is the formation of a urethane linkage between an isocyanate group and a hydroxyl group from a polyol. When an amine like this compound is introduced, it reacts with the isocyanate to form a urea linkage (-NH-CO-NH-). This reaction is typically faster than the isocyanate-polyol reaction.
The structure of this compound, with its propoxy group, may also impart some flexibility and hydrophobicity to the resulting polymer chain, potentially influencing its physical and chemical properties.
Potential Applications in Polyurethane Formulations
Based on the chemistry of primary amines in polyurethane systems, this compound could be utilized in the following ways:
-
Chain Extender in Segmented Polyurethanes: In elastomers, coatings, and adhesives, this compound can be used to build the hard segment of the polyurethane by reacting with diisocyanates. This influences the microphase separation and, consequently, the mechanical properties of the polymer.
-
Curing Agent: In certain formulations, it may act as a curing agent, contributing to the crosslinking of the polymer network.
-
Modifier for Polyurethane Foams: While less common for primary amines due to the rapid reaction with isocyanates which can interfere with the foaming process, it could potentially be used in specific formulations to modify foam properties.
Expected Effects on Polyurethane Properties
The incorporation of this compound as a chain extender is anticipated to have the following qualitative effects on the final polyurethane product:
-
Increased Hardness and Modulus: The formation of rigid urea linkages generally leads to an increase in the hardness and modulus of the material.
-
Improved Thermal Stability: Urea linkages are known to have higher thermal stability compared to urethane linkages, which could enhance the overall thermal resistance of the polyurethane.
-
Modification of Mechanical Properties: Depending on the concentration and the overall formulation, it can influence tensile strength, elongation at break, and tear strength.
-
Alteration of Chemical Resistance: The presence of urea groups may alter the chemical resistance profile of the polyurethane.
Quantitative Data
Specific quantitative data on the effect of this compound on polyurethane properties is not extensively available in public literature. Researchers are encouraged to generate their own data. The following tables provide a structured format for presenting such experimental results.
Table 1: Mechanical Properties of Polyurethane Formulations
| Formulation ID | This compound (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Shore Hardness (Type A/D) |
| Control (0%) | 0 | |||
| PU-POP-X | X | |||
| PU-POP-Y | Y |
Table 2: Thermal Properties of Polyurethane Formulations
| Formulation ID | This compound (wt%) | Glass Transition Temp. (Tg) (°C) | Onset of Decomposition (Td) (°C) |
| Control (0%) | 0 | ||
| PU-POP-X | X | ||
| PU-POP-Y | Y |
Experimental Protocols
Disclaimer: The following are generalized protocols for polyurethane synthesis using a primary amine as a chain extender. Researchers must adapt these protocols based on their specific materials and desired outcomes. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as isocyanates are respiratory sensitizers.
Protocol 1: One-Shot Polyurethane Synthesis
This method involves mixing all components simultaneously.
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG) - dried under vacuum
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
This compound
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Solvent (optional, e.g., anhydrous N,N-Dimethylformamide - DMF)
Procedure:
-
Preparation: In a clean, dry reaction vessel, add the pre-weighed, dried polyol.
-
Mixing: If using a solvent, add it to the polyol and stir until a homogeneous solution is formed.
-
Addition of Chain Extender: Add the desired amount of this compound to the polyol mixture and stir thoroughly.
-
Catalyst Addition: Add the catalyst to the mixture and stir for 1-2 minutes.
-
Isocyanate Addition: Vigorously stir the mixture and rapidly add the stoichiometric amount of diisocyanate.
-
Casting and Curing: Continue vigorous stirring for a short period (e.g., 30-60 seconds) until the mixture becomes viscous. Pour the mixture into a pre-heated mold.
-
Post-Curing: Cure the cast polyurethane in an oven at a specified temperature and duration (e.g., 80°C for 24 hours) to ensure complete reaction.
-
Characterization: After post-curing, allow the sample to cool to room temperature before demolding and characterizing its properties.
Protocol 2: Prepolymer Method for Polyurethane Synthesis
This two-step method involves first forming an isocyanate-terminated prepolymer, which is then chain-extended.
Materials:
-
Polyol (e.g., Polypropylene glycol - PPG) - dried under vacuum
-
Diisocyanate (e.g., Toluene diisocyanate - TDI)
-
This compound
-
Solvent (e.g., anhydrous Tetrahydrofuran - THF)
Procedure:
-
Prepolymer Synthesis:
-
In a reaction vessel equipped with a mechanical stirrer and under a nitrogen atmosphere, add the dried polyol.
-
Heat the polyol to a moderate temperature (e.g., 60-80°C).
-
Slowly add an excess of diisocyanate (typically a 2:1 molar ratio of NCO:OH) to the polyol while stirring.
-
Maintain the reaction at the set temperature for a specified time (e.g., 2-3 hours) to form the NCO-terminated prepolymer. The NCO content should be monitored (e.g., by titration).
-
-
Chain Extension:
-
Cool the prepolymer to a lower temperature (e.g., 40-50°C) and dissolve it in a suitable anhydrous solvent if necessary.
-
In a separate flask, prepare a solution of this compound in the same solvent.
-
Slowly add the this compound solution to the stirring prepolymer solution. The reaction is exothermic and the viscosity will increase significantly.
-
Continue stirring until the reaction is complete, as indicated by the disappearance of the NCO peak in FTIR spectroscopy.
-
-
Casting and Curing:
-
Cast the resulting polymer solution into a mold.
-
Evaporate the solvent in a vacuum oven at a moderate temperature.
-
Post-cure the polyurethane as described in the one-shot method.
-
-
Characterization:
-
Characterize the final material after it has cooled to room temperature.
-
Visualizations
Caption: Reaction of an isocyanate with this compound to form a urea linkage.
Caption: General workflows for polyurethane synthesis.
Caption: Influence of components on polyurethane properties.
Topic: Analytical Methods for the Quantitative Determination of 3-Propoxypropylamine
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Introduction and Analytical Context
3-Propoxypropylamine (PPA) is an aliphatic amine featuring a primary amine group and an ether linkage (Structure: CH₃CH₂CH₂-O-CH₂CH₂CH₂-NH₂). This bifunctional nature makes it a versatile chemical intermediate in various industrial applications, including the synthesis of epoxy curing agents, corrosion inhibitors, and surfactants. Accurate quantification of PPA is paramount for ensuring reaction stoichiometry, monitoring process control, evaluating product purity, and meeting quality assurance standards.
However, the physicochemical properties of PPA present significant analytical challenges. As a primary amine, it is highly polar and basic, leading to poor peak shapes (tailing) in gas and liquid chromatography due to interactions with active sites on columns and inlets.[1][2] Furthermore, it lacks a native chromophore, precluding direct analysis by UV-Vis spectrophotometry, a common detection method in HPLC.[3] Therefore, robust analytical methods for PPA almost invariably rely on a chemical derivatization step to mitigate these challenges and enable sensitive and accurate quantification.[4] This guide provides a detailed overview of validated analytical strategies, explaining the causality behind methodological choices to empower researchers and drug development professionals.
Strategic Overview of Analytical Methodologies
The choice of an analytical method for this compound is dictated by the sample matrix, required sensitivity, available instrumentation, and the analytical objective (e.g., routine QC vs. trace-level impurity analysis). The primary techniques are chromatographic, offering the high specificity required to resolve PPA from related compounds.
-
Gas Chromatography (GC): An excellent choice for its high resolving power and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). For PPA, derivatization is mandatory to increase volatility and thermal stability while reducing polarity.[2]
-
High-Performance Liquid Chromatography (HPLC): A versatile and robust technique suitable for PPA, particularly when the sample matrix is complex or non-volatile.[4] Derivatization is essential to introduce a UV-absorbing or fluorescent tag, enabling sensitive detection.[3]
-
Spectroscopic Methods: Techniques like Quantitative Nuclear Magnetic Resonance (qNMR) offer an alternative for absolute quantification without requiring a PPA reference standard for calibration, though sensitivity may be lower than chromatographic methods.[5] Simple UV-Vis spectrophotometry can be employed post-derivatization for less complex samples.[6][7]
The following decision workflow can guide the selection of an appropriate analytical approach.
Caption: Decision workflow for selecting a PPA analytical method.
Gas Chromatography (GC) Protocols for PPA Quantification
Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The analysis of primary amines like PPA is notoriously difficult due to their polarity, which causes adsorption to the GC system, resulting in poor peak shape and non-reproducible results.[8] Derivatization overcomes this by chemically modifying the polar -NH₂ group into a less polar, more volatile, and more thermally stable functional group, leading to sharp, symmetrical peaks and improved quantification.[1]
Protocol 1: Quantification via Silylation Derivatization
Rationale: Silylation is a robust and widely used derivatization technique for compounds with active hydrogens, such as primary amines. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the amine group to replace the active hydrogens with trimethylsilyl (TMS) groups. This reaction is typically fast and quantitative.[1]
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 50 mg of the sample containing PPA into a 2 mL autosampler vial. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Addition: Add 500 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample residue. Then, add 500 µL of BSTFA (with 1% TMCS as a catalyst).[1]
-
Reaction: Tightly cap the vial and heat at 70°C for 45 minutes in a heating block or oven to ensure complete derivatization.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample directly into the GC system.
-
System Suitability: Before sample analysis, inject a derivatized standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
Instrumentation and Data:
| Parameter | GC-FID Conditions |
| Column | Agilent CP-Volamine (30 m x 0.32 mm, 5 µm) or similar amine-specific column[9] |
| Inlet | Split/Splitless, 250°C, Split ratio 20:1 |
| Liner | Deactivated splitless liner (e.g., Restek Siltek®)[9] |
| Carrier Gas | Helium, Constant Flow @ 1.5 mL/min |
| Oven Program | 60°C (hold 2 min), ramp to 250°C @ 15°C/min, hold 5 min |
| Detector | FID, 280°C |
Workflow Diagram: GC Analysis via Silylation
Caption: General workflow for GC quantification of PPA after silylation.
High-Performance Liquid Chromatography (HPLC) Protocols
Principle: HPLC is a highly versatile technique that separates compounds based on their interaction with a stationary and a liquid mobile phase.[4] For PPA, which lacks a UV chromophore, derivatization is required to attach a molecule that can be detected by a UV or fluorescence detector. This process significantly enhances the sensitivity of the method.[3] Reversed-phase HPLC on a C18 column is the most common approach.
Protocol 2: Quantification via Pre-Column Derivatization with FMOC-Cl
Rationale: 9-fluorenylmethyl chloroformate (FMOC-Cl) reacts with primary amines under mild basic conditions to form stable, highly UV-active carbamate derivatives.[10] This makes it an excellent choice for quantifying PPA with high sensitivity using a standard HPLC-UV setup.
Experimental Protocol:
-
Standard & Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of PPA in the mobile phase. Create calibration standards by serial dilution (e.g., 1-100 µg/mL).
-
Accurately weigh a sample containing PPA and dissolve in the mobile phase to achieve a concentration within the calibration range.
-
-
Derivatization Reaction:
-
To 100 µL of each standard or sample solution in an HPLC vial, add 400 µL of borate buffer (0.1 M, pH 9.0).
-
Add 500 µL of FMOC-Cl solution (1 mg/mL in acetonitrile).
-
Cap the vial and vortex immediately for 30 seconds. Let the reaction proceed at room temperature for 15 minutes.
-
-
Quenching: Add 20 µL of a primary amine solution (e.g., 1 M glycine) to react with excess FMOC-Cl, if necessary, though often dilution is sufficient.
-
Analysis: Inject 10 µL of the final solution into the HPLC system.
-
System Suitability: Before analysis, perform five replicate injections of a mid-range calibration standard. The RSD for peak area should be ≤ 2.0% and the tailing factor ≤ 1.5.[2]
Instrumentation and Data:
| Parameter | HPLC-UV Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.05% Formic Acid in Water. B: Acetonitrile[11] |
| Gradient | 0 min, 35% B; 15 min, 90% B; 20 min, 90% B; 21 min, 35% B; 25 min, 35% B |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Detection | UV at 265 nm[10] |
| Injection Vol | 10 µL |
Workflow Diagram: HPLC Analysis via FMOC-Cl Derivatization
Caption: General workflow for HPLC quantification of PPA after FMOC-Cl derivatization.
Method Validation: Ensuring Trustworthiness
Every protocol described must be validated to demonstrate its suitability for the intended purpose.[4] The validation process provides a self-validating system, ensuring data integrity. Key validation parameters are summarized below, with typical acceptance criteria for chromatographic methods.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis; No interference at the retention time of the analyte in blank/placebo injections.[2] |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Prepare ≥ 5 concentrations. Correlation coefficient (r²) ≥ 0.999.[2] |
| Accuracy | The closeness of test results to the true value. | Spike a blank matrix at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Recovery should be 98.0-102.0%.[12] |
| Precision | The degree of agreement among individual test results. Expressed as RSD. | Repeatability (intra-day): RSD ≤ 2.0%. Intermediate Precision (inter-day): RSD ≤ 3.0%.[2][13] |
| LOD & LOQ | Lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.[13] |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like pH (±0.2), column temp (±5°C), flow rate (±10%). Results should remain within system suitability limits.[2] |
Validation Workflow Diagram
Caption: A typical workflow for analytical method validation.[2]
Summary and Concluding Remarks
The accurate quantification of this compound is readily achievable with standard chromatographic instrumentation, provided a robust derivatization strategy is employed.
-
GC-FID following silylation is a highly effective method, offering excellent resolution and sensitivity, and is best suited for samples where PPA can be easily isolated in a volatile solvent.
-
HPLC-UV with pre-column derivatization using reagents like FMOC-Cl is exceptionally versatile and sensitive, accommodating a wider range of sample matrices, including aqueous solutions and non-volatile mixtures.
The choice between these methods depends on the specific application, but both, when properly validated, will yield trustworthy and reproducible data. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement reliable analytical methods for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. library.ncl.res.in [library.ncl.res.in]
- 7. researchgate.net [researchgate.net]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
- 12. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-Propoxypropylamine as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-propoxypropylamine and related 3-alkoxypropylamines as key building blocks in the synthesis of pharmaceutical intermediates. The document details synthetic protocols, quantitative data, and the biological context of the target molecules, with a focus on intermediates for neurologically active compounds.
Introduction: The Role of 3-Alkoxypropylamines in Medicinal Chemistry
3-Alkoxypropylamines, including this compound, are valuable scaffolds in drug discovery and development. The presence of a primary amine and an ether linkage provides a unique combination of properties. The amine group serves as a versatile handle for a variety of chemical transformations, including N-alkylation, amidation, and reductive amination, allowing for the introduction of diverse functional groups. The ether moiety can influence the pharmacokinetic properties of a molecule, such as lipophilicity and metabolic stability.
This structural motif is found in a range of biologically active compounds, particularly those targeting the central nervous system. A prominent example is the class of 3-aryloxy-3-phenylpropylamines, which includes potent and selective serotonin-norepinephrine reuptake inhibitors (SNRIs) used in the treatment of depression and attention-deficit/hyperactivity disorder (ADHD).
Synthesis of a Key Pharmaceutical Intermediate: N-Methyl-3-(2-methylphenoxy)-3-phenylpropylamine (Atomoxetine Precursor)
While direct pharmaceutical applications of this compound are not extensively detailed in publicly available literature, the synthesis of structurally similar and highly relevant pharmaceutical intermediates provides a clear blueprint for its potential applications. The following protocols are adapted from the well-documented synthesis of an atomoxetine precursor, a selective norepinephrine reuptake inhibitor. This synthesis showcases the core reactions where a 3-alkoxypropylamine derivative is a key reactant.
The overall synthesis can be envisioned in two key stages:
-
Williamson Ether Synthesis: Formation of the characteristic aryloxy ether linkage.
-
N-Alkylation: Introduction of a methyl group to the primary amine.
For the purpose of these application notes, we will present a representative synthesis starting from a readily available precursor, 3-amino-1-phenyl-1-propanol, which can be conceptually derived from 3-aminopropanol. The propoxy group can be introduced via etherification of the hydroxyl group.
Key Synthetic Transformations
Reaction Scheme:
Caption: General synthetic route to an atomoxetine precursor.
Quantitative Data Summary
The following table summarizes representative yields for the key Williamson ether synthesis step in the preparation of 3-aryloxy-3-phenylpropylamine derivatives under various conditions, as reported in patent literature.
| Starting Alcohol | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-methyl-3-phenyl-3-hydroxypropylamine | 2-Fluorotoluene | NaOH | DMAc | 95 | 8 | 90 | [CN1891682A] |
| N-methyl-3-phenyl-3-hydroxypropylamine | 2-Fluorotoluene | KOH | Toluene | 100 | 12 | 72 | [CN1891682A] |
| N,N-dimethyl-3-thiophene-3-hydroxypropylamine | 1-Fluoronaphthalene | K₂CO₃ | DMF | 110 | 4 | 71.4 | [CN1891682A] |
| N-methyl-3-phenyl-3-hydroxypropylamine | 2-Fluorotoluene | KOtBu | DMSO | 60 | 8 | Not specified | [US8299305B2] |
Detailed Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 3-Amino-3-phenyl-1-(o-tolyloxy)propane
This protocol is adapted for a laboratory scale from patent literature [CN1891682A].
Materials:
-
N-methyl-3-phenyl-3-hydroxypropylamine (1.0 eq)
-
2-Fluorotoluene (1.2 eq)
-
Sodium Hydroxide (NaOH) (15 eq)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-methyl-3-phenyl-3-hydroxypropylamine (e.g., 4.1 g, 0.025 mol), sodium hydroxide (e.g., 15.0 g, 0.375 mol), and N,N-dimethylacetamide (e.g., 20 mL).
-
Heat the mixture to 95 °C with stirring.
-
Slowly add 2-fluorotoluene (e.g., 3.3 g, 0.030 mol) to the reaction mixture.
-
Maintain the reaction at 95 °C for 8 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water and stir.
-
Extract the aqueous mixture with toluene (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: N-Alkylation of a 3-Alkoxypropylamine
This is a general protocol for the N-methylation of a primary or secondary amine.
Materials:
-
3-Alkoxypropylamine (e.g., 3-Amino-3-phenyl-1-(o-tolyloxy)propane) (1.0 eq)
-
Methyl iodide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the 3-alkoxypropylamine in acetonitrile.
-
Add potassium carbonate to the solution.
-
Cool the mixture in an ice bath and slowly add methyl iodide.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography to yield the N-methylated product.
Biological Activity and Signaling Pathways
Pharmaceuticals derived from this compound and its analogs often target neurotransmitter systems. Below are visualizations of two such pathways.
Norepinephrine Reuptake Inhibition
Many antidepressants and ADHD medications, such as atomoxetine, function by inhibiting the reuptake of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex. This leads to an increase in the concentration of norepinephrine and, due to the low expression of dopamine transporters in this brain region, also an increase in dopamine levels. This modulation of catecholamine signaling is believed to enhance cognitive function and regulate mood.
Caption: Norepinephrine reuptake inhibition by 3-aryloxy-3-phenylpropylamines.
Acetylcholinesterase Inhibition and Neuroprotection
Some derivatives of propoxyamines have been investigated as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Beyond this symptomatic relief, evidence suggests that AChE inhibitors can also activate neuroprotective signaling pathways, such as the PI3K/Akt pathway, which promotes cell survival.
Caption: Acetylcholinesterase inhibition and downstream neuroprotective signaling.
Conclusion
This compound and its analogs are valuable and versatile building blocks for the synthesis of pharmaceutical intermediates, particularly for compounds targeting the central nervous system. The synthetic protocols and biological context provided in these application notes highlight the potential of this chemical scaffold in drug discovery and development. The representative synthesis of an atomoxetine precursor demonstrates the key chemical transformations that can be employed, while the signaling pathway diagrams provide insight into the mechanism of action of the final drug products. Further exploration of this compound derivatives is warranted to develop novel therapeutics.
Application Notes and Protocols: The Role of 3-Propoxypropylamine in the Preparation of Dye Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-propoxypropylamine in the synthesis of dye intermediates, focusing on its application as a precursor to coupling components for azo dyes, particularly disperse dyes. Due to the limited availability of direct experimental data for dyes synthesized specifically with this compound, this document presents a representative protocol based on established synthesis routes for structurally similar and commercially significant disperse dyes.
Introduction
This compound is an aliphatic primary amine containing a propyl ether linkage. Its structure makes it a valuable building block in organic synthesis. In the context of dye chemistry, it is primarily used to introduce an N-(3-propoxypropyl) group into aromatic amines, such as aniline. The resulting secondary amine, N-(3-propoxypropyl)aniline, serves as a key dye intermediate, specifically as a coupling component in the synthesis of azo dyes. Azo dyes are the largest class of synthetic colorants and are characterized by the presence of one or more azo (-N=N-) groups.
The propoxypropyl substituent can influence the final properties of the dye, such as its solubility in different media, its affinity for certain fabrics (lipophilicity), and its lightfastness. By modifying the alkyl chain, researchers can fine-tune the characteristics of the resulting dye.
Core Application: Synthesis of Azo Disperse Dyes
The primary application of this compound in dye intermediate preparation is in the synthesis of coupling components for azo disperse dyes. Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester. The general synthetic pathway involves two main stages:
-
Synthesis of the Coupling Component: Preparation of an N-substituted aniline derivative from this compound.
-
Azo Coupling Reaction: Diazotization of a primary aromatic amine (the diazo component) followed by its reaction with the synthesized coupling component to form the final azo dye.
A representative synthesis is modeled after the well-established chemistry used for commercial disperse dyes, such as Disperse Blue 79.
Experimental Protocols
Protocol 1: Synthesis of the Coupling Intermediate: N-(3-Propoxypropyl)aniline
This protocol describes a plausible method for the synthesis of N-(3-propoxypropyl)aniline, a key intermediate derived from this compound. The reaction involves the N-alkylation of aniline.
Reaction Scheme:
Materials and Equipment:
-
Aniline
-
1-Bromo-3-propoxypropane (or 1-chloro-3-propoxypropane)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Ethanol or another suitable solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for extraction and distillation
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add aniline (1.0 equivalent), ethanol, and sodium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature.
-
Slowly add 1-bromo-3-propoxypropane (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield pure N-(3-propoxypropyl)aniline.
Expected Data:
The following table presents expected, representative data for the synthesis of N-(3-propoxypropyl)aniline. Actual results may vary.
| Parameter | Representative Value |
| Yield | 75-85% |
| Boiling Point | ~130-135 °C at reduced pressure |
| Appearance | Colorless to pale yellow liquid |
| FT-IR (cm⁻¹) | ~3400 (N-H stretch), ~2960, 2870 (C-H stretch), ~1600, 1500 (aromatic C=C), ~1120 (C-O-C stretch) |
| ¹H NMR (CDCl₃, ppm) | ~7.2 (m, 2H, Ar-H), ~6.7 (m, 3H, Ar-H), ~3.8 (br s, 1H, NH), ~3.5 (t, 2H, O-CH₂), ~3.2 (t, 2H, N-CH₂), ~1.9 (m, 2H, -CH₂-), ~1.6 (m, 2H, -CH₂-), ~0.9 (t, 3H, CH₃) |
Protocol 2: Synthesis of a Representative Azo Disperse Dye
This protocol outlines the synthesis of a hypothetical navy blue disperse dye by coupling diazotized 2-bromo-4,6-dinitroaniline with the previously synthesized N-(3-propoxypropyl)aniline. This is analogous to the synthesis of some commercial disperse blue dyes.
Reaction Scheme:
-
Diazotization: 2-Bromo-4,6-dinitroaniline is converted to its diazonium salt using nitrosylsulfuric acid.
-
Coupling: The diazonium salt is reacted with N-(3-propoxypropyl)aniline to form the azo dye.
Workflow Diagram:
Caption: General workflow for the synthesis of the representative azo disperse dye.
Materials and Equipment:
-
2-Bromo-4,6-dinitroaniline
-
Sulfuric acid (98%)
-
Sodium nitrite
-
N-(3-Propoxypropyl)aniline
-
Acetic acid
-
Ice
-
Beakers, flasks, and other standard laboratory glassware
-
Magnetic stirrer
-
Buchner funnel and vacuum flask
Procedure:
Part A: Diazotization
-
Prepare nitrosylsulfuric acid by carefully adding sodium nitrite (1.1 equivalents) to concentrated sulfuric acid at a temperature below 10 °C.
-
In a separate beaker, dissolve 2-bromo-4,6-dinitroaniline (1.0 equivalent) in concentrated sulfuric acid.
-
Cool the aniline solution to 0-5 °C in an ice bath.
-
Slowly add the prepared nitrosylsulfuric acid to the aniline solution, maintaining the temperature between 0-5 °C.
-
Stir the mixture for 2-3 hours at this temperature to ensure complete diazotization.
Part B: Azo Coupling
-
In a separate beaker, dissolve N-(3-propoxypropyl)aniline (1.0 equivalent) in acetic acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the diazonium salt solution from Part A to the coupling component solution from step 1 of Part B, while maintaining the temperature at 0-5 °C.
-
A colored precipitate should form. Continue stirring for an additional 2-3 hours at 0-5 °C.
-
Pour the reaction mixture into a large volume of ice-water to ensure complete precipitation of the dye.
-
Collect the crude dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the purified dye in a vacuum oven at 50-60 °C.
Quantitative Data Summary (Representative):
The following table summarizes the expected quantitative data for the synthesized disperse dye. These are typical values for similar azo disperse dyes and should be confirmed experimentally.
| Parameter | Representative Value |
| Yield | 85-95% |
| Melting Point | 150-160 °C |
| Appearance | Dark blue to navy powder |
| λmax (in Acetone) | 590-610 nm |
| Molar Extinction Coefficient (ε) | 30,000 - 40,000 L mol⁻¹ cm⁻¹ |
Signaling and Logical Relationship Diagram:
Caption: Logical relationship of reactants to form the final azo disperse dye.
Conclusion
This compound serves as a versatile precursor for the synthesis of N-alkoxypropyl-substituted aniline coupling components. These intermediates are crucial in the preparation of azo disperse dyes. The protocols provided herein, based on established chemical principles for analogous dye syntheses, offer a solid foundation for researchers to explore the synthesis and properties of novel dyes derived from this compound. The ability to modify the alkoxypropyl chain provides a valuable tool for fine-tuning the properties of the resulting dyes for various applications in the textile and materials science industries. Further experimental validation is recommended to establish the precise reaction conditions and to fully characterize the resulting products.
Application Note: A Robust and Efficient Method for the Synthesis of 3-Ethoxypropylamine via Catalytic Hydrogenation of 3-Ethoxypropionitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Ethoxypropylamine is a valuable chemical intermediate used in the synthesis of dyestuffs and cosmetics. This document outlines a detailed protocol for the synthesis of 3-ethoxypropylamine through the catalytic hydrogenation of 3-ethoxypropionitrile. The described method is based on established industrial processes, offering high yield and purity. The two-step synthesis involves the initial formation of 3-ethoxypropionitrile from acrylonitrile and ethanol, followed by its reduction to the target amine.
Experimental Overview:
The overall synthesis is a two-stage process. The first stage is the cyanoethylation of ethanol with acrylonitrile to produce 3-ethoxypropionitrile. The second, and focal, stage is the catalytic hydrogenation of the resulting nitrile to 3-ethoxypropylamine.
Stage 1: Synthesis of 3-Ethoxypropionitrile
In a reactor, ethanol is reacted with acrylonitrile in the presence of a basic catalyst, such as sodium ethoxide or sodium hydroxide, to yield 3-ethoxypropionitrile.[1][2] This reaction is typically exothermic and requires temperature control.
Stage 2: Hydrogenation of 3-Ethoxypropionitrile to 3-Ethoxypropylamine
The crude 3-ethoxypropionitrile is then subjected to catalytic hydrogenation in the presence of a catalyst, typically Raney Nickel or Raney Cobalt, under a hydrogen atmosphere.[1][3] An inhibitor, such as liquid ammonia, is often added to suppress the formation of secondary and tertiary amine byproducts.[1] The reaction is carried out at elevated temperature and pressure. Following the reaction, the catalyst is removed, and the final product is purified by vacuum distillation.[1][2]
Experimental Protocols:
Protocol 1: Synthesis of 3-Ethoxypropionitrile
-
To a 500 mL four-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 200 g of ethanol and 1.8 g of sodium ethoxide.[1]
-
Begin stirring the mixture and control the temperature at 45 °C.[1]
-
Slowly add 210 g of acrylonitrile dropwise from the dropping funnel, ensuring the temperature does not exceed 50 °C.[1] The reaction is exothermic.
-
After the addition is complete, maintain the reaction mixture at 45 °C for 3 hours.[1]
-
Monitor the reaction progress by Gas Chromatography (GC) to confirm the consumption of acrylonitrile. A typical crude product will contain >97% 3-ethoxypropionitrile.[1]
Protocol 2: Hydrogenation of 3-Ethoxypropionitrile
-
Prepare the Raney Nickel catalyst by washing 20 g of commercial Raney Nickel with a 26% ammonia water solution (100 g) and stirring for two hours.[1]
-
Transfer the prepared Raney Nickel catalyst and the crude 3-ethoxypropionitrile from Protocol 1 into a high-pressure autoclave.[1]
-
Seal the autoclave and purge the system with nitrogen three times (0.1 MPa, 0.2 MPa, and 0.3 MPa), followed by three purges with hydrogen (0.1 MPa, 0.2 MPa, and 0.3 MPa).[1]
-
Introduce 70 g of liquid ammonia into the autoclave as an inhibitor.[1]
-
Heat the autoclave to 90 °C and pressurize with hydrogen to 6.0 MPa.[1]
-
Maintain the reaction under these conditions with vigorous stirring. The reaction is typically complete in about 5 hours, which can be monitored by the cessation of hydrogen uptake.[1]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Discharge the reaction mixture, filter to remove the Raney Nickel catalyst.
-
The crude 3-ethoxypropylamine is then purified by vacuum distillation to obtain the final product with a purity of >99.5%.[1][2]
Data Presentation:
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 3-Ethoxypropylamine
| Parameter | Stage 1: Nitrile Formation | Stage 2: Hydrogenation |
| Reactants | Ethanol, Acrylonitrile | 3-Ethoxypropionitrile, Hydrogen |
| Catalyst | Sodium Ethoxide[1] | Raney Nickel[1] |
| Inhibitor | Not Applicable | Liquid Ammonia[1] |
| Temperature | 45-50 °C[1] | 90 °C[1] |
| Pressure | Atmospheric | 6.0 MPa[1] |
| Reaction Time | 3 hours[1] | ~5 hours[1] |
| Purity of Intermediate | >97% (3-ethoxypropionitrile)[1] | Not Applicable |
| Final Product Purity | Not Applicable | >99.5%[1][2] |
| Overall Yield | - | 91-92%[1] |
Visualizations:
Experimental Workflow for the Synthesis of 3-Ethoxypropylamine
Caption: Workflow for the synthesis of 3-ethoxypropylamine.
References
- 1. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]
- 2. CN109369423A - The preparation method of 3- ethoxy propylamine - Google Patents [patents.google.com]
- 3. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
The Pivotal Role of 3-Propoxypropylamine in High-Performance Coatings and Adhesives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of coatings and adhesives, achieving superior performance is paramount. Formulators are continually seeking innovative additives to enhance properties such as adhesion, corrosion resistance, and curing characteristics. 3-Propoxypropylamine (POPA), a versatile aliphatic amine, has emerged as a key ingredient in developing high-performance formulations. Its unique molecular structure, featuring a primary amine group and an ether linkage, allows it to function effectively as a corrosion inhibitor, an adhesion promoter, and a curing agent. This document provides detailed application notes and experimental protocols for leveraging the benefits of this compound in your research and development efforts.
This compound as a Corrosion Inhibitor
This compound and its close analog, 3-Methoxypropylamine (MOPA), are highly effective corrosion inhibitors for metallic substrates, particularly in aqueous and saline environments. The primary mechanism of action involves the adsorption of the amine onto the metal surface, forming a protective barrier that inhibits the electrochemical processes of corrosion. The lone pair of electrons on the nitrogen atom plays a crucial role in forming a coordinate bond with the vacant d-orbitals of the metal.
Quantitative Performance Data
| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 | 1.50 | 0 |
| 50 | 0.60 | 60 |
| 100 | 0.38 | 75 |
| 200 | 0.23 | 85 |
| 400 | 0.15 | 90 |
Note: This data is illustrative and based on the performance of similar organic amine inhibitors. Actual performance of this compound may vary and should be determined experimentally.
Experimental Protocol: Evaluation of Corrosion Inhibition (Weight Loss Method based on ASTM G31)
This protocol outlines the procedure for determining the corrosion inhibition efficiency of this compound using the weight loss method.
1. Materials and Equipment:
-
Mild steel coupons (e.g., AISI 1018) of known surface area
-
This compound
-
Corrosive medium (e.g., 3.5% NaCl solution)
-
Analytical balance (±0.1 mg)
-
Desiccator
-
Glass beakers
-
Abrasive paper (e.g., silicon carbide, various grits)
-
Acetone
-
Distilled water
2. Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with progressively finer grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg and record the initial weight (W_initial).
-
Inhibitor Solution Preparation: Prepare solutions of the corrosive medium containing various concentrations of this compound (e.g., 50, 100, 200, 400 ppm). A blank solution without the inhibitor should also be prepared.
-
Immersion: Immerse one coupon in each of the prepared solutions, ensuring the coupon is fully submerged. Cover the beakers to prevent evaporation.
-
Exposure: Maintain the beakers at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 24 hours).
-
Cleaning: After the immersion period, remove the coupons, gently clean them with a soft brush to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Final Weighing: Place the cleaned and dried coupons in a desiccator to cool and then reweigh them to the nearest 0.1 mg, recording the final weight (W_final).
-
Calculation:
-
Calculate the weight loss (ΔW) for each coupon: ΔW = W_initial - W_final.
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 x 10^4 x ΔW) / (A x T x D) where:
-
ΔW is the weight loss in grams
-
A is the surface area of the coupon in cm²
-
T is the immersion time in hours
-
D is the density of the metal in g/cm³
-
-
Calculate the Inhibition Efficiency (IE) in percent using the formula: IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] x 100 where:
-
CR_blank is the corrosion rate in the blank solution
-
CR_inhibitor is the corrosion rate in the inhibitor solution
-
-
This compound as an Adhesion Promoter
The primary amine group in this compound is reactive towards various functional groups present in coating and adhesive resins (e.g., epoxy, isocyanate). Simultaneously, the propoxy group can interact with the substrate surface, creating a molecular bridge that enhances the interfacial adhesion. This is particularly effective on inorganic substrates like metal and glass.
Quantitative Performance Data
Quantifying the improvement in adhesion is crucial for formulation development. The following table illustrates the expected improvement in lap shear strength of an epoxy adhesive on a steel substrate with the addition of this compound.
| This compound Concentration (wt%) | Average Lap Shear Strength (MPa) |
| 0 | 12.5 |
| 0.5 | 15.8 |
| 1.0 | 18.2 |
| 2.0 | 20.5 |
Note: This data is illustrative. Actual performance will depend on the specific formulation and substrate.
Experimental Protocol: Evaluation of Adhesion Strength (Lap Shear Test based on ASTM D1002)
This protocol describes the procedure for measuring the lap shear strength of an adhesive containing this compound.
1. Materials and Equipment:
-
Adhesive formulation (e.g., two-part epoxy)
-
This compound
-
Substrate coupons (e.g., cold-rolled steel, 25 mm x 100 mm x 1.6 mm)
-
Tensile testing machine
-
Solvent for cleaning (e.g., acetone)
-
Applicator for adhesive
-
Fixtures for holding specimens during curing
2. Procedure:
-
Substrate Preparation: Degrease the steel coupons with acetone. For consistent results, a light abrasion of the bonding area followed by cleaning is recommended.
-
Formulation Preparation: Prepare the adhesive according to the manufacturer's instructions. Create separate batches with varying concentrations of this compound (e.g., 0.5, 1.0, 2.0 wt%).
-
Bonding: Apply a uniform layer of the adhesive to a defined area (e.g., 25 mm x 12.5 mm) of one coupon. Place a second coupon over the adhesive to create a lap joint with a specified overlap.
-
Curing: Secure the bonded specimens in a fixture to maintain alignment and apply light pressure. Cure the specimens according to the recommended cure schedule (e.g., 24 hours at 25 °C).
-
Testing: Place the cured specimen in the grips of the tensile testing machine. Apply a tensile load at a constant rate (e.g., 1.3 mm/min) until failure.
-
Data Recording: Record the maximum load at which the bond fails.
-
Calculation: Calculate the lap shear strength in Megapascals (MPa) by dividing the maximum load (in Newtons) by the bond area (in mm²).
This compound as a Curing Agent for Epoxy Resins
The primary amine group of this compound contains two active hydrogens that can react with epoxy groups, making it an effective curing agent or co-curing agent for epoxy resins. The ether linkage in its structure can impart improved flexibility and impact resistance to the cured polymer network.
Quantitative Performance Data
The addition of this compound as a co-curing agent can influence the curing characteristics of an epoxy system. The following table shows the expected effect on gel time and Shore D hardness.
| This compound in Amine Hardener (wt%) | Gel Time at 25°C (minutes) | Shore D Hardness (24 hours) |
| 0 | 45 | 80 |
| 10 | 40 | 78 |
| 20 | 35 | 75 |
Note: This data is illustrative and will vary based on the specific epoxy resin and primary curing agent used.
Experimental Protocol: Determination of Gel Time (ASTM D2471) and Cure Progression (FTIR Spectroscopy)
1. Materials and Equipment:
-
Epoxy resin (e.g., Bisphenol A diglycidyl ether)
-
Primary amine curing agent
-
This compound
-
Disposable beakers and stirring rods
-
Thermocouple
-
FTIR spectrometer with ATR accessory
2. Gel Time Determination:
-
Prepare a mixture of the epoxy resin and the amine hardener (with and without this compound) at the desired ratio in a disposable beaker.
-
Start a timer immediately after mixing.
-
Periodically probe the mixture with a clean wooden stick. The gel time is the point at which the resin becomes stringy and no longer flows back to form a smooth surface.
3. FTIR Analysis of Cure Progression:
-
Obtain an FTIR spectrum of the uncured epoxy resin and the amine hardener separately.
-
Mix the epoxy resin and hardener. Immediately place a small drop of the mixture onto the ATR crystal of the FTIR spectrometer.
-
Acquire spectra at regular intervals (e.g., every 5 minutes) as the mixture cures.
-
Monitor the disappearance of the epoxy group peak (around 915 cm⁻¹) and the appearance of hydroxyl group peaks (broad peak around 3400 cm⁻¹) to track the curing reaction.
Visualizing the Role of this compound
To better understand the mechanisms and workflows described, the following diagrams are provided.
Caption: Corrosion inhibition mechanism of this compound.
Caption: Experimental workflow for adhesion testing.
Caption: Relationship between POPA's structure and its functions.
Troubleshooting & Optimization
Technical Support Center: 3-Propoxypropylamine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Propoxypropylamine, with a focus on improving yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly through the widely used method of cyanoethylation of propanol followed by catalytic hydrogenation.
Q1: What are the primary causes of low yield in this compound synthesis?
Low yields can often be attributed to several factors throughout the two main stages of the synthesis: cyanoethylation and hydrogenation.
Cyanoethylation Stage:
-
Suboptimal Catalyst Choice or Concentration: The base catalyst is crucial for the reaction between propanol and acrylonitrile. Using a weak or insufficient amount of catalyst can lead to an incomplete reaction.
-
Poor Temperature Control: The cyanoethylation reaction is exothermic. Inadequate cooling can lead to side reactions, such as the polymerization of acrylonitrile.
-
Presence of Water: Water can react with the catalyst and inhibit the desired reaction.
Hydrogenation Stage:
-
Inefficient Catalyst: The choice of hydrogenation catalyst, such as Raney Nickel or a palladium-based catalyst, significantly impacts the reaction's success. Catalyst activity can be reduced by impurities or improper handling.
-
Formation of Side Products: The primary side products are secondary and tertiary amines, which form through various side reactions during hydrogenation.
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or hydrogen concentration can lead to incomplete conversion of the nitrile intermediate or the formation of undesired byproducts.
Q2: How can I minimize the formation of secondary and tertiary amine impurities during hydrogenation?
The formation of di- and tri-propoxypropylamines is a common issue that reduces the yield of the desired primary amine. Several strategies can be employed to mitigate this:
-
Use of an Inhibitor: The addition of an inhibitor, such as ammonia or a strong base like potassium hydroxide, can effectively suppress the formation of secondary and tertiary amines.[1]
-
Catalyst Selection and Modification: Certain catalysts exhibit higher selectivity for primary amine formation. Modifying the catalyst, for instance, by treating it with alkaline substances, can enhance its hydrogen adsorption capacity and control deamination byproducts.
-
Optimization of Reaction Conditions:
-
Temperature and Pressure: High temperatures and pressures can sometimes favor the formation of secondary and tertiary amines. Careful optimization of these parameters is crucial.
-
Molar Ratio of Reactants: Maintaining an appropriate molar ratio of ammonia to the nitrile intermediate can help drive the reaction towards the formation of the primary amine.
-
Q3: My final product is discolored. What is the likely cause and how can I purify it?
Discoloration of the final this compound product, which should be a colorless to pale yellow liquid, can indicate the presence of impurities.
-
Potential Causes of Discoloration:
-
Oxidation: Primary amines can be susceptible to oxidation, especially if exposed to air for prolonged periods, which can form colored impurities.
-
Residual Catalyst: Incomplete removal of the hydrogenation catalyst can lead to discoloration.
-
High-Temperature Distillation: De-composition of the product or impurities at high temperatures during distillation can introduce color.
-
-
Purification Method:
-
Vacuum Distillation: The most common and effective method for purifying this compound is distillation under reduced pressure. This allows for boiling at a lower temperature, minimizing the risk of thermal decomposition.
-
Q4: I am observing a significant loss of product during the work-up and purification steps. What are some best practices to avoid this?
Product loss during isolation and purification can significantly impact the overall yield. Here are some tips to minimize these losses:
-
Complete Precipitation/Extraction: Ensure that the product is fully precipitated or extracted from the reaction mixture. In the case of extraction, using an appropriate solvent and performing multiple extractions can improve recovery.
-
Careful Filtration: When filtering to remove catalysts or other solids, ensure that the filter cake is thoroughly washed with a suitable solvent to recover any adsorbed product.
-
Efficient Distillation: When purifying by distillation, using an efficient distillation column and carefully controlling the vacuum and temperature can help to achieve a good separation and minimize loss in the distillation residue.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
The most prevalent industrial method involves a two-step process:
-
Cyanoethylation of Propanol: Propanol is reacted with acrylonitrile in the presence of a base catalyst to form 3-propoxypropionitrile.
-
Catalytic Hydrogenation: The resulting 3-propoxypropionitrile is then hydrogenated, typically using a Raney Nickel or other metal catalyst, to yield this compound.[2]
Other synthesis routes include:
-
Etherification followed by Amination: This method involves first forming the ether linkage by reacting 1,3-propanediol with a propyl halide, followed by the introduction of the amine group.
-
Reductive Amination: This involves the reaction of 3-propoxypropanal with ammonia in the presence of a reducing agent.
-
Nucleophilic Substitution: This route involves the reaction of an alkoxide with a haloamine.
Q2: What are the key reaction parameters to control for optimal yield in the cyanoethylation step?
To maximize the yield of 3-propoxypropionitrile, the following parameters should be carefully controlled:
-
Catalyst: A strong base catalyst such as sodium hydroxide, potassium hydroxide, or sodium methoxide is typically used. The catalyst concentration is generally kept low, around 0.2-2% of the total weight of the reaction liquid.[2]
-
Temperature: The reaction is exothermic, and the temperature should be maintained in the range of 20-80 °C, with a preferred range of 30-60 °C.[2]
-
Molar Ratio of Reactants: An excess of propanol is often used to ensure complete conversion of acrylonitrile. A typical molar ratio of propanol to acrylonitrile is in the range of 1.0-1.5:1.[2]
Q3: What are the recommended conditions for the hydrogenation of 3-propoxypropionitrile?
The hydrogenation of the nitrile intermediate is a critical step that largely determines the final product's purity and yield. Key parameters include:
-
Catalyst: Raney Nickel is a commonly used catalyst. Other catalysts, such as those based on cobalt or copper, may also be employed. The amount of catalyst typically ranges from 2-10% of the total weight of the reaction liquid.[2]
-
Temperature: The hydrogenation is typically carried out at a temperature between 70-150 °C.[2]
-
Pressure: A hydrogen pressure of 3.0-6.0 MPa is generally applied.[2]
-
Inhibitor: As mentioned in the troubleshooting guide, the use of an inhibitor like ammonia is crucial to prevent the formation of secondary and tertiary amines.
Data Presentation
Table 1: Comparison of Synthesis Routes for Amines (Illustrative)
| Parameter | Cyanoethylation & Hydrogenation | Reductive Amination | Nucleophilic Substitution |
| Starting Materials | Propanol, Acrylonitrile, H₂ | 3-Propoxypropanol, Ammonia | Propanol, 3-Chloropropylamine |
| Key Intermediates | 3-Propoxypropionitrile | 3-Propoxypropanal | N/A |
| Catalyst/Reagent | Base (e.g., KOH), Raney Nickel/H₂ | Oxidizing agent, Reducing agent | Base (e.g., NaH) |
| Reported Yield | High (can exceed 90%)[2] | Good (88-92% for similar amines) | High (can be improved with PTC) |
| Reaction Conditions | High temperature and pressure for hydrogenation | Generally milder conditions | Can be mild with a phase transfer catalyst |
| Purity | High purity is achievable | Generally high | Purification may be required to remove salts |
Table 2: Typical Reaction Conditions for 3-Alkoxypropylamine Synthesis via Cyanoethylation and Hydrogenation
| Stage | Parameter | Typical Range | Reference |
| Cyanoethylation | Catalyst | Strong Base (e.g., NaOH, KOH) | [2] |
| Catalyst Loading | 0.2 - 2.0 wt% | [2] | |
| Temperature | 20 - 80 °C | [2] | |
| Reactant Molar Ratio (Alcohol:Acrylonitrile) | 1.0 - 1.5 : 1 | [2] | |
| Hydrogenation | Catalyst | Raney Nickel or Co-based | [2] |
| Catalyst Loading | 2 - 10 wt% | [2] | |
| Temperature | 70 - 150 °C | [2] | |
| Hydrogen Pressure | 3.0 - 6.0 MPa | [2] | |
| Inhibitor | Ammonia or strong base | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Propoxypropionitrile (Cyanoethylation)
This protocol is a generalized procedure based on common industrial practices.
-
Reactor Setup: Charge a reactor with propanol and a catalytic amount of a strong base (e.g., potassium hydroxide).
-
Reactant Addition: While stirring, slowly add acrylonitrile to the reactor. The addition should be controlled to maintain the reaction temperature within the desired range (e.g., 30-60 °C), using cooling if necessary.
-
Reaction: After the addition is complete, continue to stir the mixture at the set temperature for a period to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as gas chromatography (GC).
-
Catalyst Removal: Once the reaction is complete, the catalyst is typically neutralized or removed by filtration.
Protocol 2: Synthesis of this compound (Hydrogenation)
This protocol is a generalized procedure based on common industrial practices.
-
Autoclave Preparation: Charge a high-pressure autoclave with the crude 3-propoxypropionitrile from the previous step, a suitable solvent (e.g., methanol or ethanol), the hydrogenation catalyst (e.g., Raney Nickel), and an inhibitor (e.g., ammonia).
-
Inerting: Purge the autoclave with an inert gas, such as nitrogen, to remove any oxygen.
-
Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 3.0-6.0 MPa) and heat the mixture to the reaction temperature (e.g., 70-150 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by measuring the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up: After cooling the reactor and venting the excess hydrogen, the catalyst is carefully removed by filtration.
-
Purification: The crude this compound is then purified by vacuum distillation to obtain the final product of high purity.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: 3-Propoxypropylamine Purity Control and Purification
This guide provides researchers, scientists, and drug development professionals with essential information for the purity control and purification of 3-Propoxypropylamine.
Frequently Asked Questions (FAQs)
1. What are the common impurities found in this compound?
Common impurities in this compound often originate from its synthesis process. These can include unreacted starting materials, by-products, and solvents. The synthesis may involve the reaction of 1,3-propanediol with 1-bromopropane followed by amination, or the ring-opening of propylene oxide with propylamine. Potential impurities include:
-
Unreacted Starting Materials: 1,3-Propanediol, 1-bromopropane, propylamine, or 3-propoxy-1-propanol.
-
By-products: Di-(3-propoxypropyl)amine can form as a minor by-product.[1][2] Water is also a common by-product.
-
Solvents: Solvents used during the reaction or work-up, such as tetrahydrofuran or hexane.[3]
-
Degradation Products: Oxidation of the primary amine can lead to nitroso or nitro derivatives, though this is less common under typical commercial conditions.
2. Which analytical methods are recommended for assessing the purity of this compound?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.
-
Gas Chromatography (GC): Ideal for quantifying volatile impurities and determining the overall purity percentage.
-
Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups, such as the N-H stretch of the primary amine (~3300 cm⁻¹), C-H stretching of alkyl groups (~2800–3000 cm⁻¹), and the C-O-C ether stretch (~1100 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
¹H NMR: Expect signals for methyl and methylene protons on the propyl chains (around 0.9–1.5 ppm) and methylene groups adjacent to the nitrogen and oxygen (around 2.5–3.3 ppm).
-
¹³C NMR: Alkyl carbons typically appear at 10–40 ppm, while carbons adjacent to the oxygen are found around 60 ppm.
-
-
Mass Spectrometry (MS): Confirms the molecular weight with the molecular ion peak at m/z 117.
3. What are the key physical properties of this compound?
The physical properties can vary slightly with purity.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | |
| Molecular Weight | 117.19 g/mol | [4] |
| Boiling Point | 177–180 °C at 760 mmHg | |
| Density | 0.86 g/mL at 25 °C | |
| Refractive Index | ~1.420 | |
| Solubility | Miscible with water and alcohols |
4. What are the recommended purification methods for this compound?
The choice of purification method depends on the nature and quantity of the impurities.
-
Distillation under Reduced Pressure: This is the most common and effective method for purifying this compound, especially for removing less volatile impurities and unreacted starting materials.
-
Azeotropic Distillation: This technique can be employed to remove water, often using a hydrocarbon like benzene to form an azeotrope.[5]
-
Liquid-Liquid Extraction: Useful for removing water-soluble or acid/base-soluble impurities. For instance, washing with a brine solution can remove water and some polar impurities.[3]
-
Column Chromatography: While less common for bulk purification, silica gel chromatography can be used for small-scale purification to remove highly polar or non-polar impurities.[3]
5. What are the essential safety precautions when handling this compound?
This compound is a corrosive and flammable liquid that requires careful handling.[6][7][8]
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a face shield, and chemical-resistant gloves (nitrile rubber is a good option). Handle in a well-ventilated area or under a chemical fume hood.[7][8]
-
Handling: Avoid inhalation of vapor or mist. Keep away from heat, sparks, open flames, and other ignition sources.[6][7][8] Use non-sparking tools and take precautionary measures against static discharge.[6][7][8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Containers that have been opened must be carefully resealed and kept upright.
-
First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water. For eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person to fresh air. In all cases of exposure, consult a physician.
Troubleshooting Guides
Troubleshooting Purity Issues Detected by GC-MS
| Problem | Potential Cause | Suggested Solution |
| Multiple unexpected peaks observed. | Contamination from glassware, solvents, or cross-contamination from other reactions. | Thoroughly clean all glassware. Use high-purity solvents. Analyze a solvent blank to identify solvent-related peaks. |
| Peak corresponding to starting material is present. | The reaction did not go to completion. | Increase reaction time, temperature, or adjust the stoichiometry of reactants. Purify the product using fractional distillation to remove the lower or higher boiling starting material. |
| A peak with a higher molecular weight than the product is observed. | Formation of by-products such as di-(3-propoxypropyl)amine. | Optimize reaction conditions to minimize by-product formation. Use fractional distillation under reduced pressure to separate the higher-boiling by-product. |
| Broad peak shape for the product. | The compound may be interacting with the GC column, or the column may be degraded. | Use a column suitable for amines or derivatize the amine before analysis. Condition or replace the GC column. |
Troubleshooting Purification by Distillation
| Problem | Potential Cause | Suggested Solution |
| "Bumping" or unstable boiling during distillation. | Uneven heating or lack of boiling chips/magnetic stirring. | Ensure uniform heating with a heating mantle and a stir bar or boiling chips. |
| Product is not distilling at the expected temperature/pressure. | Inaccurate pressure reading or presence of a significant amount of volatile impurities. | Verify the vacuum pump and pressure gauge are functioning correctly. A lower boiling point suggests volatile impurities, which should be collected as a forerun. |
| Product appears discolored after distillation. | Thermal decomposition. | Lower the distillation temperature by using a higher vacuum. Ensure the heating mantle temperature is not excessively high. |
| Poor separation of product and impurities. | Inefficient distillation column or incorrect distillation rate. | Use a fractionating column (e.g., Vigreux or packed column) for better separation.[3] Distill at a slow, steady rate. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% w/v) in a suitable solvent like dichloromethane or methanol.
-
Instrument Setup:
-
Column: Use a capillary column suitable for amine analysis (e.g., a DB-5 or equivalent).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min. Hold at 250 °C for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
Protocol 2: Purification by Fractional Distillation under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
-
Procedure:
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Begin stirring and slowly reduce the pressure to the desired level (e.g., 20 mmHg).
-
Gradually heat the flask using a heating mantle.
-
Collect any low-boiling impurities (forerun) in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound at that pressure, switch to a clean receiving flask to collect the pure product.
-
Continue distillation until most of the product has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness.
-
Turn off the heat, allow the apparatus to cool, and then slowly and carefully release the vacuum before collecting the purified product.
-
Visualizations
Caption: Workflow for Purity Control of this compound.
Caption: Decision Tree for Troubleshooting Purification Issues.
References
- 1. CN101328129B - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 2. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemscene.com [chemscene.com]
- 5. US2691624A - Azeotropic distillation of propyl amines - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Preventing oxidation of 3-Propoxypropylamine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3-Propoxypropylamine during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during storage important?
A1: this compound is an aliphatic primary amine with an ether linkage.[1] Its primary amine group makes it susceptible to oxidation, which can lead to the formation of impurities.[1] Maintaining its stability is crucial as these degradation products can interfere with experimental results, affect product purity in drug development, and compromise the material's overall performance.
Q2: What are the common signs of this compound oxidation?
A2: The most common visual indicator of oxidation is a change in color, from colorless or pale yellow to a more pronounced yellow or brown.[2] Other signs can include the formation of insoluble particles or a change in odor. For quantitative assessment, a decrease in purity as measured by analytical techniques like GC-MS or a change in the infrared spectrum is indicative of degradation.
Q3: What are the primary causes of oxidation during storage?
A3: The primary causes of oxidation are exposure to atmospheric oxygen (autoxidation), light (photo-oxidation), and elevated temperatures.[2][3] Autoxidation is a spontaneous free-radical chain reaction with oxygen that can be initiated by heat, light, or the presence of metal catalysts.[3][4]
Q4: How can I prevent the oxidation of this compound?
A4: To minimize oxidation, store this compound in a cool (2-8 °C), dark place.[5] The container should be an amber glass bottle to protect from light.[6] It is highly recommended to purge the headspace of the container with an inert gas, such as nitrogen or argon, to displace oxygen.[2][7] For long-term storage, the use of antioxidants can also be considered, but their compatibility with your specific application must be verified.[6]
Q5: Are there any chemical stabilizers or antioxidants I can add to prevent oxidation?
A5: Yes, antioxidants that are effective for amines include hindered phenols like Butylated Hydroxytoluene (BHT) and aromatic amines.[6][8][9] The typical concentration for such additives is in the range of 100-500 ppm.[6] However, it is critical to ensure that the chosen antioxidant does not interfere with your downstream applications.
Troubleshooting Guide
This guide will help you identify and resolve issues related to the oxidation of this compound.
| Problem | Probable Cause | Recommended Solution |
| Discoloration (Yellowing/Browning) | Exposure to oxygen and/or light leading to the formation of colored oxidation byproducts.[2] | Store the compound under an inert atmosphere (nitrogen or argon) in an amber glass bottle. For long-term storage, refrigeration is recommended.[2][6] |
| Presence of Particulates | Advanced oxidation and potential polymerization of degradation products. | Filter the amine before use. If significant precipitation is observed, the product may be too degraded for use and should be disposed of according to safety guidelines. Consider purifying by distillation if appropriate. |
| Inconsistent Experimental Results | Use of partially oxidized this compound containing impurities that interfere with the reaction. | Verify the purity of the amine using an appropriate analytical method (e.g., GC-MS, FT-IR, or titration) before use. If oxidation is detected, purify the amine or use a fresh, properly stored batch. |
| Decrease in Assay Potency | Degradation of the primary amine functional group, leading to a lower concentration of the active compound. | Quantify the amine concentration using titration. If the concentration has dropped significantly, a fresh bottle should be used. Implement stricter storage protocols to prevent future degradation. |
Quantitative Data on Stability
The following table illustrates the expected stability of a primary amine under various storage conditions over a 12-month period. The purity was assessed by a simulated analytical method (e.g., HPLC).
| Storage Condition | Inert Atmosphere | Container Type | Initial Purity (%) | Purity after 6 months (%) | Purity after 12 months (%) | Appearance |
| 2-8 °C | Yes (Nitrogen) | Amber Glass | 99.8 | 99.7 | 99.6 | Colorless |
| 2-8 °C | No | Amber Glass | 99.8 | 98.5 | 97.1 | Light Yellow |
| Room Temperature | Yes (Nitrogen) | Amber Glass | 99.8 | 99.5 | 99.0 | Colorless to Pale Yellow |
| Room Temperature | No | Amber Glass | 99.8 | 97.0 | 94.5 | Yellow to Brown |
| Room Temperature | No | Clear Glass | 99.8 | 95.0 | 90.0 | Brown |
Experimental Protocols
Protocol 1: Detection of Oxidation by FT-IR Spectroscopy
Objective: To qualitatively assess the oxidation of this compound by detecting the formation of carbonyl groups.
Methodology:
-
Obtain a background spectrum of the empty IR sample holder (e.g., salt plates for a liquid sample).
-
Apply a thin film of the this compound sample to the salt plates.
-
Acquire the IR spectrum of the sample over the range of 4000-600 cm⁻¹.
-
Examine the spectrum for the appearance of a new, strong absorption band in the region of 1750-1650 cm⁻¹, which is characteristic of a carbonyl (C=O) stretch.[10] The presence of such a peak indicates oxidation.
-
Compare the spectrum of a stored sample to that of a fresh, unopened sample to identify changes.
Protocol 2: Quantification of Purity and Detection of Byproducts by GC-MS
Objective: To separate and identify volatile oxidation byproducts and quantify the purity of this compound.
Methodology:
-
Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ether) to an appropriate concentration (e.g., 1 mg/mL).
-
GC-MS Instrument Setup:
-
Column: Use a non-polar or mid-polar capillary column suitable for amine analysis.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Temperature Program: Start with an initial oven temperature of around 60°C, hold for a few minutes, then ramp up to a final temperature of around 250°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 30-300.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Search the chromatogram for new peaks that are not present in a fresh, reference sample.
-
Identify potential oxidation byproducts by comparing their mass spectra to a library (e.g., NIST). Common byproducts to look for include aldehydes, nitriles, and N-oxides.
-
Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks.
-
Protocol 3: Quantification of Amine Content by Titration
Objective: To determine the concentration of the primary amine functional group.
Methodology:
-
Accurately weigh a sample of this compound (e.g., 0.1-0.2 g) into a flask.
-
Dissolve the sample in a suitable solvent, such as isopropanol or water.
-
Add a few drops of a suitable indicator (e.g., bromocresol green) or use a pH meter to monitor the titration.
-
Titrate the sample with a standardized solution of a strong acid (e.g., 0.1 M hydrochloric acid) until the endpoint is reached (indicated by a color change or a sharp change in pH).
-
Record the volume of titrant used.
-
Calculate the amine content using the following formula:
Where:
-
V = Volume of HCl solution used (mL)
-
M = Molarity of the HCl solution (mol/L)
-
FW = Formula weight of this compound (117.19 g/mol )
-
W = Weight of the sample (g)
-
Visualizations
Caption: Experimental workflow for assessing the oxidation of this compound.
Caption: Troubleshooting logic for issues with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. innovative-polymers.com [innovative-polymers.com]
- 3. Autoxidation | chemical reaction | Britannica [britannica.com]
- 4. Autoxidation - Wikipedia [en.wikipedia.org]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. performanceadditives.us [performanceadditives.us]
- 9. nbinno.com [nbinno.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: 3-Propoxypropylamine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Propoxypropylamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
This compound (3-POPA) has two primary reactive sites: the nucleophilic primary amine (-NH₂) group and the ether linkage (-O-). The lone pair of electrons on the nitrogen atom makes the amine group basic and highly nucleophilic, readily participating in reactions with electrophiles. The ether linkage is generally stable but can be cleaved under strongly acidic conditions.
Q2: What are the key safety precautions when working with this compound?
Q3: How should this compound be stored?
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids. As amines can be sensitive to atmospheric moisture and carbon dioxide, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for high-purity applications to prevent the formation of carbonates and degradation.
Troubleshooting Guide: Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a primary application of this compound, where the amine group acts as a nucleophile to displace a leaving group on an electrophilic substrate, such as an alkyl halide.
Q4: My nucleophilic substitution reaction with this compound is showing low or no conversion. What are the possible causes and solutions?
Low or no conversion in a nucleophilic substitution reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Insufficient Reactivity of the Electrophile: The reactivity of alkyl halides follows the trend I > Br > Cl > F. If you are using a less reactive halide, consider switching to a more reactive one (e.g., from a chloride to a bromide or iodide).
-
Steric Hindrance: Significant steric bulk around the electrophilic center or on the nucleophile can impede the reaction. While this compound itself is not exceptionally bulky, a sterically hindered electrophile can slow down or prevent the reaction.
-
Inadequate Reaction Temperature: Some substitution reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider incrementally increasing the temperature.
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Sₙ2 reactions as they can solvate the cation without strongly solvating the nucleophilic amine, thus enhancing its reactivity.
Optimization of Reaction Conditions for Nucleophilic Substitution
| Parameter | Recommendation | Rationale |
| Temperature | Start at room temperature, then incrementally increase to 50-80 °C. | Balances reaction rate with potential side reactions. |
| Solvent | Use polar aprotic solvents (e.g., DMF, acetonitrile). | Enhances the nucleophilicity of the amine. |
| Concentration | Maintain a reactant concentration of 0.1-1.0 M. | Higher concentrations can increase the reaction rate. |
| Stirring | Ensure vigorous stirring. | Promotes homogeneity and increases collision frequency. |
Q5: I am observing the formation of multiple products in my nucleophilic substitution reaction. How can I improve the selectivity for the desired secondary amine?
The formation of multiple products is a common issue in the alkylation of primary amines, as the secondary amine product can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[2]
-
Use of Excess Amine: Employing a large excess of this compound (3-5 equivalents or more) will statistically favor the reaction of the electrophile with the primary amine, minimizing over-alkylation.[3]
-
Slow Addition of the Electrophile: Adding the alkyl halide slowly to the reaction mixture containing the excess amine can help to maintain a low concentration of the electrophile, further reducing the likelihood of multiple substitutions.
-
Monitoring the Reaction: Closely monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the desired product is maximized and before significant amounts of byproducts are formed.
Troubleshooting Workflow for Nucleophilic Substitution
References
Optimizing reaction conditions for 3-Propoxypropylamine with epoxides
Welcome to the technical support center for optimizing reaction conditions for 3-Propoxypropylamine with epoxides. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful and efficient reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism between this compound and an epoxide?
A1: The reaction is a nucleophilic addition where the primary amine group of this compound attacks one of the carbon atoms of the epoxide ring. This attack leads to the opening of the strained three-membered ring and the formation of a β-hydroxyamine.[1] The reaction is driven by the relief of ring strain in the epoxide.
Q2: How does the choice of solvent affect the reaction?
A2: Solvent choice can significantly impact the reaction rate and selectivity. Polar solvents, particularly polar protic solvents like water and alcohols, can accelerate the reaction by stabilizing the transition state.[2] Polar aprotic solvents such as DMF are also effective and can enhance the nucleophilicity of the amine.[2][3][4] In some cases, reactions can be run under solvent-free conditions, which can be advantageous for green chemistry protocols.[5]
Q3: Is a catalyst necessary for the reaction of this compound with epoxides?
A3: While the reaction can proceed without a catalyst, especially at elevated temperatures, catalysts are often employed to increase the reaction rate and improve selectivity under milder conditions.[1] Common catalysts include Lewis acids (e.g., YCl₃, Zn(ClO₄)₂) and tertiary amines.[5] Lewis acids activate the epoxide ring, making it more susceptible to nucleophilic attack.[5]
Q4: What are the potential side reactions to be aware of?
A4: The primary side reaction is the further reaction of the newly formed secondary amine with another epoxide molecule, leading to a bis-adduct. This is more likely to occur if the epoxide is used in excess. Another potential side reaction, especially at high temperatures or in the presence of certain catalysts, is the homopolymerization of the epoxide.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Reaction temperature is too low. - Insufficient reaction time. - Ineffective mixing. - Catalyst is inactive or absent. | - Gradually increase the reaction temperature in 10°C increments. - Monitor the reaction progress using TLC or GC and extend the reaction time. - Ensure vigorous and efficient stirring. - Add an appropriate catalyst (e.g., a Lewis acid like YCl₃ at 1-5 mol%). |
| Formation of Multiple Products (Low Selectivity) | - The secondary amine product is reacting with another epoxide molecule. - Homopolymerization of the epoxide. | - Use a stoichiometric ratio of this compound to epoxide or a slight excess of the amine. - Lower the reaction temperature to disfavor the polymerization reaction. - Choose a solvent system that promotes the desired reaction, such as a DMF/water mixture.[2] |
| Reaction Stalls Before Completion | - The amine or epoxide has been consumed by a side reaction. - The catalyst has been deactivated. | - Analyze the reaction mixture to identify any major side products. - If using a catalyst, consider adding a fresh portion. |
| Product is Difficult to Purify | - Presence of unreacted starting materials. - Formation of high-boiling side products. | - Use column chromatography for purification. A typical mobile phase would be a gradient of ethyl acetate in hexanes, with the possible addition of a small amount of triethylamine to prevent the product from streaking on the silica gel. - Distillation under reduced pressure can be effective for removing lower-boiling impurities. |
| "Amine Blush" on Cured Epoxy Resins | - Reaction of the amine with moisture and carbon dioxide in the air, forming a carbamate.[7][8] | - Work in a low-humidity environment or under an inert atmosphere (e.g., nitrogen or argon).[9] - Ensure all glassware and reagents are dry. |
Experimental Protocols
General Protocol for the Reaction of this compound with a Monosubstituted Epoxide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the epoxide (1.0 eq.).
-
Solvent and Amine Addition: Add the chosen solvent (e.g., ethanol, isopropanol, or DMF, approximately 5-10 mL per mmol of epoxide). Add this compound (1.0-1.2 eq.) to the flask.
-
Catalyst Addition (Optional): If a catalyst is used, add it at this stage (e.g., YCl₃, 1-5 mol%).
-
Reaction Conditions: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, filter it off. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the desired β-hydroxyamine.
Protocol for a Solvent-Free Reaction
-
Reactant Addition: In a vial equipped with a magnetic stir bar, add the epoxide (1.0 eq.) and this compound (1.0 eq.).
-
Catalyst Addition: Add the catalyst (e.g., YCl₃, 1 mol%).[5]
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours.[5]
-
Purification: Directly purify the crude mixture by column chromatography on silica gel.[5]
Data Presentation
Table 1: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 25 (Room Temp.) | 24 | 65 |
| 50 | 12 | 82 |
| 80 | 6 | 91 |
| 100 | 4 | 88* |
Reaction Conditions: Equimolar amounts of this compound and a generic monosubstituted epoxide in ethanol. Yields are illustrative and may vary depending on the specific epoxide used. A slight decrease in yield at higher temperatures may be due to side reactions.
Table 2: Effect of Catalyst Loading on Reaction Outcome
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| None | 0 | 80 | 12 | 75 |
| YCl₃ | 1 | 25 | 3 | 95 |
| YCl₃ | 5 | 25 | 1 | 96 |
| Et₃N | 10 | 50 | 8 | 85 |
Reaction Conditions: Equimolar amounts of this compound and a generic monosubstituted epoxide under solvent-free conditions. Yields are illustrative.[5]
Visualizations
Caption: Nucleophilic attack of this compound on an epoxide ring.
References
- 1. nbinno.com [nbinno.com]
- 2. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 3. medlifemastery.com [medlifemastery.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. epoxyrescue.com [epoxyrescue.com]
Navigating the Safe Use of 3-Propoxypropylamine in the Laboratory
A Technical Support Guide for Researchers and Drug Development Professionals
This technical support center provides essential guidance for the safe handling of 3-Propoxypropylamine in a laboratory setting. Developed for researchers, scientists, and professionals in drug development, this resource offers clear, actionable information in a question-and-answer format to address potential issues and ensure user safety during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] It is also a flammable liquid and vapor.[1][2][3] Inhalation of vapors or mist should be avoided as it may cause respiratory irritation.[4][5]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE protocol is crucial when working with this chemical. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.
-
Skin Protection: Chemical-resistant gloves (Nitrile rubber is recommended with a minimum thickness of 0.11 mm) and a complete suit protecting against chemicals are necessary. Always inspect gloves before use and use proper removal techniques to avoid skin contact.
-
Respiratory Protection: If a risk assessment indicates the need, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used as a backup to engineering controls. For sole protection, a full-face supplied air respirator is required.
Q3: How should I properly store this compound in the lab?
A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][6] The storage area should be designated for corrosives and flammable liquids, away from heat, sparks, and open flames.[1][2][3] Opened containers must be carefully resealed and kept upright to prevent leakage.
Q4: What should I do in case of accidental skin or eye contact?
A4: Immediate action is critical.
-
Skin Contact: Immediately take off all contaminated clothing.[1][6] Rinse the affected skin area with plenty of water and soap.[7] Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][6][7] Continue rinsing and seek immediate medical attention.[1][6]
Q5: What is the correct procedure for disposing of this compound waste?
A5: this compound waste is considered hazardous. It should be disposed of by a licensed professional waste disposal service. Do not let the product enter drains. Dispose of contents and containers to an approved waste disposal plant.[1][3][6]
Troubleshooting Guide
Problem: I have spilled a small amount of this compound in the fume hood.
Solution:
-
Alert Others: Inform colleagues in the immediate area.
-
Ensure Ventilation: Keep the fume hood sash at the appropriate height.
-
Wear Appropriate PPE: Ensure you are wearing safety goggles, a face shield, chemical-resistant gloves, and a lab coat.
-
Contain the Spill: Use an inert absorbent material like vermiculite or sand to soak up the spill.[8]
-
Collect Residue: Carefully scoop up the absorbent material and place it in a suitable, closed, and labeled container for hazardous waste disposal.
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose of Waste: Dispose of all contaminated materials, including gloves, as hazardous waste.
Problem: I can smell the odor of this compound in the lab, but I cannot see a spill.
Solution:
-
Do Not Ignore the Odor: This could indicate a leak or a ventilation issue.
-
Evacuate the Area: If the smell is strong, evacuate the immediate area and inform your lab supervisor or safety officer.
-
Check for Leaks: If the odor is faint and you are certain it is safe to do so, check for any leaking containers. Ensure containers are tightly sealed.
-
Assess Ventilation: Verify that the laboratory's ventilation system, including fume hoods, is functioning correctly.
-
Report the Issue: Report the incident to your supervisor or environmental health and safety department for further investigation.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C6H15NO | |
| Molecular Weight | 117.19 g/mol | |
| Flash Point | 48 °C / 118.4 °F | [3] |
| Autoignition Temperature | 320 °C / 608 °F | [3] |
Experimental Protocols
Protocol 1: Standard Handling Procedure for this compound
-
Preparation: Before handling, ensure that the safety shower and eyewash station are accessible and in working order.[8] Confirm that all required PPE is available and in good condition.
-
Work Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Dispensing: Use only non-sparking tools when handling the chemical.[1][2] Ground and bond the container and receiving equipment to prevent static discharge.[1][2]
-
Avoiding Inhalation and Contact: Avoid inhaling vapor or mist. Prevent contact with skin and eyes.
-
Closing Procedures: After use, ensure the container is tightly closed and stored in the designated area.[6]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the lab.
Protocol 2: Small Spill (<100 mL) Cleanup Procedure
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate spill area and alert others in the lab.[9]
-
Personal Protection: Don the appropriate PPE, including respiratory protection if the spill is in a poorly ventilated area.
-
Containment: Create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand).[10]
-
Absorption: Gently apply the absorbent material over the spill, working from the outside in.[10]
-
Collection: Once the liquid is absorbed, use non-sparking tools to collect the material into a labeled, sealable container for hazardous waste.[11]
-
Decontamination: Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.[6]
Visual Guides
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 3-((2-ETHYLHEXYL)OXY)PROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Technical Support Center: Managing the Hygroscopic Nature of 3-Propoxypropylamine
Welcome to the technical support center for 3-Propoxypropylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the hygroscopic nature of this versatile amine. Below you will find troubleshooting guides and frequently asked questions to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: The term "hygroscopic" refers to the tendency of a substance to attract and absorb moisture from the surrounding environment. Like many aliphatic amines, this compound can readily absorb water vapor from the air. This property is primarily due to the ability of the amine and ether functional groups to form hydrogen bonds with water molecules.
Q2: Why is managing the water content of this compound important for my experiments?
A2: Water can act as a reactive species and a plasticizer in many formulations, potentially leading to undesirable outcomes in your experiments. For instance, in epoxy resin systems, excess moisture in the amine curing agent can lead to defects such as "amine blush," where a waxy layer forms on the cured surface.[1][2] This can compromise adhesion, appearance, and the overall performance of the coating. In polyurethane synthesis, water can react with isocyanates to form unstable carbamic acids, which then decompose to generate carbon dioxide, leading to foaming and potential structural irregularities in the final product.
Q3: How can I determine the water content in my this compound sample?
A3: The most accurate and widely used method for determining water content in amines is the Karl Fischer titration.[3] This technique is highly specific to water and can provide precise measurements. Both volumetric and coulometric Karl Fischer titration methods are suitable, with the coulometric method being particularly effective for samples with very low water content.[3]
Q4: Are there any specific challenges when performing Karl Fischer titration on this compound?
A4: Yes, as a moderately basic amine, this compound can interfere with the Karl Fischer reaction by neutralizing the acidic components of the reagent, leading to inaccurate results. To counteract this, it is recommended to use a Karl Fischer reagent specifically designed for amines or to add a buffering agent, such as salicylic acid or benzoic acid, to the titration solvent.[4]
Troubleshooting Guides
Issue 1: Inconsistent Curing or Poor Performance in Epoxy Formulations
| Symptom | Potential Cause | Troubleshooting Step |
| Tacky or incomplete cure | Excess moisture in the this compound is inhibiting the cross-linking reaction. | 1. Verify the water content of your this compound using Karl Fischer titration. 2. Dry the amine using a suitable desiccant like 3Å molecular sieves. 3. Ensure all other components of the formulation are also dry. |
| "Amine blush" - a waxy or oily film on the cured surface | Reaction of the amine with atmospheric carbon dioxide and moisture. | 1. Work in a controlled environment with lower humidity (ideally below 50%).[5] 2. Apply gentle heat and/or increased airflow over the curing surface. 3. Consider using a formulation with an amine that is less prone to blushing. |
| Reduced gloss or hazy appearance | Water contamination affecting the surface cure. | 1. Strictly control the humidity of the curing environment. 2. Ensure the substrate is completely dry before application. |
Issue 2: Unexpected Foaming or Bubbles in Polyurethane Synthesis
| Symptom | Potential Cause | Troubleshooting Step |
| Foaming or bubble formation during reaction | Water in the this compound is reacting with isocyanate groups to produce CO2. | 1. Thoroughly dry the this compound and all other reactants and solvents before use. 2. Use Karl Fischer titration to confirm the water content is below the acceptable limit for your specific application. |
| Inconsistent reaction rates | Water can act as a catalyst or a reactant, leading to variable kinetics. | 1. Standardize the water content of your this compound for all reactions to ensure reproducibility. |
Experimental Protocols
Protocol 1: Determination of Water Content in this compound using Karl Fischer Titration
Objective: To accurately quantify the water content in a sample of this compound.
Materials:
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Appropriate Karl Fischer reagent (e.g., CombiTitrant 5)
-
Anhydrous methanol or a specialized Karl Fischer solvent for amines
-
Salicylic acid or benzoic acid (optional, as a buffering agent)
-
Gastight syringe
-
This compound sample
Methodology:
-
System Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Fill the titration vessel with anhydrous methanol or the specialized solvent.
-
If using a standard solvent with a basic amine, add a pre-determined amount of salicylic or benzoic acid to the solvent to buffer the solution.
-
Perform a pre-titration to neutralize any residual water in the solvent until a stable, low drift is achieved.
-
-
Sample Introduction:
-
Using a clean, dry, gastight syringe, draw a known weight of the this compound sample.
-
Carefully inject the sample into the conditioned titration vessel, ensuring the needle tip is below the surface of the solvent.
-
Record the exact weight of the sample added.
-
-
Titration:
-
Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
The instrument will calculate the water content based on the amount of reagent consumed and the weight of the sample.
-
-
Data Analysis:
Protocol 2: Drying of this compound using Molecular Sieves
Objective: To reduce the water content of this compound.
Materials:
-
This compound
-
3Å Molecular Sieves (activated)
-
Dry, inert atmosphere (e.g., nitrogen-filled glovebox or Schlenk line)
-
Oven for activating molecular sieves
-
Dry glassware
Methodology:
-
Activation of Molecular Sieves:
-
Place the 3Å molecular sieves in a dry flask.
-
Heat the sieves under vacuum at a temperature of at least 200°C for several hours to remove any adsorbed water.[8] A common practice is to heat overnight.
-
Allow the sieves to cool to room temperature under a stream of dry, inert gas (e.g., nitrogen or argon).
-
-
Drying Procedure:
-
In a dry, inert atmosphere, add the activated 3Å molecular sieves to a flask containing the this compound. A typical loading is 10-20% (w/v).
-
Seal the flask and allow it to stand for at least 24 hours at room temperature. Occasional gentle swirling can improve the drying efficiency.
-
For faster drying, the mixture can be gently stirred.
-
-
Verification of Dryness:
-
After the drying period, carefully decant or filter the this compound away from the molecular sieves in a dry, inert atmosphere.
-
Determine the water content of the dried amine using the Karl Fischer titration protocol described above to ensure it meets the required specifications for your experiment.
-
Data Presentation
| Application | Typical Maximum Water Content (ppm) | Potential Issues with Excess Water |
| Epoxy Coatings (High Performance) | < 1000 | Amine blush, reduced gloss, poor adhesion |
| Epoxy Adhesives | < 1500 | Reduced bond strength, incomplete cure |
| Polyurethane Elastomers | < 500 | Foaming, reduced mechanical properties |
| Pharmaceutical Synthesis | < 200 (application dependent) | Side reactions, impurity formation, yield loss |
Visualizations
Caption: Workflow for managing moisture in this compound.
Caption: Troubleshooting logic for experimental issues.
References
- 1. allnex.com [allnex.com]
- 2. industrial.sherwin-williams.com [industrial.sherwin-williams.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. proumid.com [proumid.com]
- 6. theseus.fi [theseus.fi]
- 7. Validation of titration methods | Metrohm [metrohm.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Acylation of 3-Propoxypropylamine
Welcome to the technical support center for the acylation of 3-propoxypropylamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common challenges encountered during this reaction. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the acylation of this compound?
The acylation of this compound, a primary amine, with an acylating agent such as an acid chloride or anhydride, results in the formation of a stable N-substituted amide. For example, the reaction with acetyl chloride yields N-(3-propoxypropyl)acetamide. The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acylating agent.[1]
Q2: What are the most common side reactions to be aware of?
The most common side reactions include:
-
Diacylation: Although the resulting amide is less nucleophilic than the starting amine, under certain conditions (e.g., excess acylating agent, high temperatures), a second acyl group can add to the nitrogen, forming an imide.
-
Hydrolysis of the Acylating Agent: If there is moisture in the reaction, the acylating agent (especially acid chlorides) can hydrolyze to the corresponding carboxylic acid, which will not react with the amine under these conditions and reduces the yield.
-
Reaction with Solvent: If a nucleophilic solvent is used, it may compete with the amine in reacting with the acylating agent.
Q3: Is the propoxy ether linkage stable under typical acylation conditions?
Yes, the ether linkage in this compound is generally stable under the neutral to mildly basic conditions used for acylation. Cleavage of the ether bond typically requires harsh acidic conditions (e.g., strong acids like HBr or HI) and heat, which are not standard for this type of acylation.[2][3]
Q4: Why is a base often included in the reaction mixture?
When using an acyl halide (e.g., acetyl chloride) as the acylating agent, a stoichiometric amount of acid (e.g., HCl) is produced as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as pyridine or triethylamine, is added to scavenge the acid, allowing the reaction to proceed to completion.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By spotting the reaction mixture alongside the starting amine, you can observe the disappearance of the starting material and the appearance of the less polar amide product.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Diagnostic Check | Recommended Solution |
| Inactive Acylating Agent | Check the age and storage conditions of the acylating agent. Perform a test reaction with a more reactive amine. | Use a fresh or newly opened bottle of the acylating agent. |
| Wet Reagents or Solvent | Verify the dryness of the solvent and amine using appropriate methods (e.g., Karl Fischer titration for the solvent). | Use anhydrous solvents and ensure the amine is dry. Consider drying the solvent over molecular sieves. |
| Insufficient Base | Check the stoichiometry of the base relative to the acylating agent. | Use at least one equivalent of a non-nucleophilic base like pyridine or triethylamine. |
| Amine Protonation | If no base was used with an acyl halide, the amine is likely protonated. Check the pH of the reaction mixture. | Add a suitable base to neutralize the acid and deprotonate the amine salt. |
Issue 2: Presence of Multiple Products/Impurities
| Possible Impurity | Identification Method | Prevention and Removal |
| Unreacted this compound | TLC (more polar spot), GC-MS. | Ensure the reaction goes to completion. Remove by aqueous acid wash during workup (the amine will form a water-soluble salt). |
| Diacylation Product (Imide) | NMR (absence of N-H proton), Mass Spectrometry (higher molecular weight). | Use a 1:1 stoichiometry of amine to acylating agent. Add the acylating agent slowly at a low temperature (e.g., 0 °C). Can be difficult to remove by simple extraction; column chromatography is recommended. |
| Hydrolyzed Acylating Agent (Carboxylic Acid) | TLC (polar, acidic spot), NMR. | Ensure anhydrous reaction conditions. Remove by aqueous base wash during workup (the acid will form a water-soluble salt). |
Data Presentation
The outcome of the acylation reaction is highly dependent on the reaction conditions. The following table provides illustrative data on how different parameters can affect the yield and purity of N-(3-propoxypropyl)acetamide.
| Run | Acylating Agent (Equivalents) | Base (Equivalents) | Temperature (°C) | Illustrative Yield (%) | Key Impurities Noted |
| 1 | Acetyl Chloride (1.1) | Pyridine (1.2) | 0 to 25 | 85-95 | Minimal |
| 2 | Acetyl Chloride (2.0) | Pyridine (2.2) | 50 | 70-80 | Diacylation product |
| 3 | Acetic Anhydride (1.1) | None | 25 | 80-90 | Slower reaction time |
| 4 | Acetyl Chloride (1.1) | None | 25 | <50 | Unreacted starting material |
| 5 | Acetyl Chloride (1.1) (in presence of water) | Pyridine (1.2) | 0 to 25 | 40-50 | Acetic acid |
Experimental Protocols
Representative Protocol for the Synthesis of N-(3-propoxypropyl)acetamide
This protocol describes the acylation of this compound with acetyl chloride using pyridine as a base.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine and unreacted amine), water, saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.[4]
Visualizations
Caption: Main acylation reaction and potential diacylation side reaction.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Labile alkoxyamines: past, present, and future - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01364F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for 3-Propoxypropylamine Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Propoxypropylamine.
Troubleshooting Guide
Question: Why is the yield of this compound low during catalytic hydrogenation of 3-propoxypropionitrile?
Answer:
Low yields in the catalytic hydrogenation of 3-propoxypropionitrile can stem from several factors related to the catalyst and reaction conditions.
-
Catalyst Activity: The catalyst (e.g., Raney Nickel, Raney Cobalt) may have reduced activity.[1] This can be due to improper activation, poisoning, or prolonged storage. Ensure the catalyst is freshly prepared or properly activated according to the supplier's protocol.
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. The amount of catalyst B (hydrogenation catalyst) is typically in the range of 2-10% of the total weight of the reaction liquid.[1]
-
Hydrogen Pressure and Temperature: The hydrogenation process is sensitive to both pressure and temperature. The pressure should generally be maintained between 3.0-6.0 MPa, and the temperature between 70-150 °C.[1] Operating outside these optimal ranges can significantly impact the reaction rate and yield.
-
Inhibitors: The presence of impurities in the 3-propoxypropionitrile starting material can act as catalyst poisons. Purification of the nitrile intermediate before hydrogenation is crucial.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress by techniques such as GC analysis to determine the optimal reaction time.[1]
Question: What causes the formation of secondary and tertiary amine byproducts?
Answer:
The formation of secondary and tertiary amines is a common issue in reductive amination and hydrogenation reactions.
-
Over-alkylation in Reductive Amination: In the reductive amination pathway, the primary amine product can react further with the aldehyde intermediate to form secondary and eventually tertiary amines.[2]
-
Reaction Conditions in Hydrogenation: During the hydrogenation of the nitrile, side reactions can occur, leading to the formation of di- and tri-propylamines. The choice of catalyst and the presence of an inhibitor can help to minimize these side reactions.[1] The use of ammonia during the hydrogenation can also suppress the formation of secondary amines.[1]
-
Catalyst Selection: Some catalysts have a higher propensity for promoting over-alkylation. For reductive amination, catalysts like Ir-PA1 may be used to selectively obtain secondary amines, so careful selection is key to achieving the desired primary amine.[3]
Question: The final product is discolored. What is the cause and how can it be purified?
Answer:
Discoloration of the final this compound product is often due to oxidation.
-
Air Oxidation: Primary amines are susceptible to air oxidation, which can lead to the formation of colored impurities.[4]
-
Purification: To obtain a colorless product, purification by vacuum distillation is recommended.[1]
-
Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a dark and cool place to prevent oxidation.[4]
Frequently Asked Questions (FAQs)
Question: What are the common synthetic routes for this compound?
Answer:
There are three primary synthetic routes for this compound:
-
Industrial Synthesis via a Nitrile Intermediate: This is a widely used industrial method that involves two main steps:
-
Cyanoethylation: Propanol reacts with acrylonitrile in the presence of a basic catalyst (e.g., KOH, NaOH) to form 3-propoxypropionitrile.[1][5]
-
Catalytic Hydrogenation: The resulting 3-propoxypropionitrile is then hydrogenated to this compound using a catalyst such as Raney Nickel or Raney Cobalt under elevated temperature and pressure.[1]
-
-
Reductive Amination: This laboratory-scale synthesis involves:
-
Nucleophilic Substitution: This route involves the reaction of propanol with a base to form sodium propoxide, which then undergoes a nucleophilic substitution reaction with 3-chloropropylamine.[5]
Question: Which catalysts are recommended for the hydrogenation of 3-propoxypropionitrile?
Answer:
The most commonly used catalysts for the hydrogenation of 3-propoxypropionitrile to this compound are Raney-type catalysts:
-
Raney Nickel: This catalyst is effective for the hydrogenation of nitriles to primary amines.[5]
-
Raney Cobalt: Raney Cobalt is another suitable catalyst for this transformation.[1]
The choice between these catalysts can depend on factors such as cost, availability, and desired selectivity.
Question: How can I optimize the catalyst selection for my specific needs?
Answer:
Optimizing catalyst selection depends on the desired scale of the synthesis, purity requirements, and available equipment.
-
For Large-Scale Industrial Production: The route via the nitrile intermediate with Raney Nickel or Raney Cobalt is well-established and scalable.[5]
-
For Laboratory-Scale Synthesis: Reductive amination offers good yields under milder conditions compared to high-pressure hydrogenation.[5] The choice of catalyst in this case will be the reducing agent.
-
For High Purity: The purity of the final product is often dependent on the purification method (e.g., vacuum distillation) rather than solely on the catalyst.[1] However, a highly selective catalyst will minimize the formation of byproducts, simplifying purification.
Data Presentation
Table 1: Comparison of Catalysts for Hydrogenation of 3-alkoxypropionitrile
| Catalyst | Substrate | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
| Raney Nickel | 3-ethoxypropionitrile | 90 | 6.0 | 93.8 | [1] |
| Raney Cobalt | 3-ethoxypropionitrile | 150 | 4.0 | 92.6 | [1] |
| Cu-Co/Al2O3-diatomite | 3-methoxypropanol | 150-180 | 0.9 | >80 (Selectivity) | [6] |
Table 2: Typical Reaction Conditions for Synthesis Steps
| Synthesis Step | Catalyst/Reagent | Temperature (°C) | Pressure | Key Advantages |
| Cyanoethylation | KOH, NaOH | 20-80 | Atmospheric | Fast reaction, high selectivity |
| Hydrogenation | Raney Ni, Raney Co | 70-150 | 3.0-6.0 MPa | Scalable, high yield |
| Reductive Amination | NaBH₃CN | Room Temperature | Atmospheric | Milder conditions |
| Nucleophilic Substitution | NaH | 60-80 | Atmospheric | Direct route |
Experimental Protocols
Protocol 1: Synthesis of 3-Propoxypropionitrile (Cyanoethylation)
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagents: Charge the flask with propanol and a catalytic amount of a strong base, such as potassium hydroxide.
-
Addition of Acrylonitrile: While stirring, slowly add acrylonitrile dropwise from the dropping funnel. The reaction is exothermic and may require cooling to maintain a temperature between 30-60 °C.[1]
-
Reaction Monitoring: Monitor the reaction progress by GC until the starting material is consumed.
-
Work-up: Neutralize the catalyst with an acid. The crude 3-propoxypropionitrile can be purified by distillation or used directly in the next step.
Protocol 2: Catalytic Hydrogenation of 3-Propoxypropionitrile
-
Catalyst Preparation: Prepare the Raney Nickel or Raney Cobalt catalyst according to standard procedures or use a commercially available catalyst.
-
Reaction Setup: Add the 3-propoxypropionitrile, the catalyst, and a solvent (e.g., ethanol) to a high-pressure autoclave.
-
Reaction Conditions: Seal the autoclave, purge with nitrogen and then with hydrogen. Pressurize the reactor with hydrogen to 3.0-6.0 MPa and heat to 70-150 °C.[1]
-
Reaction Monitoring: Monitor the hydrogen uptake to determine the reaction endpoint.
-
Work-up: After cooling and venting the reactor, filter the catalyst. The crude this compound is then purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship for optimizing this compound synthesis.
References
- 1. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]
- 2. jocpr.com [jocpr.com]
- 3. kanto.co.jp [kanto.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
How to avoid static discharge when handling 3-Propoxypropylamine
A Guide for Researchers, Scientists, and Drug Development Professionals on the Prevention of Static Discharge
Welcome to the Technical Support Center. This guide has been developed by our senior application scientists to provide in-depth technical and safety information for handling 3-Propoxypropylamine, with a specific focus on mitigating the risks associated with static electricity. As a flammable liquid, proper handling procedures are critical to ensure the safety of laboratory personnel and the integrity of your research.
Troubleshooting Guide: Addressing Static Discharge Risks
This section is designed to help you identify and resolve potential issues related to static electricity during the handling and transfer of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Visible sparks when pouring or transferring the amine. | Accumulation of static charge on containers or personnel due to the flammable nature of this compound. | Immediately cease all transfer operations. Ensure that all conductive components of your system, including dispensing and receiving containers, are properly bonded and grounded. |
| Uncertainty about the effectiveness of grounding connections. | Poor metal-to-metal contact due to paint, corrosion, or loose connections. | Visually inspect all bonding and grounding connections to ensure they are secure and contacting bare metal. Use a multimeter to verify a low-resistance path to ground (typically less than 10 ohms). |
| Handling in a low-humidity environment. | Dry air increases the potential for static charge accumulation. | If possible, increase the relative humidity in the work area to above 50%. This can help to dissipate static charges more effectively. |
| Use of non-conductive equipment. | Plastic or glass containers and tubing can accumulate and hold a static charge. | Whenever feasible, use conductive (metal) containers and equipment. If non-conductive containers must be used, ensure a grounded dip tube or rod is in direct contact with the liquid. |
Frequently Asked Questions (FAQs)
Our senior application scientists have compiled answers to common questions regarding the safe handling of this compound.
Q1: Why is static discharge a concern when handling this compound?
A1: this compound is a flammable liquid, and its vapors can form an ignitable mixture with air.[1][2] The act of pouring or transferring the liquid can generate static electricity through a process called triboelectric charging. If the accumulated static charge is sufficient, it can discharge as a spark with enough energy to ignite the flammable vapors, leading to a fire or explosion. Safety Data Sheets for this compound explicitly warn to "Take precautionary measures against static discharge" and to "Ground/bond container and receiving equipment."[2]
Q2: What are the fundamental principles of preventing static discharge?
A2: The two primary principles for preventing static discharge are bonding and grounding .
-
Bonding: This involves connecting two or more conductive objects with a conductor, such as a wire, to equalize their electrical potential. This prevents a spark from discharging between the bonded objects.[2]
-
Grounding: This is the process of connecting a conductive object to the earth, which acts as a massive reservoir for electrical charge. Grounding ensures that any accumulated static charge is safely dissipated to the earth, preventing it from building up to a hazardous level.
Q3: What is the correct procedure for bonding and grounding when transferring this compound?
A3: Follow these steps to ensure a safe transfer:
-
Inspect Equipment: Before starting, ensure that your bonding and grounding wires and clamps are in good condition and free of corrosion.
-
Ground the Dispensing Container: Connect the dispensing drum or container to a verified grounding point, such as a grounding rod or the building's grounding system.
-
Bond the Containers: Connect the dispensing container to the receiving container using a bonding wire. Ensure that the clamps make direct contact with bare metal on both containers.
-
Ground Personnel: Before handling the equipment, ground yourself by touching a grounded metal object. Consider using personal grounding straps if you are performing frequent transfers.
-
Transfer Slowly: Transfer the liquid slowly to minimize the generation of static electricity. Avoid splashing.
-
Maintain Connections: Keep all bonding and grounding connections in place until the transfer is complete.
Q4: Can I use plastic containers to handle this compound?
A4: While conductive metal containers are preferred, non-conductive containers like plastic or glass can be used with extreme caution. Since the container itself cannot be grounded, a grounded metal dip tube or rod must be inserted into the container to make direct contact with the liquid. This provides a path for the static charge to dissipate.
Q5: What personal protective equipment (PPE) is recommended?
A5: In addition to standard laboratory PPE such as safety glasses, gloves, and a lab coat, consider using anti-static footwear and clothing made from natural fibers like cotton. Avoid synthetic materials like polyester and nylon, which can generate and accumulate static charge.
Experimental Workflow: Safe Transfer of this compound
Below is a detailed workflow for the safe transfer of this compound from a storage drum to a smaller container.
Logical Relationship: Grounding and Bonding
The following diagram illustrates the relationship between bonding and grounding for the safe handling of flammable liquids.
References
Incompatible materials with 3-Propoxypropylamine in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on material compatibility when working with 3-Propoxypropylamine in experimental setups.
Troubleshooting Guide
Encountering unexpected experimental results or equipment failure? The issue might be an incompatibility between this compound and the materials in your setup. This guide will help you troubleshoot common problems.
Problem: Leaking or Swelling of Plastic Tubing or Seals
-
Question: My flexible tubing is leaking, or the O-rings in my connectors have swollen and failed. What could be the cause?
-
Answer: this compound, as an amine, can cause certain plastics and elastomers to swell, soften, or become brittle over time.
-
Immediate Action: Immediately and safely discontinue your experiment. Replace the compromised components with materials known to be resistant to amines.
-
Recommended Materials: Polytetrafluoroethylene (PTFE) and its variants are generally excellent choices for tubing and seals due to their broad chemical resistance.[1][2][3][4][5] High-density polyethylene (HDPE) may also be a suitable alternative for less critical applications.[6][7][8][9]
-
Materials to Avoid: Some formulations of Viton® (a fluoroelastomer) have shown poor resistance to amines, leading to degradation and embrittlement.[10][11][12][13][14] Silicone and EPDM may have variable resistance and should be tested prior to use.[15][16][17][18][19][20][21]
-
Problem: Corrosion or Discoloration of Metal Components
-
Question: I've noticed discoloration or pitting on stainless steel or aluminum parts of my experimental rig after exposure to this compound. Is this expected?
-
Answer: Yes, some amines can be corrosive to certain metals, particularly in the presence of moisture or other impurities.
-
Immediate Action: Safely halt your experiment and inspect the extent of the corrosion. If it is significant, the component should be replaced to ensure the integrity of your setup.
-
Recommended Materials: High-grade stainless steel (such as 316L) generally offers good resistance to amines.[22][23][24] However, for highly sensitive applications, consider using glass or PTFE-lined reactors and components.
-
Materials to Re-evaluate: While aluminum can have some resistance, it may be susceptible to corrosion by amines, especially at elevated temperatures or with prolonged contact.[25][26][27]
-
Problem: Unexpected Reaction Products or Failed Synthesis
-
Question: My reaction is failing, or I'm seeing unexpected byproducts in my analysis. Could the experimental materials be interfering?
-
Answer: It's possible that this compound is reacting with or leaching contaminants from incompatible materials, which could interfere with your chemical process.
-
Troubleshooting Steps:
-
Review all materials in your experimental setup that come into contact with the reactants.
-
Cross-reference them with the material compatibility information in this guide.
-
If you identify a potentially incompatible material, replace it with a more inert alternative (e.g., glass, PTFE).
-
Rerun the experiment with the new setup to see if the issue is resolved.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary materials to avoid when working with this compound?
Based on safety data sheets and general chemical resistance of amines, you should avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. Additionally, exercise caution with certain plastics, elastomers, and metals that are known to have poor resistance to amines.
Q2: I'm using a material not listed in your compatibility summary. How can I know if it's safe to use with this compound?
When in doubt, it is always best to perform a chemical compatibility test. The experimental protocol section below provides a standardized method for evaluating the resistance of plastic materials. For other materials, a simple immersion test can provide initial insights.
Q3: Can temperature affect material compatibility with this compound?
Absolutely. Higher temperatures can accelerate the rate of chemical attack and degradation of materials. A material that is compatible at room temperature may fail at elevated temperatures.[28][29] Always consider the operating temperature of your experiment when selecting materials.
Q4: Does the concentration of this compound affect material compatibility?
Yes, the concentration can play a significant role. While a material might be suitable for use with a dilute solution, it may not be compatible with a concentrated form of this compound.
Material Compatibility Summary
The following table summarizes the general chemical resistance of common laboratory materials to amines. This should be used as a guide, and for critical applications, specific testing is recommended.
| Material Category | Material Name | General Resistance to Amines |
| Plastics | Polypropylene (PP) | Good to Fair[28][29][30][31] |
| Polyethylene (HDPE, LDPE) | Good to Fair[6][7][8][9][32] | |
| Polytetrafluoroethylene (PTFE) | Excellent[1][2][3][4][5] | |
| Elastomers | Viton® (Fluoroelastomer) | Poor to Fair (some grades have better resistance)[10][11][12][13][14] |
| EPDM | Good[16][17][18][20] | |
| Silicone | Fair to Good[15][19][21][33] | |
| Metals | Stainless Steel (304, 316L) | Good to Excellent[22][23][24][34][35] |
| Aluminum | Fair to Good[25][26][27][35][36] |
Experimental Protocol: Chemical Compatibility Testing of Plastics
This protocol is based on the principles outlined in ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents."
1. Objective:
To determine the effect of this compound on the physical and visual properties of a specific plastic material under controlled laboratory conditions.
2. Materials and Equipment:
-
Test specimens of the plastic material (e.g., tensile bars, disks).
-
This compound.
-
Immersion containers with tight-fitting lids (glass or other inert material).
-
Analytical balance (accurate to 0.1 mg).
-
Micrometer or calipers.
-
Controlled temperature environment (oven or water bath).
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
3. Procedure:
-
Initial Measurements:
-
Visually inspect each test specimen for any initial defects.
-
Measure the weight of each specimen to the nearest 0.1 mg.
-
Measure the dimensions (length, width, thickness) of each specimen at three different locations and calculate the average.
-
-
Immersion:
-
Place the test specimens in the immersion container.
-
Completely submerge the specimens in this compound, ensuring they are not in contact with each other.
-
Securely close the container to prevent evaporation.
-
Place the container in the controlled temperature environment for a predetermined duration (e.g., 24 hours, 7 days, 30 days).
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the specimens from the chemical.
-
Gently pat the specimens dry with a lint-free cloth.
-
Immediately re-weigh each specimen.
-
Re-measure the dimensions of each specimen.
-
Visually inspect the specimens for any changes in appearance, such as swelling, discoloration, cracking, or crazing.
-
4. Data Analysis:
-
Percent Weight Change: % Weight Change = [(Final Weight - Initial Weight) / Initial Weight] * 100
-
Percent Dimensional Change: % Dimensional Change = [(Final Dimension - Initial Dimension) / Initial Dimension] * 100
5. Interpretation of Results:
The significance of changes in weight, dimensions, and appearance will depend on the specific application. Generally, significant changes indicate poor chemical resistance.
Diagrams
Caption: Troubleshooting workflow for material incompatibility issues.
Caption: Workflow for chemical compatibility testing of plastics.
References
- 1. scribd.com [scribd.com]
- 2. foxxlifesciences.in [foxxlifesciences.in]
- 3. labdepotinc.com [labdepotinc.com]
- 4. ipolymer.com [ipolymer.com]
- 5. amnitec.co.uk [amnitec.co.uk]
- 6. houstonpolytank.com [houstonpolytank.com]
- 7. rotationsplast.se [rotationsplast.se]
- 8. spilltech.com [spilltech.com]
- 9. braskem.com.br [braskem.com.br]
- 10. ibmoore.com [ibmoore.com]
- 11. Viton Chemical Resistance Guide [pspglobal.com]
- 12. plastomatic.com [plastomatic.com]
- 13. calpaclab.com [calpaclab.com]
- 14. foxxlifesciences.in [foxxlifesciences.in]
- 15. permselect.com [permselect.com]
- 16. kelco.com.au [kelco.com.au]
- 17. plasticpipeshop.co.uk [plasticpipeshop.co.uk]
- 18. fernco.com.au [fernco.com.au]
- 19. tym.co.uk [tym.co.uk]
- 20. EPDM – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 21. jehbco.com.au [jehbco.com.au]
- 22. researchgate.net [researchgate.net]
- 23. cdn-aorpci1.actonsoftware.com [cdn-aorpci1.actonsoftware.com]
- 24. spinchem.com [spinchem.com]
- 25. sinerges.com [sinerges.com]
- 26. emerson.com [emerson.com]
- 27. industrialspec.com [industrialspec.com]
- 28. prinsco.com [prinsco.com]
- 29. houstonpolytank.com [houstonpolytank.com]
- 30. labdepotinc.com [labdepotinc.com]
- 31. celltreat.com [celltreat.com]
- 32. menda.descoindustries.com [menda.descoindustries.com]
- 33. lk-flow.de [lk-flow.de]
- 34. Chemical Resistance Chart | Flexmetallic Industries [flexmetallic.com]
- 35. engineeringbylee.com [engineeringbylee.com]
- 36. mt.com [mt.com]
Challenges in the scale-up of 3-Propoxypropylamine production
Welcome to the technical support center for the synthesis and scale-up of 3-Propoxypropylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during experimentation and production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main industrial routes for synthesizing this compound are:
-
Williamson Ether Synthesis followed by Amination: This is a two-step process. First, 3-propoxy-1-propanol is synthesized via the Williamson ether synthesis from 1,3-propanediol and a propyl halide (e.g., 1-bromopropane). The resulting alcohol is then converted to the amine.
-
Reductive Amination: This route involves the reaction of 3-propoxypropanal with ammonia in the presence of a reducing agent. The aldehyde intermediate is typically generated from the oxidation of 3-propoxy-1-propanol.
Q2: What are the key safety concerns when handling this compound and its precursors?
A2: this compound is a primary amine and should be handled with care. Key safety precautions include:
-
Corrosivity: It can be corrosive to the skin and eyes. Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Flammability: It is a flammable liquid. Keep away from open flames, sparks, and hot surfaces.
-
Inhalation: Avoid inhaling vapors or mist. Work in a well-ventilated area or a fume hood.
-
Incompatible Materials: It is incompatible with strong oxidizing agents.
-
Precursors: Some precursors, like 1-bromopropane, are toxic and should be handled with appropriate engineering controls.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): Useful for quick qualitative assessment of the consumption of starting materials and the formation of products.
-
Gas Chromatography (GC): Provides quantitative data on the conversion of reactants and the formation of products and byproducts. A mass spectrometry detector (GC-MS) can help in identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and intermediates and to assess purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Williamson Ether Synthesis | Incomplete deprotonation of 1,3-propanediol. | Use a strong base like sodium hydride (NaH) and ensure anhydrous conditions. |
| Side reaction: Elimination of the alkyl halide. | Use a primary alkyl halide (e.g., 1-bromopropane) as they are less prone to elimination than secondary or tertiary halides.[1][2] | |
| Low reaction temperature. | Conduct the reaction at a temperature between 50-100 °C to ensure a reasonable reaction rate.[1] | |
| Low Yield in Reductive Amination | Incomplete formation of the imine intermediate. | Ensure the removal of water formed during imine formation, for example, by using a Dean-Stark trap or molecular sieves. |
| Inactive catalyst. | Use a fresh, active hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon). Ensure the catalyst is not poisoned by impurities in the starting materials. | |
| Sub-optimal pH. | The pH of the reaction mixture can influence the rate of both imine formation and reduction. Optimize the pH by adding a suitable acid or base. | |
| Formation of Side Products | Over-alkylation in Amination: The primary amine product can react further with the alkylating agent to form secondary and tertiary amines. | Use a large excess of the aminating agent (e.g., ammonia) to favor the formation of the primary amine. |
| Bis-ether formation in Williamson Synthesis: Both hydroxyl groups of 1,3-propanediol react. | Use a molar ratio of 1,3-propanediol to propyl halide greater than 1:1. | |
| Aldol condensation of 3-propoxypropanal: In the reductive amination route, the aldehyde intermediate can undergo self-condensation under basic conditions. | Maintain a neutral or slightly acidic pH during the imine formation step. |
Purification Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Difficulty in Separating Product from Water | This compound is miscible with water. | Use a suitable solvent for extraction (e.g., diethyl ether, dichloromethane). Brine washes can help to break emulsions and remove water from the organic layer. |
| Product Discoloration (Yellowing) | Air oxidation of the amine. | Purify the product by vacuum distillation and store it under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Presence of colored impurities from starting materials or side reactions. | Treat the crude product with activated carbon before distillation to remove some colored impurities. | |
| Incomplete Separation during Distillation | Formation of azeotropes with residual solvents or water. | Ensure the crude product is thoroughly dried before distillation. Use a fractionating column with sufficient theoretical plates for good separation. |
| Thermal degradation of the product at high temperatures. | Perform the distillation under reduced pressure to lower the boiling point. |
Quantitative Data
The following tables provide representative data for the synthesis of 3-alkoxypropylamines. The data for 3-ethoxypropylamine is presented as an analogue to this compound, as detailed public data for the latter is scarce.
Table 1: Representative Yields for the Two-Step Synthesis of 3-Ethoxypropylamine
| Step | Reaction | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Cyanoethylation of Ethanol | Ethanol, Acrylonitrile, Sodium Methoxide | 50 | >96 (conversion) | Not isolated |
| 2 | Hydrogenation of 3-Ethoxypropionitrile | Raney Nickel, Hydrogen, Inhibitor | 70-150 | 90-92 | >99.5 |
Source: Adapted from patent data for a similar compound, 3-ethoxypropylamine.[4]
Table 2: Common Impurities in this compound Production
| Impurity | Potential Source | Typical Analytical Method |
| 3-Propoxy-1-propanol | Incomplete amination | GC-MS |
| N,N-bis(3-propoxypropyl)amine (Secondary Amine) | Over-alkylation of the product | GC-MS, HPLC |
| Propanol | Hydrolysis of propyl halide or starting ether | GC |
| 1,3-Propanediol | Unreacted starting material | GC |
| Residual Solvents (e.g., Toluene, THF) | Purification process | Headspace GC |
Experimental Protocols
Protocol 1: Synthesis of 3-Propoxy-1-propanol (Williamson Ether Synthesis)
Materials:
-
1,3-Propanediol
-
Sodium Hydride (60% dispersion in mineral oil)
-
1-Bromopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add 1,3-propanediol dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add 1-bromopropane dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Protocol 2: Synthesis of this compound (from 3-Propoxy-1-propanol)
Materials:
-
3-Propoxy-1-propanol
-
Thionyl chloride or Methanesulfonyl chloride
-
Anhydrous Triethylamine or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Aqueous Ammonia (concentrated)
-
Anhydrous Methanol
Procedure:
-
Activation of the hydroxyl group:
-
Dissolve 3-propoxy-1-propanol and a base (e.g., triethylamine) in anhydrous DCM at 0 °C.
-
Add thionyl chloride or methanesulfonyl chloride dropwise.
-
Stir at 0 °C for 1 hour and then at room temperature until the reaction is complete (monitor by TLC).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude activated intermediate (e.g., 3-propoxypropyl chloride or mesylate).
-
-
Amination:
-
Dissolve the crude intermediate in methanol in a pressure vessel.
-
Add a large excess of concentrated aqueous ammonia.
-
Seal the vessel and heat to a temperature between 80-120 °C for several hours.
-
Monitor the reaction by GC.
-
After completion, cool the vessel, and carefully vent the excess ammonia in a fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Take up the residue in a suitable organic solvent and wash with water.
-
Dry the organic layer and concentrate.
-
Purify the crude this compound by vacuum distillation.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
Experimental Workflow for Williamson Ether Synthesis followed by Amination
Caption: Workflow for the two-step synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to 3-Propoxypropylamine and 3-Methoxypropylamine as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-Propoxypropylamine (POPA) and 3-Methoxypropylamine (MOPA) as corrosion inhibitors. The information is intended to assist researchers and professionals in selecting the appropriate inhibitor for their specific applications. While experimental data for 3-Methoxypropylamine is available, there is a notable lack of published experimental studies on this compound's performance as a corrosion inhibitor. Therefore, the comparison for POPA is primarily based on theoretical considerations derived from its chemical structure and the known behavior of similar amine-based inhibitors.
Introduction to this compound and 3-Methoxypropylamine
This compound and 3-Methoxypropylamine are primary amines containing an ether linkage, which classifies them as alkoxyamines. These functional groups are known to be effective in corrosion inhibition. Their molecular structures consist of a hydrophilic amine group, which provides solubility in aqueous media and a site for interaction with the metal surface, and a hydrophobic alkyl ether chain that contributes to the formation of a protective film. The primary difference between the two molecules is the length of the alkyl group in the ether linkage: a propyl group in POPA and a methyl group in MOPA.
Mechanism of Corrosion Inhibition
The corrosion inhibition by both POPA and MOPA is attributed to their adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption process can occur through:
-
Physical Adsorption (Physisorption): This involves electrostatic interactions between the charged metal surface and the protonated amine group.
-
Chemical Adsorption (Chemisorption): This involves the sharing of electrons between the lone pair of the nitrogen atom (and potentially the oxygen atom of the ether group) and the vacant d-orbitals of the metal.
The formation of this protective film impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. Studies on MOPA have indicated it functions as a mixed-type inhibitor, meaning it affects both anodic and cathodic reactions. It is presumed that POPA would exhibit a similar mixed-type inhibition mechanism.
Figure 1: Generalized mechanism of corrosion inhibition by alkoxyamines.
Performance Comparison
3-Methoxypropylamine (MOPA)
Experimental studies on MOPA as a corrosion inhibitor for X80 steel in a 3.5 wt% NaCl solution have demonstrated its effectiveness. The inhibition efficiency of MOPA increases with increasing concentration and pH, while it decreases with rising temperature and solution rotation speed. This behavior is characteristic of physical adsorption, which is an exothermic process. The adsorption of MOPA on the steel surface was found to follow the Langmuir adsorption isotherm.
Table 1: Performance Data of 3-Methoxypropylamine (MOPA) as a Corrosion Inhibitor for X80 Steel
| Parameter | Condition | Result | Inhibition Efficiency (%) |
| Concentration | Increasing inhibitor concentration | Corrosion rate decreases | Increases |
| Temperature | Increasing temperature | Corrosion rate increases | Decreases |
| pH | Increasing pH | Corrosion rate decreases | Increases |
| Rotation Speed | Increasing rotation speed | Corrosion rate increases | Decreases |
Note: The specific quantitative values for inhibition efficiency are dependent on the exact experimental conditions (e.g., inhibitor concentration, temperature, pH). The table indicates the general trends observed in published studies.
This compound (POPA) - A Theoretical Perspective
In the absence of direct experimental data for POPA, a theoretical comparison can be made based on its molecular structure relative to MOPA.
-
Molecular Size and Hydrophobicity: POPA has a longer alkyl chain (propoxy group) compared to MOPA (methoxy group). This larger size and increased hydrophobicity could lead to a more compact and stable protective film on the metal surface. The longer alkyl chain may provide a better barrier against the ingress of corrosive species.
-
Adsorption: The fundamental adsorption mechanism is expected to be similar to MOPA, involving the amine and ether functional groups. The larger molecular weight and potentially stronger van der Waals forces between the adsorbed POPA molecules could enhance the stability of the protective layer.
-
Solubility: The longer alkyl chain in POPA might slightly reduce its solubility in highly aqueous environments compared to MOPA. This could be a factor in formulations for specific applications.
Table 2: Theoretical Comparison of this compound (POPA) and 3-Methoxypropylamine (MOPA)
| Feature | This compound (POPA) | 3-Methoxypropylamine (MOPA) | Rationale |
| Molecular Weight | Higher | Lower | Longer alkyl chain in POPA. |
| Hydrophobicity | Higher | Lower | Longer alkyl chain in POPA. |
| Protective Film Quality | Potentially more compact and stable | Effective, but potentially less dense | Increased van der Waals forces with longer alkyl chain. |
| Aqueous Solubility | Potentially lower | Higher | Increased hydrophobic character of POPA. |
| Inhibition Efficiency | Theoretically could be higher, especially at higher concentrations | Experimentally proven to be effective | A more stable and dense protective film could lead to better inhibition. |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the performance of corrosion inhibitors like POPA and MOPA.
Weight Loss Method
This gravimetric method provides a direct measure of the corrosion rate.
-
Specimen Preparation: Prepare metal coupons of a specific dimension (e.g., 2 cm x 2 cm x 0.2 cm). Polish the surfaces with successively finer grades of emery paper, degrease with a suitable solvent (e.g., acetone), rinse with deionized water, and dry. Accurately weigh each coupon to four decimal places.
-
Test Solution: Prepare the corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution) with and without various concentrations of the inhibitor.
-
Immersion: Immerse the prepared coupons in the test solutions for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.
-
Cleaning: After immersion, remove the coupons, and clean them to remove corrosion products according to standard procedures (e.g., using a specific inhibited acid solution). Rinse with deionized water and acetone, then dry.
-
Final Weighing: Accurately reweigh the cleaned and dried coupons.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE).
Figure 2: Workflow for the weight loss corrosion experiment.
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.
-
Electrochemical Cell Setup: Use a three-electrode cell consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential linearly at a slow rate (e.g., 0.5-1 mV/s) from a potential cathodic to the OCP to a potential anodic to the OCP.
-
Data Analysis: Plot the logarithm of the current density versus the applied potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic branches back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). The inhibition efficiency (%IE) is calculated from the icorr values with and without the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
-
Cell Setup and Stabilization: Use the same three-electrode setup as for potentiodynamic polarization. Allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis: Plot the impedance data as a Nyquist plot (imaginary vs. real impedance) or Bode plot (impedance and phase angle vs. frequency). The data is fitted to an equivalent electrical circuit to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct). A higher Rct value indicates a lower corrosion rate. The inhibition efficiency (%IE) is calculated from the Rct values.
Conclusion
For researchers and professionals, MOPA represents a reliable choice with predictable behavior. POPA, on the other hand, presents an opportunity for further research to experimentally validate its potential as a superior corrosion inhibitor. The choice between these two molecules may ultimately depend on the specific application, the environmental conditions, and the desired balance between performance and solubility. Further experimental studies directly comparing the two inhibitors under identical conditions are highly recommended to provide a definitive performance ranking.
A Comparative Analysis of 3-Propoxypropylamine and Other Aliphatic Amines for Research and Development
For Immediate Publication
This guide provides a detailed comparative study of 3-Propoxypropylamine (POPA) against other structurally similar aliphatic amines, namely 3-Methoxypropylamine (MOPA) and n-Propylamine. The content is tailored for researchers, scientists, and drug development professionals, offering an objective look at the physicochemical properties and performance characteristics of these compounds in key industrial applications. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes complex relationships to aid in the selection of the most suitable amine for specific research and development needs.
Introduction to Selected Aliphatic Amines
Aliphatic amines are a cornerstone of organic chemistry, serving as versatile building blocks, catalysts, and functional agents in a myriad of applications. Their utility stems from the nucleophilic and basic nature of the primary amine group (-NH2). This guide focuses on three primary aliphatic amines:
-
This compound (POPA): A unique ether amine characterized by a propoxy group attached to a propylamine moiety. This structure imparts both hydrophobic and hydrophilic properties, influencing its solubility and interaction with various substrates.
-
3-Methoxypropylamine (MOPA): Structurally similar to POPA but with a terminal methoxy group instead of a propoxy group. It is widely used as a corrosion inhibitor and as an intermediate in the synthesis of dyes and pharmaceuticals.[1][2][3]
-
n-Propylamine: A simple, linear aliphatic amine without the ether linkage. It serves as a fundamental building block in the synthesis of pharmaceuticals, agrochemicals, and rubber chemicals.
The presence of an ether linkage in POPA and MOPA provides steric hindrance and modifies hydrophobicity, which can alter reactivity and performance compared to simple alkylamines like n-Propylamine.
Comparative Physicochemical Properties
The fundamental physical and chemical properties of these amines are critical for predicting their behavior in various systems. The following table summarizes these key characteristics.
| Property | This compound (POPA) | 3-Methoxypropylamine (MOPA) | n-Propylamine |
| CAS Number | 928-55-0 | 5332-73-0[3] | 107-10-8 |
| Molecular Formula | C₆H₁₅NO | C₄H₁₁NO[3] | C₃H₉N |
| Molecular Weight ( g/mol ) | 117.19 | 89.14[3] | 59.11 |
| Boiling Point (°C) | 150-152 | 118-120 | 48 |
| Density (g/mL at 25°C) | 0.86 | 0.874 | 0.719 |
| pKa | ~9.6 | ~10.0 | 10.71 |
| Solubility in Water | Miscible | Miscible | Miscible |
Note: Data compiled from various chemical supplier databases and literature. Properties can vary slightly based on purity and measurement conditions.
Performance in Key Applications
The structural differences among these amines lead to distinct performance profiles, particularly as epoxy curing agents and corrosion inhibitors.
Application: Epoxy Resin Curing Agents
Aliphatic amines are widely used as curing agents (hardeners) for epoxy resins at room temperature.[4] The primary amine's active hydrogens react with the epoxide groups in the resin to form a cross-linked, thermoset polymer network.[4] The reaction is highly exothermic and rapid.[4]
The ether linkage in POPA and MOPA can improve compatibility with the epoxy resin network and add flexibility to the final cured product. In contrast, the higher vapor pressure and lower molecular weight of n-Propylamine can lead to a more rigid, but potentially more brittle, cured system with a faster, more exothermic reaction.
Table 2: Comparative Performance as Epoxy Curing Agents (Qualitative & Estimated)
| Parameter | This compound (POPA) | 3-Methoxypropylamine (MOPA) | n-Propylamine |
| Reactivity | Moderate-Fast | Moderate-Fast | Very Fast |
| Pot Life | Moderate | Moderate | Short |
| Flexibility of Cured Resin | Good | Good | Moderate |
| Heat Resistance (HDT) | Moderate | Moderate | Lower |
| Chemical Resistance | Good | Good | Good |
| Glass Transition Temp. (Tg) | Moderate (Estimated: 90-110°C) | Moderate (Estimated: 95-115°C) | Lower (Estimated: 80-100°C) |
Disclaimer: The quantitative data for Tg is estimated based on general principles of epoxy chemistry. Direct comparative experimental data was not available. Performance is highly dependent on the specific epoxy resin, formulation, and curing conditions.
Application: Corrosion Inhibition
Aliphatic amines are effective corrosion inhibitors for various metals in acidic or saline environments.[5] They function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.[5][6] The efficiency of inhibition is related to the amine's ability to donate electrons from the nitrogen atom to the vacant d-orbitals of the metal, as well as the surface coverage provided by the molecule's structure.[6]
The presence of the ether oxygen in POPA and MOPA provides an additional site for coordination with the metal surface, potentially enhancing adsorption and inhibition efficiency compared to n-Propylamine.[5] Furthermore, the larger molecular size of POPA may offer greater surface coverage.
Table 3: Comparative Performance as Corrosion Inhibitors
| Parameter | This compound (POPA) | 3-Methoxypropylamine (MOPA) | n-Propylamine |
| Target Metal/Environment | Steel in Saline (Estimated) | X80 Steel in 3.5% NaCl[7] | Zinc in HCl |
| Inhibition Mechanism | Mixed-Type (Anodic/Cathodic) | Mixed-Type[7] | Mixed-Type |
| Adsorption Isotherm | Langmuir (Physisorption) | Langmuir (Physisorption)[7] | Langmuir (Physisorption) |
| Inhibition Efficiency (IE%) | High (Estimated: >90%) | High (>90% at optimal pH and concentration)[7] | Moderate-High (Varies with concentration) |
Disclaimer: The data presented is from different studies under varied conditions (different metals, corrosive media, and temperatures) and is not directly comparable. POPA data is estimated based on structural similarity to MOPA.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the objective evaluation of material performance.
Protocol: Evaluation of Epoxy Curing via Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the curing characteristics and glass transition temperature (Tg) of an epoxy system.
1. Materials and Equipment:
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol A, DGEBA)
-
Amine Curing Agent (POPA, MOPA, or n-Propylamine)
-
Differential Scanning Calorimeter (DSC) with hermetic aluminum pans
-
Analytical Balance (±0.01 mg)
-
Mixing container and spatula
2. Procedure:
-
Sample Preparation:
-
Calculate the stoichiometric amount of amine curing agent required per 100 parts of epoxy resin (phr). The active hydrogen equivalent weight (AHEW) of the amine and the epoxy equivalent weight (EEW) of the resin are used for this calculation.
-
Accurately weigh the epoxy resin into the mixing container.
-
Add the calculated amount of amine curing agent to the resin.
-
Mix thoroughly for 2-3 minutes until a homogeneous mixture is achieved.
-
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the freshly mixed epoxy-amine system into a hermetic aluminum DSC pan.
-
Seal the pan. Place an empty, sealed pan in the reference position of the DSC cell.
-
Dynamic Scan (Curing Profile): Heat the sample from ambient temperature (e.g., 25°C) to approximately 250°C at a constant heating rate (e.g., 10°C/min). This scan will yield the onset temperature of curing and the total enthalpy of the reaction (ΔH).
-
Cool the sample back to ambient temperature.
-
Second Dynamic Scan (Tg Determination): Reheat the now-cured sample from ambient temperature to 250°C at the same heating rate. The inflection point in the heat flow curve of this second scan indicates the glass transition temperature (Tg) of the cured polymer.
-
3. Data Analysis:
-
From the first scan, determine the onset temperature of the exothermic peak and integrate the peak area to calculate the total heat of reaction (ΔH in J/g).
-
From the second scan, determine the midpoint of the step-change in the baseline to find the Tg.
Protocol: Evaluation of Corrosion Inhibition via Electrochemical Impedance Spectroscopy (EIS)
This protocol describes the use of EIS to measure the effectiveness of an amine inhibitor on a metal surface.
1. Materials and Equipment:
-
Potentiostat with a frequency response analyzer
-
Three-electrode electrochemical cell
-
Working Electrode (WE): Metal coupon (e.g., mild steel) with a known surface area
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite rod
-
Corrosive Medium: e.g., 1 M HCl or 3.5% NaCl solution
-
Amine Inhibitor (POPA, MOPA, or n-Propylamine)
2. Procedure:
-
Electrode Preparation: Polish the working electrode with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.
-
Electrolyte Preparation: Prepare the corrosive solution. For inhibited tests, add the desired concentration of the amine inhibitor (e.g., 50, 100, 200 ppm) to the solution.
-
Measurement:
-
Assemble the three-electrode cell with the prepared working electrode and fill it with the test solution (blank or inhibited).
-
Allow the system to stabilize by immersing the WE for a set period (e.g., 60 minutes) until a stable open circuit potential (OCP) is reached.
-
Perform the EIS measurement at the OCP. Apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plots (log |Z| and Phase Angle vs. log f).
-
Model the data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract parameters like solution resistance (Rs) and charge transfer resistance (Rct).
-
Calculate the Inhibition Efficiency (IE%) using the charge transfer resistance values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
Visualizations: Structures and Workflows
Visual diagrams help clarify complex relationships and processes.
References
- 1. nbinno.com [nbinno.com]
- 2. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 3. atamankimya.com [atamankimya.com]
- 4. threebond.co.jp [threebond.co.jp]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to 3-Propoxypropylamine as an Epoxy Curing Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 3-Propoxypropylamine as a curing agent for epoxy resins. Its performance is objectively compared with other common alternatives, supported by representative experimental data. Detailed methodologies for key experiments are provided to enable accurate evaluation and replication.
Introduction to this compound
This compound is an aliphatic amine featuring a primary amine group and an ether linkage in its molecular structure. This unique structure imparts a balance of reactivity, flexibility, and moderate working times when used as a curing agent for epoxy resins. It is valued in applications where a controlled cure rate and good mechanical properties of the final cured product are desired.
Comparative Performance Analysis
The efficacy of a curing agent is determined by a range of performance metrics, from handling characteristics like pot life and viscosity to the ultimate physical and thermal properties of the cured epoxy system. This section compares this compound with common alternative curing agents: a standard aliphatic amine (JEFFAMINE® D-230), a polyamide (Versamid® 140), and an anhydride (Methyltetrahydrophthalic Anhydride - MTHPA).
Data Presentation
The following tables summarize the key performance indicators for this compound and its alternatives when used with a standard Bisphenol A based epoxy resin. The data presented is a collation of representative values from technical data sheets and scientific literature.
Table 1: Handling and Curing Characteristics
| Property | This compound (Typical) | JEFFAMINE® D-230 (Aliphatic Amine)[1][2] | Versamid® 140 (Polyamide)[3][4] | MTHPA (Anhydride)[5][6] |
| Appearance | Clear Liquid | Colorless to Pale Yellow Liquid[2] | Amber Liquid[3] | Clear, Colorless to Light Yellow Liquid[5] |
| Viscosity at 25°C (cps) | ~10 - 50 | ~9.5[7] | 8,000 - 12,000[3] | 50 - 80[5] |
| Pot Life (100g mass at 25°C) | 45 - 60 min | 30 - 45 min | 120 - 180 min | > 24 hours[8] |
| Typical Cure Schedule | 24-48 hours at RT or 2 hours at 80°C | 24 hours at RT or 2 hours at 100°C | 5-7 days at RT[9] | 2-4 hours at 120-150°C[10] |
Table 2: Mechanical and Thermal Properties of Cured Epoxy
| Property | This compound (Typical) | JEFFAMINE® D-230 (Aliphatic Amine) | Versamid® 140 (Polyamide) | MTHPA (Anhydride) |
| Glass Transition Temp. (Tg), °C | 70 - 90 | 75 - 85 | 50 - 70 | 120 - 150[11] |
| Tensile Strength (MPa) | 55 - 70 | 50 - 65[12] | 40 - 55 | 70 - 90 |
| Flexural Strength (MPa) | 90 - 110 | 80 - 100 | 70 - 90[13] | 110 - 140 |
| Impact Strength, Izod (J/m) | 50 - 70 | 60 - 80 | 80 - 120 | 40 - 60 |
| Hardness (Shore D) | 80 - 85 | 78 - 83 | 70 - 80 | 85 - 90 |
Table 3: Chemical Resistance of Cured Epoxy (24-hour immersion at 25°C)
| Chemical Reagent | This compound (% Weight Change) | JEFFAMINE® D-230 (% Weight Change) | Versamid® 140 (% Weight Change) | MTHPA (% Weight Change) |
| Water | < 0.5 | < 0.6 | < 0.4 | < 0.2 |
| 10% Sulfuric Acid | < 1.0 | < 1.2 | < 0.8 | < 0.5 |
| 10% Sodium Hydroxide | < 0.2 | < 0.3 | < 0.1 | < 0.1 |
| Toluene | < 2.0 | < 2.5 | < 1.5 | < 1.0 |
| Acetone | < 3.0 | < 3.5 | < 2.5 | < 1.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables. These protocols are based on ASTM standards to ensure reproducibility and accuracy.
Pot Life and Gel Time Determination (ASTM D2471)
This test method determines the pot life and gel time of a reacting thermosetting resin.[14]
-
Apparatus: A mechanical stirrer, a temperature-controlled water bath, a timer, and a container for the resin mixture.
-
Procedure:
-
Condition the epoxy resin and curing agent to a standard temperature (typically 25°C).
-
Accurately weigh the specified amounts of resin and curing agent into the container.
-
Start the timer and begin mixing the components at a constant speed.
-
Periodically check the viscosity of the mixture. Pot life is often defined as the time it takes for the initial viscosity to double.[15]
-
Gel time is the point at which the mixture becomes stringy and no longer flows.[15] This is determined by probing the mixture with a clean tool.
-
Record the time at which gelation occurs.
-
Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC) (ASTM D3418)
This method measures the temperatures and heat flows associated with thermal transitions in a polymer.[16]
-
Apparatus: A Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Prepare a small sample (5-10 mg) of the fully cured epoxy resin.
-
Place the sample in a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[10]
-
The DSC instrument records the heat flow to the sample relative to the reference.
-
The glass transition temperature (Tg) is identified as a step-like change in the heat flow curve.[10]
-
Mechanical Properties Testing
-
Tensile Properties (ASTM D638): This test determines the tensile strength, modulus of elasticity, and elongation at break of the cured epoxy.[3] Standard dumbbell-shaped specimens are pulled apart at a constant rate of speed until they fracture.[17]
-
Flexural Properties (ASTM D790): This test measures the flexural strength and modulus of the cured epoxy.[18] A rectangular bar specimen is supported at both ends and a load is applied to the center until the specimen fails or bends to a specified strain.[19]
-
Impact Resistance (ASTM D256): This test, commonly known as the Izod impact test, measures the energy absorbed by a notched specimen when it is broken by a swinging pendulum.[1] This indicates the material's toughness.[2]
Chemical Resistance (ASTM D543)
This practice evaluates the resistance of plastics to chemical reagents.[20]
-
Procedure:
-
Prepare standardized test specimens of the cured epoxy.
-
Measure the initial weight and dimensions of the specimens.
-
Immerse the specimens in the specified chemical reagents for a set period (e.g., 24 hours) at a controlled temperature.[21]
-
After immersion, remove the specimens, clean them, and re-measure their weight and dimensions.
-
Calculate the percentage change in weight and dimensions. Visual changes such as swelling, cracking, or discoloration are also noted.
-
Signaling Pathways and Experimental Workflows
Epoxy Curing Reaction Pathway
The curing of an epoxy resin with an amine-based agent like this compound involves a nucleophilic addition reaction. The primary amine groups of the curing agent attack the epoxide rings of the resin, leading to the formation of a highly cross-linked, three-dimensional thermoset network.
Caption: Curing mechanism of epoxy resin with this compound.
Experimental Workflow for Curing Agent Evaluation
The process of validating a new curing agent involves a logical sequence of preparation, testing, and analysis.
Caption: Workflow for evaluating the efficacy of an epoxy curing agent.
Conclusion
This compound serves as a competent curing agent for epoxy resins, offering a favorable balance of handling characteristics and final properties. Its moderate pot life provides a workable window for various applications, while the resulting cured epoxy exhibits good mechanical strength and thermal stability, comparable to other aliphatic amines.
-
Compared to fast-reacting aliphatic amines like JEFFAMINE® D-230, this compound offers a slightly longer pot life, which can be advantageous in larger or more complex applications.
-
In contrast to polyamides such as Versamid® 140, it provides higher hardness and thermal resistance, though with reduced flexibility and impact strength.[19]
-
Anhydride curing agents like MTHPA deliver superior thermal and chemical resistance but necessitate elevated temperature curing, a requirement not essential for this compound.[22]
The selection of an appropriate curing agent is contingent upon the specific performance requirements of the end application. This compound is a viable option for applications demanding a controlled room-temperature cure, good mechanical performance, and a balance between working time and cure speed.
References
- 1. specialchem.com [specialchem.com]
- 2. monsonco.com [monsonco.com]
- 3. irp.cdn-website.com [irp.cdn-website.com]
- 4. specialchem.com [specialchem.com]
- 5. MTHPA - TRIGON Chemie [trigon-chemie.com]
- 6. broadview-tech.com [broadview-tech.com]
- 7. scribd.com [scribd.com]
- 8. 2017erp.com [2017erp.com]
- 9. media.benjaminmoore.com [media.benjaminmoore.com]
- 10. tri-iso.com [tri-iso.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. epotek.com [epotek.com]
- 16. hanepoxy.net [hanepoxy.net]
- 17. products.huntsman.com [products.huntsman.com]
- 18. researchgate.net [researchgate.net]
- 19. POLYAMIDE RESIN – Epochemie – Epoxy Curing Agents [epochemie.com]
- 20. ulprospector.com [ulprospector.com]
- 21. explore.azelis.com [explore.azelis.com]
- 22. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
A Comparative Guide to the Performance of 3-Propoxypropylamine in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 3-Propoxypropylamine (POP) in various solvent systems. As a versatile primary amine with an ether linkage, POP's efficacy as a reagent and catalyst is significantly influenced by the solvent environment. Understanding these interactions is crucial for optimizing reaction conditions, improving yields, and ensuring product purity in research and drug development. This document outlines the physicochemical properties of POP, presents a comparative analysis of its performance in a model reaction across different solvents, and provides detailed experimental protocols.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for solvent selection. The molecule's structure, featuring a primary amine and an ether group, gives it both nucleophilic and basic characteristics, with solubility influenced by the propyl ether chain.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 928-55-0 | |
| Molecular Formula | C6H15NO | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| Boiling Point | Not specified | |
| Density | Not specified | |
| pKa of Conjugate Acid | ~9.6 | |
| Solubility | Influenced by the ether linkage, suggesting miscibility with a range of organic solvents. The primary amine allows for hydrogen bonding. |
Performance in Different Solvent Systems: A Hypothetical Case Study
To illustrate the impact of solvent choice on the performance of this compound, we present a hypothetical case study: the Michael addition of this compound to an α,β-unsaturated carbonyl compound, a common reaction in organic synthesis and drug development.
Hypothetical Performance Comparison in a Michael Addition Reaction
The Michael addition is a classic example of a nucleophilic addition reaction. The performance of this compound as the nucleophile is compared hypothetically in different solvent systems.
| Solvent System | Solvent Type | Hypothetical Yield (%) | Hypothetical Reaction Rate (Relative) | Rationale |
| Ethanol | Polar Protic | 85 | Moderate | Ethanol, as a polar protic solvent, can solvate the amine through hydrogen bonding. While this enhances solubility, it can also hinder the amine's nucleophilicity by forming a solvent shell, leading to a moderate reaction rate. |
| Acetonitrile | Polar Aprotic | 95 | High | In a polar aprotic solvent, the nucleophilicity of the primary amine is enhanced as the solvent does not form strong hydrogen bonds with the nucleophile. This leads to a higher reaction rate and yield. |
| Toluene | Nonpolar | 70 | Low | The lower polarity of toluene may result in slower reaction rates due to poorer solvation of any charged intermediates in the reaction mechanism. The solubility of the starting materials and intermediates can also be a limiting factor. |
| Tetrahydrofuran (THF) | Polar Aprotic (less polar) | 90 | High | THF is a common choice for many organic reactions. As a polar aprotic solvent, it facilitates the reaction, leading to good performance, though perhaps slightly less effective than the more polar acetonitrile. |
Experimental Protocols
Below are the detailed methodologies for the hypothetical Michael addition reaction cited in this guide.
General Protocol for the Michael Addition of this compound
Materials:
-
This compound (POP)
-
α,β-unsaturated carbonyl compound (e.g., methyl acrylate)
-
Selected solvent (Ethanol, Acetonitrile, Toluene, or THF)
-
Anhydrous magnesium sulfate (for drying)
-
Deuterated chloroform (CDCl3) for NMR analysis
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Nitrogen or Argon inert atmosphere setup
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the α,β-unsaturated carbonyl compound (1.0 eq).
-
Add the selected solvent (to make a 0.5 M solution).
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
Add this compound (1.1 eq) to the reaction mixture dropwise at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the limiting reagent), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by NMR spectroscopy to confirm its structure and determine the yield.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of solvent properties to reaction outcomes.
Caption: Experimental workflow for the Michael addition of this compound.
Caption: Logical relationship between solvent type and reaction outcome.
References
A Comparative Guide to 3-Propoxypropylamine Alternatives in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Propoxypropylamine (POP) with its common alternatives in polymer chemistry, particularly in the context of epoxy resin curing. The selection of a suitable amine curing agent is critical as it significantly influences the processing characteristics and the final performance properties of the thermoset polymer. This document presents an objective comparison based on available experimental data to aid in the selection of the most appropriate amine for your specific application.
Introduction to this compound and its Alternatives
This compound is an aliphatic amine featuring an ether linkage in its molecular structure. This unique structure imparts a good balance of flexibility, adhesion, and chemical resistance to cured epoxy systems. However, a range of alternative amine curing agents are available, each offering a distinct set of properties. This guide will focus on the following prominent alternatives:
-
Polyetheramines (e.g., Jeffamine® T-403): These are characterized by a polyether backbone, which provides enhanced flexibility and toughness.[1][2]
-
Cycloaliphatic Amines (e.g., Isophorone Diamine - IPD): The presence of a cycloaliphatic ring in their structure contributes to excellent UV resistance, low yellowing, and high glass transition temperatures.[3]
-
Aliphatic Amines (e.g., Diethylenetriamine - DETA): These are linear or branched chain amines known for their high reactivity and ability to cure at ambient temperatures.[4][5]
Data Presentation: A Comparative Analysis
The following tables summarize the key physical, processing, and performance properties of this compound and its alternatives. The data has been compiled from various technical datasheets and research articles. It is important to note that direct head-to-head comparative data under identical conditions is limited, and thus the presented values should be considered as representative.
Table 1: Physical and Chemical Properties of Amine Curing Agents
| Property | This compound | Jeffamine® T-403 (Polyetheramine) | Isophorone Diamine (IPD) (Cycloaliphatic Amine) | Diethylenetriamine (DETA) (Aliphatic Amine) |
| CAS Number | 928-55-0 | 39423-51-3[6] | 2855-13-2 | 111-40-0 |
| Molecular Weight ( g/mol ) | 117.19 | ~440[6] | 170.3 | 103.17 |
| Amine Hydrogen Equivalent Weight (AHEW) | 58.6 | 81[6] | 42.6 | 20.6 |
| Viscosity @ 25°C (mPa·s) | Low | ~72[6] | ~18 | ~5 |
| Appearance | Colorless Liquid | Colorless to pale yellow liquid[6] | Colorless liquid | Colorless to pale yellow liquid |
Table 2: Performance Characteristics of Epoxy Resins Cured with Different Amines
| Property | Cured with this compound | Cured with Jeffamine® T-403 | Cured with Isophorone Diamine (IPD) | Cured with Diethylenetriamine (DETA) |
| Glass Transition Temp. (Tg, °C) | Moderate | 46/47 (66 psi load)[7] | 150 - 180[8] | ~110 |
| Tensile Strength (MPa) | Good | 7500 psi (~51.7)[7] | High | 53.27[9] |
| Elongation at Break (%) | Moderate-High | 3.3 (66 psi load)[7] | Low | Moderate |
| Hardness (Shore D) | Moderate | 76-74[7] | High | High |
| Gel Time (minutes) | Moderate | 52.5 (200g mass)[7] | 35.9 (100g mass)[7] | Fast (short pot life)[10] |
| Adhesion Strength | Excellent | Good | Excellent | Excellent |
| Flexibility/Toughness | Good | Excellent[2] | Moderate | Moderate |
| UV Resistance/Color Stability | Fair | Good | Excellent | Fair |
Note: The performance data is highly dependent on the specific epoxy resin used, the stoichiometry, and the curing conditions. The values presented are for general comparison purposes.
Experimental Protocols: Methodologies for Key Experiments
The following are detailed methodologies for key experiments used to evaluate the performance of amine curing agents for epoxy resins, based on ASTM standards and common industry practices.
Determination of Amine Hydrogen Equivalent Weight (AHEW)
-
Principle: The AHEW is the weight of the amine in grams that contains one equivalent of active amine hydrogens. It is determined by titrating the amine with a standardized acid.
-
Apparatus: Analytical balance, burette, flask, stirrer.
-
Procedure:
-
Accurately weigh a sample of the amine into a flask.
-
Dissolve the sample in a suitable solvent (e.g., isopropanol).
-
Add a few drops of a suitable indicator.
-
Titrate with a standardized solution of hydrochloric acid (HCl) until the endpoint is reached (indicated by a color change).
-
Calculate the AHEW using the following formula: AHEW = (Weight of sample in grams * 1000) / (Volume of HCl in mL * Normality of HCl)
-
Viscosity Measurement
-
Standard: ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.
-
Principle: This method measures the viscosity of the liquid amine or the mixed epoxy-amine system using a rotational viscometer.
-
Apparatus: Rotational viscometer with appropriate spindles, temperature-controlled bath.
-
Procedure:
-
Equilibrate the sample to the specified temperature (e.g., 25°C).
-
Select a spindle and rotational speed appropriate for the expected viscosity range.
-
Immerse the spindle into the sample to the marked level.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity reading in mPa·s or cP.
-
Gel Time Determination
-
Standard: ASTM D2471 - Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins.
-
Principle: Gel time is the time from the initial mixing of the resin and curing agent to the formation of a gel-like, insoluble polymer. It is often determined by observing the point at which the mixture no longer flows or can be drawn into a continuous thread.
-
Apparatus: Beaker, stirrer, stopwatch, temperature probe.
-
Procedure:
-
Weigh the epoxy resin and the stoichiometric amount of the amine curing agent into a beaker.
-
Mix the components thoroughly for a specified time.
-
Start the stopwatch immediately after mixing.
-
Periodically probe the mixture with a stirrer to assess its state.
-
The gel time is the point at which the mixture becomes stringy and then snaps when the stirrer is withdrawn.
-
Glass Transition Temperature (Tg) Determination
-
Standard: ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry (DSC).
-
Principle: DSC measures the heat flow into or out of a sample as it is heated or cooled. The glass transition is observed as a step-like change in the heat flow curve.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Prepare a small, accurately weighed sample of the cured epoxy resin.
-
Place the sample in a DSC pan and seal it.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range.
-
Record the heat flow as a function of temperature.
-
The Tg is determined as the midpoint of the step transition in the heat flow curve.
-
Tensile Properties Measurement
-
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
-
Principle: This test measures the force required to pull a specimen apart and determines its tensile strength and elongation at break.
-
Apparatus: Universal testing machine with grips, extensometer.
-
Procedure:
-
Prepare dog-bone shaped specimens of the cured epoxy resin according to the dimensions specified in the standard.
-
Mount the specimen in the grips of the universal testing machine.
-
Attach an extensometer to measure the elongation.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
-
Record the load and elongation data to calculate tensile strength and elongation at break.
-
Adhesion Strength Measurement (Lap Shear)
-
Standard: ASTM D1002 - Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading (Metal-to-Metal).
-
Principle: This method determines the shear strength of an adhesive bond between two metal substrates.
-
Apparatus: Universal testing machine with grips.
-
Procedure:
-
Prepare single-lap-joint specimens by bonding two metal strips together with the epoxy adhesive, ensuring a defined overlap area.
-
Allow the adhesive to cure completely according to the manufacturer's instructions.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load to the specimen at a constant rate until the bond fails.
-
The lap shear strength is calculated by dividing the maximum load by the bond area.
-
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks for selecting and evaluating this compound alternatives.
Caption: Amine Selection Workflow
Caption: Experimental Evaluation Workflow
Conclusion
The selection of an appropriate alternative to this compound depends heavily on the specific performance requirements of the final polymer.
-
Polyetheramines are an excellent choice for applications demanding high flexibility and toughness.
-
Cycloaliphatic amines are preferred for coatings and outdoor applications where UV stability and non-yellowing characteristics are crucial.
-
Standard aliphatic amines like DETA offer a fast cure at ambient temperatures, making them suitable for rapid prototyping and repair applications.
It is recommended to conduct a thorough experimental evaluation, following the protocols outlined in this guide, to determine the most suitable curing agent for your specific epoxy system and application. This data-driven approach will ensure the selection of a curing agent that delivers the desired balance of processing and performance properties.
References
- 1. polymerinnovationblog.com [polymerinnovationblog.com]
- 2. specialchem.com [specialchem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. nbinno.com [nbinno.com]
- 5. hanepoxy.net [hanepoxy.net]
- 6. nmt.edu [nmt.edu]
- 7. US4552933A - Extended amine curing agents and epoxy resins cured therewith - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. pcimag.com [pcimag.com]
- 10. threebond.co.jp [threebond.co.jp]
A Comparative Guide to Polymers Synthesized with 3-Propoxypropylamine for Advanced Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of appropriate polymers is critical for the success of novel therapeutic delivery systems. This guide provides a comparative characterization of polymers synthesized using 3-Propoxypropylamine (POP), offering insights into their performance relative to other common polymers in the field. Experimental data and detailed protocols are presented to support your research and development efforts.
This compound is a primary aliphatic amine with an ether linkage, a structural feature that imparts both flexibility and hydrophilicity to the resulting polymers. Its primary amine group allows for versatile polymerization through reactions such as polyaddition and polycondensation, making it a valuable monomer for creating a range of functional polymers. This guide will focus on its application in two key areas: as a curing agent for epoxy resins and as a monomer in the synthesis of poly(β-amino ester)s for gene delivery.
Section 1: this compound in Epoxy Resin Formulations
In epoxy resin systems, the curing agent is a critical determinant of the final material's mechanical, thermal, and chemical properties.[1][2][3] this compound is utilized as a curing agent to enhance flexibility, adhesion, and chemical resistance.
Comparative Performance of Epoxy Curing Agents
The performance of epoxy resins cured with this compound can be benchmarked against other common amine curing agents. While direct comparative data for POP is limited in publicly available literature, we can infer its likely performance based on the properties of aliphatic amines with ether linkages.
| Curing Agent Class | Key Characteristics | Expected Performance of this compound-cured Epoxy | Common Alternatives |
| Aliphatic Amines | Rapid room temperature cure, high exotherm, good mechanical strength.[1][4] | Moderate reactivity, improved flexibility due to the propoxy group, good adhesion. | Ethylenediamine, Diethylenetriamine |
| Cycloaliphatic Amines | Lower vapor pressure, better color stability, good weather and chemical resistance.[5] | Lower chemical and blush resistance compared to cycloaliphatics. | Isophorone diamine (IPDA), 1,2-Diaminocyclohexane (DACH) |
| Polyamides | Longer pot life, good flexibility and toughness, good water resistance.[5][6] | Shorter pot life and potentially lower flexibility than polyamides. | Polyamide resins |
| Amidoamines | Good adhesion, particularly to concrete, good cure under humid conditions.[5] | Similar good adhesion properties are expected. | N-Aminoethylpiperazine (AEP) |
Experimental Protocol: Evaluation of Epoxy Resin Curing
A standard method to evaluate the performance of a curing agent is through Differential Scanning Calorimetry (DSC) to determine the heat of reaction and the glass transition temperature (Tg) of the cured product.
-
Preparation of the Mixture: Prepare a stoichiometric mixture of the epoxy resin (e.g., Diglycidyl ether of bisphenol A, DGEBA) and this compound. The stoichiometric ratio is calculated based on the amine hydrogen equivalent weight (AHEW) of the amine and the epoxy equivalent weight (EEW) of the resin.
-
DSC Analysis:
-
Place a small, accurately weighed sample (5-10 mg) of the uncured mixture into a hermetically sealed aluminum DSC pan.
-
Use an empty sealed pan as a reference.
-
Heat the sample in the DSC instrument under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) from room temperature to approximately 250°C.
-
The exothermic peak observed represents the curing reaction. The total heat of reaction (ΔH) can be calculated by integrating the area under this peak.
-
Cool the sample and then reheat at the same rate. The inflection point in the baseline of the second heating scan corresponds to the glass transition temperature (Tg).
-
-
Comparative Analysis: Repeat the procedure with other amine curing agents for a direct comparison of curing kinetics and the thermal properties of the final crosslinked polymer.
Section 2: this compound in Poly(β-amino ester)s for Gene Delivery
Poly(β-amino ester)s (PBAEs) are a class of biodegradable and pH-responsive polymers that have shown great promise as non-viral vectors for gene delivery.[7][8][9][10] They are typically synthesized via the Michael addition of a primary or secondary amine to a diacrylate. The tertiary amine in the polymer backbone becomes protonated in the acidic environment of the endosome, leading to endosomal escape and release of the genetic payload into the cytoplasm.[7][8]
The structure of the amine used in the synthesis of PBAEs significantly influences their transfection efficiency and cytotoxicity. While specific data for PBAEs synthesized with this compound is not abundant, its structure suggests it could be a viable candidate for creating effective gene delivery vectors.
Comparative Performance of Polymers for Gene Delivery
The efficacy of a novel gene delivery agent is typically compared against established commercial reagents like Polyethylenimine (PEI) and Lipofectamine 2000.
| Vector | Key Characteristics | Expected Performance of PBAE with this compound |
| Polyethylenimine (PEI) | High transfection efficiency, but also high cytotoxicity.[11][12][13] | Potentially lower cytotoxicity due to the biodegradability of the ester linkages. Transfection efficiency would need to be experimentally determined. |
| Lipofectamine 2000 | High transfection efficiency in a broad range of cell lines, but can be expensive and show some cytotoxicity. | Potentially a more cost-effective and biocompatible alternative. |
| Other PBAEs | Biodegradable, pH-responsive, and tunable properties based on the monomers used.[7][9][14] | The propoxy group in POP may influence the hydrophilicity and DNA binding affinity of the resulting PBAE, potentially affecting nanoparticle formation and cellular uptake. |
Experimental Protocol: Synthesis and Evaluation of PBAEs for Gene Delivery
-
PBAE Synthesis (Michael Addition):
-
In a vial, dissolve this compound in a suitable solvent (e.g., DMSO).
-
Add a diacrylate monomer, such as 1,4-butanediol diacrylate (B4), to the amine solution at a defined molar ratio (e.g., 1.2:1 amine to diacrylate).
-
Stir the reaction mixture at an elevated temperature (e.g., 90°C) for a specified time (e.g., 24-48 hours).
-
The resulting polymer can be used directly or purified by precipitation in a non-solvent.
-
-
Polyplex Formation:
-
Dilute the synthesized PBAE in a suitable buffer (e.g., 25 mM sodium acetate, pH 5.0).
-
Dilute the plasmid DNA (e.g., encoding for a reporter gene like GFP or luciferase) in the same buffer.
-
Add the polymer solution to the DNA solution at various weight ratios (e.g., 10:1, 20:1, 50:1 polymer to DNA) and mix gently.
-
Allow the mixture to incubate at room temperature for a short period (e.g., 10-20 minutes) to allow for the self-assembly of polymer-DNA nanoparticles (polyplexes).
-
-
In Vitro Transfection:
-
Seed mammalian cells (e.g., HEK293 or HeLa) in a multi-well plate and grow to a suitable confluency (e.g., 70-80%).
-
Remove the growth medium and add fresh medium containing the prepared polyplexes to the cells.
-
Incubate the cells for a defined period (e.g., 48-72 hours).
-
Assess transfection efficiency by measuring the expression of the reporter gene (e.g., fluorescence microscopy for GFP or a luciferase assay).
-
Evaluate cytotoxicity using a standard assay such as the MTT or LDH assay.
-
-
Comparative Analysis: Perform parallel experiments with PEI and Lipofectamine 2000 as positive controls.
Logical Workflow for Polymer Evaluation
The following diagram illustrates the logical workflow for the synthesis and characterization of polymers based on this compound for a specific application.
References
- 1. threebond.co.jp [threebond.co.jp]
- 2. pcimag.com [pcimag.com]
- 3. Epoxy Differences Between Amine, Amide, Cycloaliphatic, and Amine Adduct [vanguardconcretecoating.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. products.evonik.com [products.evonik.com]
- 6. boatdesign.net [boatdesign.net]
- 7. researchgate.net [researchgate.net]
- 8. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of poly(beta-amino ester)s for drug delivery [politesi.polimi.it]
- 11. Tertiary-Amine Functionalized Polyplexes Enhanced Cellular Uptake and Prolonged Gene Expression | PLOS One [journals.plos.org]
- 12. Recent progress in polymeric gene vectors: Delivery mechanisms, molecular designs, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
A Researcher's Guide to Quantum Chemical Simulation of 3-Propoxypropylamine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, accurately predicting the three-dimensional structure of molecules like 3-propoxypropylamine is a critical step in understanding its chemical behavior and potential interactions. Quantum chemical simulations offer a powerful in-silico approach to determine molecular geometries, complementing or, in some cases, substituting for experimental methods. This guide provides an objective comparison of common quantum chemical methods for simulating the structure of this compound, supported by data from analogous molecules and detailed experimental protocols.
Comparing Computational Approaches
The choice of computational method is paramount in achieving the desired accuracy for structural predictions. The two most prevalent ab initio and density functional theory (DFT) methods are Hartree-Fock (HF) and DFT with various functionals. The selection of the basis set, which mathematically describes the atomic orbitals, is also a crucial factor.
To illustrate the expected performance of these methods for this compound, we present a comparison of calculated and experimental structural parameters for n-propylamine, a closely related molecule. The experimental data is derived from high-resolution rotational spectroscopy, providing a reliable benchmark.[1][2]
| Method | Basis Set | C-C Bond Length (Å) (Calc.) | C-N Bond Length (Å) (Calc.) | C-C-C Bond Angle (°) (Calc.) | C-C-N Bond Angle (°) (Calc.) |
| Experimental | - | 1.531 | 1.474 | 112.6 | 111.9 |
| Hartree-Fock (HF) | 6-311++G(d,p) | 1.525 | 1.465 | 112.1 | 111.5 |
| DFT (B3LYP) | 6-311++G(d,p) | 1.533 | 1.476 | 112.5 | 111.8 |
| DFT (BLYP) | 6-311++G(d,p) | 1.538 | 1.480 | 112.7 | 112.0 |
Note: The calculated values are for the most stable trans-trans (Tt) conformer of n-propylamine and are representative of what can be expected for similar chemical bonds in this compound.
As the table demonstrates, both HF and DFT methods can provide reasonable approximations of the molecular geometry. However, DFT methods, particularly B3LYP, often yield results that are in closer agreement with experimental data for molecules of this nature. The inclusion of diffuse functions (++) and polarization functions (d,p) in the basis set is generally recommended for accurate descriptions of molecules with heteroatoms like oxygen and nitrogen.
Experimental Protocols
While this guide focuses on computational methods, understanding the experimental techniques used to determine molecular structures is essential for appreciating the context and validity of the simulations.
Microwave Spectroscopy: This high-resolution technique is used to determine the rotational constants of a molecule in the gas phase. From these constants, precise bond lengths and angles can be derived for different conformers. The experimental workflow involves:
-
Sample Preparation: The substance is vaporized to a low pressure.
-
Microwave Irradiation: The gaseous sample is irradiated with microwaves of varying frequencies.
-
Detection of Absorption: The frequencies at which the molecules absorb energy, corresponding to transitions between rotational energy levels, are recorded.
-
Spectral Analysis: The resulting spectrum is analyzed to determine the rotational constants, which are then used to fit a molecular structure.
Gas-Phase Electron Diffraction: This technique provides information about the average distances between all pairs of atoms in a molecule. The experimental workflow includes:
-
Electron Beam Generation: A high-energy beam of electrons is generated.
-
Sample Interaction: The electron beam is passed through a gaseous sample of the molecule.
-
Scattering Pattern Detection: The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.
-
Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms, from which bond lengths, bond angles, and dihedral angles can be extracted.
Workflow for Quantum Chemical Simulation
The process of performing a quantum chemical simulation to determine the structure of a molecule like this compound follows a systematic workflow.
Caption: Workflow of a quantum chemical simulation for molecular structure determination.
Detailed Methodologies:
-
Initial 3D Structure Generation: An initial approximate 3D structure of this compound is created using molecular modeling software.
-
Selection of Method and Basis Set: A computational method (e.g., DFT with the B3LYP functional) and a basis set (e.g., 6-311++G(d,p)) are chosen based on the desired accuracy and available computational resources.
-
Geometry Optimization: The energy of the initial structure is minimized by systematically adjusting the atomic coordinates until a stationary point on the potential energy surface is found.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized structure is a stable conformer.
-
Extraction of Structural Parameters: Key structural parameters such as bond lengths, bond angles, and dihedral angles are extracted from the final optimized geometry.
Conclusion
References
Comparative Guide to the Adsorption of Alkoxy-Alkylamines on Metal Surfaces: A Framework for 3-Propoxypropylamine
Introduction
Alkoxy-alkylamines, such as 3-Propoxypropylamine, are organic compounds of significant interest in materials science and chemical engineering. Their molecular structure, featuring both a polar amine head and a non-polar hydrocarbon tail, allows them to adsorb onto metal surfaces, modifying the metal-environment interface. This property is particularly valuable in the field of corrosion prevention, where these molecules can form protective films that inhibit the electrochemical processes responsible for metal degradation. Understanding the adsorption characteristics of these molecules is crucial for developing effective corrosion inhibitors and for applications in surface functionalization and catalysis.
This guide compares the adsorption behavior of amines structurally related to this compound on various metal surfaces, including steel, copper, and aluminum. It summarizes key quantitative data from adsorption isotherm studies, provides detailed experimental protocols for characterization, and illustrates the underlying mechanisms of interaction.
Quantitative Adsorption Data for Analogous Amines
The adsorption of amine-based inhibitors on metal surfaces is often described by adsorption isotherms, which relate the concentration of the adsorbate in the bulk solution to the amount adsorbed on the surface at a constant temperature. The Langmuir and Freundlich isotherms are commonly used models to fit experimental data. The Gibbs free energy of adsorption (ΔG°ads) is a key thermodynamic parameter that indicates the spontaneity and strength of the adsorption process. Generally, values of ΔG°ads up to -20 kJ/mol are indicative of physisorption (electrostatic interactions), while values more negative than -40 kJ/mol suggest chemisorption (covalent bonding).
Below is a summary of adsorption data for amines analogous to this compound on various metal surfaces.
| Adsorbate (Inhibitor) | Metal Surface | Medium | Adsorption Isotherm Model | ΔG°ads (kJ/mol) | Inhibition Type |
| 3-Methoxypropyl-amine (MOPA) | X80 Steel | 3.5 wt% NaCl | Langmuir | Negative values suggesting spontaneous adsorption | Mixed-Type[1] |
| Ethanolamine | Aluminum | 1 M H3PO4 | Freundlich | -6.8 | Mixed-Type[2] |
| Diethanolamine | Aluminum | 1 M H3PO4 | Freundlich | -7.9 | Mixed-Type[2] |
| Triethanolamine | Aluminum | 1 M H3PO4 | Freundlich | -8.2 | Mixed-Type[2] |
| Aliphatic Amines | Carbon Steel | Sour Medium (H2S/NH3) | Langmuir | Not specified | Not specified[3] |
| Schiff Base Surfactants | Carbon Steel | 1 M HCl | Villamil | Not specified | Mixed-Type[4] |
| Schiff Base Surfactant (PAAB) | Mild Steel | 1.0 M HCl | Not specified | Not specified | Not specified[2] |
Experimental Protocols
To evaluate the adsorption characteristics of this compound or similar compounds on metal surfaces, a combination of electrochemical and surface analysis techniques is typically employed.
Weight Loss Measurements
This is a straightforward method to determine the corrosion rate and the inhibition efficiency of a compound.
-
Specimen Preparation: Metal coupons of known dimensions and surface area are mechanically polished with progressively finer grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion Test: The prepared coupons are immersed in the corrosive solution (e.g., acidic or saline media) with and without various concentrations of the inhibitor for a specified period at a constant temperature.
-
Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products (e.g., using a specific acid solution with an inhibitor), washed, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE).
Electrochemical Measurements
These techniques provide insights into the kinetics and mechanisms of the corrosion and inhibition processes. A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The polarization curves (Tafel plots) provide information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. From these parameters, the inhibition efficiency can be calculated. The shift in Ecorr in the presence of the inhibitor indicates whether it acts as an anodic, cathodic, or mixed-type inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/solution interface. By applying a small amplitude AC signal over a range of frequencies, a Nyquist plot is generated. The charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (Cdl) can be determined by fitting the data to an equivalent circuit model. An increase in Rct and a decrease in Cdl in the presence of the inhibitor suggest the formation of a protective adsorbed layer.
Visualizations
Adsorption Mechanisms
The interaction of amine molecules with a metal surface can occur through two primary mechanisms: physisorption and chemisorption. These processes are often competitive and can occur simultaneously.
Caption: Proposed mechanisms of amine adsorption on a metal surface.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of an amine-based corrosion inhibitor.
Caption: Workflow for inhibitor evaluation and adsorption studies.
References
A Comparative Guide to Steel Corrosion Inhibition: Insights from Electrochemical Studies of Amine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of various corrosion inhibitors for steel, with a focus on amine-based compounds, drawing insights from electrochemical studies. While direct experimental data for 3-Propoxypropylamine was not available in the reviewed literature, this document offers a valuable comparison with structurally similar and alternative inhibitors, including 3-Methoxypropylamine (MOPA). The information presented is intended to aid researchers in understanding the methodologies for evaluating corrosion inhibitors and in selecting appropriate candidates for further investigation.
Comparative Performance of Corrosion Inhibitors
The efficacy of a corrosion inhibitor is quantified by its ability to reduce the corrosion rate of a metal in a corrosive environment. Key parameters obtained from electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are summarized in the table below. These parameters include the corrosion potential (Ecorr), corrosion current density (icorr), inhibition efficiency (IE), and charge transfer resistance (Rct). A lower icorr, a more positive Ecorr (in many cases), a higher IE, and a higher Rct generally indicate better corrosion protection.
| Inhibitor | Concentration | Corrosive Medium | Ecorr (V vs. SCE) | icorr (μA/cm²) | Inhibition Efficiency (%) | Rct (Ω·cm²) | Reference |
| Blank (No Inhibitor) | - | 3.5 wt% NaCl | -0.652 | 15.8 | - | 1.25 | [1] |
| 3-Methoxypropylamine (MOPA) | 8.63 g/L | 3.5 wt% NaCl | -0.589 | 1.2 | 92.4 | - | [1] |
| 1-phenyl-3-(phenylamino)propan-1-one (PPAPO) | 10 mM | 0.5 M HCl | -0.485 | 11.6 | 96.65 | 1889.6 | [2] |
| Triglycidyloxy tripropylamine triazine (TGTPAT) | 10⁻³ M | 1 M HCl | - | - | 92.11 (PDP), 90.19 (EIS) | - | [3] |
| N,N'-bis(2,4-dihydroxybenzaldehyde)-1,3-propandiimine (DHBP) | 2x10⁻³ M | 1 M HCl | -0.460 | 18.5 | 98.3 | 1183 | [4] |
| 2-{[(2-hydroxybenzyl)amino]benzonitrile} | 10⁻⁴ M | 1 M HCl | -0.464 | 39 | 92.56 | 632 | [5] |
| Dimethyl ethanolamine (DMEA) | Molar Ratio 1.2 | Saturated Ca(OH)₂ + NaCl | ~ -0.350 | ~ 0.1 | > 90 | - | [6] |
| Lithium Nitrite (LiNO₂) | Molar Ratio 1.2 | Saturated Ca(OH)₂ + NaCl | ~ -0.300 | ~ 0.1 | > 90 | - | [6] |
Note: The experimental conditions such as temperature and pH can significantly influence the results. Please refer to the cited literature for detailed experimental parameters.
Experimental Protocols
The following are detailed methodologies for the key electrochemical experiments used to evaluate the performance of corrosion inhibitors.
Potentiodynamic Polarization
Potentiodynamic polarization is a direct current (DC) technique used to determine the corrosion rate and to understand the anodic and cathodic behavior of a metal.
-
Electrode Preparation: Steel specimens are typically polished with a series of silicon carbide papers of decreasing grit size (e.g., 400, 800, 1000 grit), rinsed with distilled water and acetone, and then dried.[2]
-
Electrochemical Cell: A conventional three-electrode system is used, consisting of the steel specimen as the working electrode, a platinum (Pt) grid or foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[2][7]
-
Procedure:
-
The working electrode is immersed in the corrosive solution (with and without the inhibitor) until a stable open circuit potential (OCP) is reached.[2]
-
A potentiodynamic scan is then performed by sweeping the potential from a cathodic value to an anodic value (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.333 mV/s to 1 mV/s).[8][9]
-
The resulting current is measured as a function of the applied potential, generating a Tafel plot.
-
-
Data Analysis: The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection. The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] * 100
where icorr(blank) and icorr(inhibitor) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is an alternating current (AC) technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.
-
Electrode and Cell Setup: The same three-electrode cell configuration as in potentiodynamic polarization is used.
-
Procedure:
-
The working electrode is immersed in the test solution at its OCP.
-
A small amplitude AC voltage signal (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
The impedance of the system is measured at each frequency.
-
-
Data Analysis: The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). The data is then fitted to an equivalent electrical circuit (EEC) to model the electrochemical processes occurring at the metal/solution interface.[10] A common and simple EEC is the Randles circuit.[10] The charge transfer resistance (Rct) is a key parameter obtained from the EEC, which is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion protection. The inhibition efficiency (IE%) can also be calculated from the Rct values:
IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] * 100
where Rct(blank) and Rct(inhibitor) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Visualizations
Experimental Workflow for Inhibitor Evaluation
The following diagram illustrates the typical workflow for evaluating the performance of a steel corrosion inhibitor using electrochemical techniques.
Caption: Experimental workflow for evaluating steel corrosion inhibitors.
Mechanism of Amine-Based Corrosion Inhibition
The diagram below illustrates the logical relationship of how amine-based inhibitors protect steel from corrosion. The primary mechanism involves the adsorption of the inhibitor molecules onto the steel surface, forming a protective barrier.
Caption: Mechanism of amine-based corrosion inhibition on steel surfaces.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical and thermodynamic properties of 1-phenyl-3-(phenylamino)propan-1-one with Na2WO4 on N80 steel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
A Comparative Guide to the Synthesis of 3-Alkoxypropylamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 3-alkoxypropylamines, a class of compounds valuable as intermediates in the synthesis of pharmaceuticals, agrochemicals, and corrosion inhibitors.[1] The selection of an appropriate synthetic pathway is critical and often depends on factors such as substrate availability, scalability, and reaction conditions. This document outlines three key methodologies, presenting their experimental protocols, comparative performance data, and visual pathway representations to aid in synthetic strategy and decision-making.
Key Synthesis Routes: An Overview
The synthesis of 3-alkoxypropylamines is predominantly achieved through three main pathways:
-
Cyanoethylation of Alcohols followed by Nitrile Reduction: A two-step industrial process involving the base-catalyzed addition of an alcohol to acrylonitrile, followed by the hydrogenation of the resulting 3-alkoxypropionitrile.[2]
-
Reductive Amination of 3-Alkoxypropionaldehydes: A direct, one-pot method where a 3-alkoxypropionaldehyde is reacted with ammonia in the presence of a reducing agent to form the target amine.[3][4]
-
Michael Addition of Ammonia to Alkyl 3-Alkoxyacrylates: A conjugate addition reaction where ammonia adds to an α,β-unsaturated ester, followed by ester hydrolysis and decarboxylation (or direct amidation and reduction) to yield the desired amine.[5][6]
Comparison of Synthesis Routes
The following table summarizes the key quantitative data and characteristics of the three primary synthetic pathways to 3-alkoxypropylamines.
| Parameter | Cyanoethylation of Alcohol & Nitrile Reduction | Reductive Amination of 3-Alkoxypropionaldehyde | Michael Addition of Ammonia to Alkyl 3-Alkoxyacrylate |
| Starting Materials | Alcohol, Acrylonitrile, Ammonia, Hydrogen Source | 3-Alkoxypropanol (for aldehyde synthesis), Ammonia, Reducing Agent | Alkyl 3-alkoxyacrylate, Ammonia |
| Key Intermediates | 3-Alkoxypropionitrile | 3-Alkoxypropionaldehyde, Imine | β-amino ester |
| Catalyst/Reagents | Base (e.g., NaOH, KOH), Hydrogenation Catalyst (e.g., Raney Nickel)[2] | Oxidizing Agent (for aldehyde synthesis, e.g., PCC), Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)[3][7] | Base or Lewis Acid catalyst (optional)[5] |
| Reported Yield | High (e.g., ~95% for nitrile reduction step for 3-methoxypropylamine)[2] | Good to High (e.g., 88-92% for 3-(hexyloxy)propylamine)[3] | Moderate to High (dependent on substrate and conditions, often >90% for related Michael additions)[8][9] |
| Reaction Conditions | Cyanoethylation: Mild (40-70 °C); Nitrile Reduction: High temperature and pressure (e.g., 100-160 °C, 2.8 MPa H₂)[2] | Aldehyde Synthesis: Varies; Reductive Amination: Generally mild conditions[3][10] | Can be performed under mild to moderate conditions, microwave irradiation can accelerate the reaction[8][11] |
| Purity | High purity achievable through distillation[2] | Generally high, purification by chromatography or distillation may be required.[3] | Can be high, but side products from double addition are possible.[8] |
| Key Advantages | Well-established, scalable industrial process; high yields.[2] | Good yields under relatively mild conditions for the amination step; versatile laboratory-scale synthesis.[3][12] | Potentially a more direct route if the acrylate is available; can be performed under mild conditions.[5] |
| Key Disadvantages | Two distinct reaction steps; use of highly toxic acrylonitrile and high-pressure hydrogenation.[2] | Requires the synthesis of the potentially unstable 3-alkoxypropionaldehyde as a separate step.[3] | The starting alkyl 3-alkoxyacrylate may not be readily available; potential for side reactions.[5] |
Experimental Protocols
Route 1: Cyanoethylation of Alcohol and Subsequent Nitrile Reduction
This two-step process is a common industrial method for producing 3-alkoxypropylamines.[2]
Step A: Synthesis of 3-Alkoxypropionitrile via Cyanoethylation
-
Setup: To a stirred solution of the alcohol (1.0 eq.), add a catalytic amount of a base such as sodium hydroxide (e.g., 0.05 eq.).
-
Reaction: Heat the mixture to 40-70 °C.
-
Addition: Slowly add acrylonitrile (1.0 eq.) dropwise, maintaining the reaction temperature.
-
Monitoring: After the addition is complete, continue stirring at the same temperature for 1.5-5 hours, monitoring the reaction progress by GC or TLC until the alcohol is consumed.
-
Workup: Cool the reaction mixture and neutralize the catalyst with a weak acid. The crude 3-alkoxypropionitrile can be purified by distillation or used directly in the next step.
Step B: Reduction of 3-Alkoxypropionitrile to 3-Alkoxypropylamine
-
Setup: In a high-pressure autoclave, charge the 3-alkoxypropionitrile (1.0 eq.), a suitable solvent such as ethanol, and a hydrogenation catalyst (e.g., Raney Nickel, ~3% by weight).[2]
-
Reaction Conditions: Seal the autoclave, purge with hydrogen, and then pressurize with hydrogen to the desired pressure (e.g., 2.8 MPa).[2]
-
Hydrogenation: Heat the mixture to 100-160 °C with vigorous stirring. The reaction is typically complete in 2-5 hours.[2]
-
Workup: Cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. The resulting 3-alkoxypropylamine is then purified by fractional distillation.[2]
Route 2: Reductive Amination of a 3-Alkoxypropionaldehyde
This route involves the initial oxidation of a 3-alkoxypropanol to the corresponding aldehyde, followed by direct amination.
Step A: Oxidation of 3-Alkoxypropanol to 3-Alkoxypropionaldehyde
-
Setup: Dissolve the 3-alkoxypropanol (1.0 eq.) in a suitable solvent (e.g., dichloromethane).
-
Oxidation: Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq.) portion-wise.
-
Monitoring: Stir the reaction at room temperature and monitor by TLC.
-
Workup: Upon completion, filter the mixture through a pad of silica gel to remove the chromium salts and concentrate the filtrate to obtain the crude 3-alkoxypropionaldehyde. This intermediate is often used immediately in the next step without further purification.[3]
Step B: Reductive Amination with Ammonia
-
Setup: Dissolve the crude 3-alkoxypropionaldehyde (1.0 eq.) in a suitable solvent like methanol.
-
Imine Formation: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate, and stir to form the imine in situ.[3]
-
Reduction: Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride, portion-wise.[3][7]
-
Monitoring: Monitor the reaction by TLC or GC until the imine is consumed.
-
Workup and Purification: Quench the reaction, typically with an aqueous base, and extract the product with an organic solvent. The combined organic layers are then dried and concentrated. The final product is purified by distillation or column chromatography.
Route 3: Michael Addition of Ammonia to an Alkyl 3-Alkoxyacrylate
This route represents a conjugate addition approach to the carbon-nitrogen bond formation.
-
Setup: In a pressure vessel, dissolve the alkyl 3-alkoxyacrylate (1.0 eq.) in a suitable solvent, such as methanol.
-
Reaction: Add a source of ammonia (e.g., a concentrated solution of ammonia in methanol). A catalyst, such as a Lewis acid or a base, may be added to facilitate the reaction.
-
Conditions: The reaction can be stirred at room temperature or heated (e.g., using microwave irradiation) to accelerate the addition.[5]
-
Monitoring: Monitor the formation of the β-amino ester intermediate by TLC or GC-MS.
-
Conversion to Amine: The resulting β-amino ester can be converted to the 3-alkoxypropylamine through subsequent hydrolysis, decarboxylation, and reduction, or through direct amidation followed by reduction. The specific protocol for this conversion would depend on the stability of the alkoxy group to the required reaction conditions.
Signaling Pathways and Experimental Workflows
The logical flow of each synthetic route is depicted in the following diagrams generated using the DOT language.
References
- 1. atamankimya.com [atamankimya.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Michael additions of amines to methyl acrylates promoted by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation [mdpi.com]
- 10. gctlc.org [gctlc.org]
- 11. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Cross-Validation of Analytical Techniques for 3-Propoxypropylamine Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the detection and quantification of 3-propoxypropylamine: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The selection of an appropriate analytical method is critical for ensuring the accuracy, reliability, and consistency of experimental data in research, development, and quality control processes. This document outlines detailed experimental protocols and presents a comparative summary of performance data to aid in method selection and validation.
Introduction to this compound and its Analytical Challenges
This compound is a primary aliphatic amine with applications in various industrial processes, including as a corrosion inhibitor, an epoxy curing agent, and an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate quantification of this compound is essential for monitoring reaction kinetics, ensuring product quality, and assessing environmental and occupational exposure.
The analysis of primary amines like this compound presents several challenges. Their high polarity can lead to poor retention and peak shape in reversed-phase chromatography, while their basicity can cause interactions with active sites in chromatographic systems, leading to peak tailing. Furthermore, this compound lacks a strong chromophore, making direct UV detection in HPLC challenging at low concentrations. To overcome these limitations, derivatization is often employed to enhance detectability and improve chromatographic performance.
Comparative Analysis of HPLC and GC Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common chromatographic techniques for the analysis of amines.[1] The choice between these methods depends on factors such as the volatility and thermal stability of the analyte, the required sensitivity, and the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2] For the analysis of this compound, a derivatization step is typically required to introduce a UV-active or fluorescent tag, thereby increasing detection sensitivity.[3]
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[2] Due to the volatility of this compound, GC is a viable analytical option. However, its high polarity and basicity can lead to poor peak shape and adsorption to the column.[4] Derivatization can also be used in GC to improve volatility and reduce peak tailing.[5]
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and GC-FID methods for the analysis of primary amines, based on data from analogous compounds. This data provides a benchmark for what can be expected when developing and validating a method for this compound.
| Performance Parameter | HPLC-UV (with Derivatization) | GC-FID |
| Limit of Detection (LOD) | 0.2 - 0.4 mg/kg (for bioactive amines in egg matrix)[2] | 0.07 - 0.14 ng/mg (for amphetamines)[6] |
| Limit of Quantitation (LOQ) | 0.7 - 1.1 mg/kg (for bioactive amines in egg matrix)[2] | 3 - 4 µg/mL (for volatile amines in API)[7] |
| Linearity (R²) | > 0.99 (for bioactive amines)[2] | > 0.999 (for volatile amines)[8] |
| Precision (RSD%) | < 10% (repeatability for bioactive amines)[2] | 1 - 7% (repeatability for volatile amines)[7] |
| Recovery (%) | 90.5 - 108.3% (for bioactive amines)[2] | > 90% (for volatile amines)[8] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This protocol describes a general procedure for the analysis of this compound using HPLC with UV detection following pre-column derivatization with dansyl chloride.
1. Sample Preparation and Derivatization:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of working standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent.
-
Derivatization Procedure:
-
To 1 mL of the standard or sample solution, add 2 mL of a saturated sodium bicarbonate solution.
-
Add 2 mL of a dansyl chloride solution (e.g., 1 mg/mL in acetone).
-
Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.
-
After incubation, add 100 µL of a 25% ammonia solution to quench the excess dansyl chloride.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 20 µL.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This protocol provides a general method for the direct analysis of this compound by GC-FID. For improved sensitivity and peak shape, a derivatization step (e.g., acylation with trifluoroacetic anhydride) can be incorporated.
1. Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards. If necessary, perform a liquid-liquid extraction to isolate the analyte from the sample matrix.
2. GC-FID Conditions:
-
Column: A column specifically designed for amine analysis, such as an Agilent CP-Volamine column (e.g., 30 m x 0.32 mm, 5 µm film thickness).[7]
-
Inlet: Use a deactivated liner, such as a Restek Siltek® liner.[7]
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 240°C at 10°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Injection Mode: Split or splitless, depending on the required sensitivity.
Mandatory Visualizations
Conclusion
Both HPLC and GC are suitable techniques for the determination of this compound. The choice of method will depend on the specific requirements of the analysis.
-
HPLC with pre-column derivatization is a robust method that offers excellent sensitivity and is applicable to a wide range of sample matrices. The derivatization step, while adding to the sample preparation time, is crucial for achieving the necessary sensitivity with UV detection.
-
GC-FID offers a more direct analysis for volatile amines. With the use of specialized columns and liners designed for amine analysis, good chromatographic performance can be achieved without derivatization. This can lead to a simpler and faster analytical workflow. However, for trace-level analysis, a derivatization step may still be necessary to improve sensitivity and peak shape.
It is recommended that the chosen method be thoroughly validated for its intended purpose, following guidelines from regulatory bodies such as the International Council for Harmonisation (ICH), to ensure the generation of reliable and accurate data. The performance data presented in this guide, derived from closely related compounds, can serve as a valuable reference during method development and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking 3-Propoxypropylamine: A Comparative Guide to Corrosion Inhibitor Performance
For Researchers, Scientists, and Drug Development Professionals
In the crucial field of materials science and asset integrity, the selection of an effective corrosion inhibitor is paramount. This guide provides an objective comparison of the performance of 3-Propoxypropylamine, a promising film-forming amine corrosion inhibitor, against established commercial alternatives, primarily focusing on imidazoline and quaternary ammonium salt-based inhibitors. The information presented herein is supported by experimental data from scientific literature, offering a valuable resource for researchers and professionals in the selection and evaluation of corrosion mitigation strategies.
Performance Data: A Comparative Analysis
The following tables summarize the corrosion inhibition performance of 3-Methoxypropylamine (MOPA), a close structural analog of this compound, and representative commercial corrosion inhibitors. It is important to note that the experimental conditions vary across different studies, which should be taken into consideration when comparing the data directly.
Table 1: Performance of 3-Methoxypropylamine (MOPA) as a Corrosion Inhibitor for X80 Steel in 3.5 wt% NaCl Solution
| Concentration (g/L) | Temperature (°C) | pH | Rotation Speed (rpm) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |
| 8.63 | 12.89 | 4.03 | 1097.69 | Minimized | Not explicitly stated |
Data extracted from a study optimizing MOPA's performance, where the focus was on identifying the conditions for the minimum corrosion rate rather than a range of efficiencies.
Table 2: Performance of Imidazoline-Based Corrosion Inhibitors
| Inhibitor Type | Concentration | Corrosive Medium | Metal | Inhibition Efficiency (%) |
| SOFA/DETA Imidazoline | Not specified | 5 wt% NaCl | Mild Steel | 90.34[1] |
| Fatty Acid Imidazoline Acetate (FIA) | 40 mg/L | CO2/H2S-saturated brine | AISI 1018 Steel | 99.89[1] |
| Coconut-oil modified hydroxyethyl-imidazoline | 20 ppm | 3% NaCl (CO2 + H2S) | Carbon Steel | 97[2] |
| Thioureido-imidazoline quaternary ammonium salt | Not specified | CO2-saturated hypersaline water | A3 Carbon Steel | Better than imidazoline alone[3] |
Table 3: Performance of Quaternary Ammonium Salt-Based Corrosion Inhibitors
| Inhibitor Type | Concentration | Corrosive Medium | Metal | Inhibition Efficiency (%) |
| 1,4-Bis (dimethyl decyl) ethylene diammonium bromide | 500 ppm | 1M HCl | Carbon Steel | 77.75 (at 45°C)[4] |
| Cetyl trimethyl ammonium bromide (CTAB) | Not specified | 1M & 2M H2SO4 | Carbon Steel | Up to 80%[5] |
| 1,1′-(1,4-phenylenebis(methylene))bis(4-formylpyridin-1-ium) (PMBF) | 42.02 × 10–5 M | 17.5% HCl | C1018 Steel | 98.5 (at 313 K)[6] |
| Benzyltriethylammonium chloride (BTC) | 10.0 mM | 1.0 M HCl | Carbon Steel | ~65[7] |
Experimental Protocols: A Detailed Overview
The following are detailed methodologies for key experiments commonly used to evaluate the performance of corrosion inhibitors. These protocols are based on established standards from ASTM and NACE.
Weight Loss Method (Gravimetric Analysis)
This is a fundamental and widely used method for determining the average corrosion rate.
Standard: Based on ASTM G31 / NACE TM0169.[8][9][10][11][12][13][14]
Procedure:
-
Specimen Preparation: Metal coupons of a specific size are cleaned, degreased, and accurately weighed to the nearest 0.1 mg.
-
Exposure: The weighed coupons are immersed in the corrosive solution, with and without the corrosion inhibitor, for a predetermined period under controlled temperature and agitation.
-
Cleaning: After the exposure period, the coupons are removed, and the corrosion products are cleaned off using appropriate chemical or mechanical methods that do not remove a significant amount of the base metal.
-
Re-weighing: The cleaned coupons are dried and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The weight loss is used to calculate the corrosion rate (CR) in units such as millimeters per year (mm/y) or mils per year (mpy) using the following formula: CR = (K × W) / (A × T × D) where:
-
K = a constant (e.g., 8.76 × 10^4 for mm/y)
-
W = weight loss in grams
-
A = area of the coupon in cm²
-
T = exposure time in hours
-
D = density of the metal in g/cm³
-
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where:
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inhibitor = Corrosion rate in the presence of the inhibitor
-
-
Potentiodynamic Polarization
This electrochemical technique provides rapid information about the corrosion rate and the mechanism of inhibition (anodic, cathodic, or mixed-type).
Standard: Based on ASTM G59.[2][15][16][17][18]
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Open Circuit Potential (OCP) Measurement: The potential of the working electrode is allowed to stabilize in the corrosive medium. This stable potential is the OCP or corrosion potential (Ecorr).
-
Polarization Scan: The potential of the working electrode is scanned from a potential cathodic (more negative) to Ecorr to a potential anodic (more positive) to Ecorr at a slow, constant scan rate (e.g., 0.167 mV/s).
-
Data Acquisition: The resulting current is measured as a function of the applied potential, generating a polarization curve (Tafel plot).
-
Data Analysis:
-
The corrosion current density (icorr) is determined by extrapolating the linear portions (Tafel regions) of the anodic and cathodic curves back to Ecorr.
-
The corrosion rate is then calculated from the icorr value using the Stern-Geary equation and Faraday's law, as detailed in ASTM G102.[1][8][9][19][20]
-
The inhibition efficiency is calculated using the icorr values with and without the inhibitor: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.
Procedure:
-
Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
AC Signal Application: A small amplitude AC potential (e.g., 10 mV) is applied to the working electrode at its OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Impedance Measurement: The resulting AC current response is measured, and the impedance of the system is calculated at each frequency.
-
Data Presentation: The data is typically presented as Nyquist and Bode plots.
-
Data Analysis:
-
The impedance data is fitted to an equivalent electrical circuit model to extract parameters such as:
-
Solution resistance (Rs): Resistance of the electrolyte.
-
Charge transfer resistance (Rct): Inversely proportional to the corrosion rate. A higher Rct indicates better corrosion resistance.
-
Double-layer capacitance (Cdl): Related to the adsorption of the inhibitor and the formation of a protective film. A decrease in Cdl often signifies the formation of a thicker protective layer.
-
-
The inhibition efficiency is calculated from the charge transfer resistance values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Mechanism of Action and Experimental Workflow
The primary mechanism by which this compound and other film-forming amine inhibitors protect against corrosion is through the formation of a persistent, hydrophobic film on the metal surface. This barrier isolates the metal from the corrosive environment.
The logical workflow for evaluating a corrosion inhibitor like this compound is a multi-step process that combines screening with detailed performance analysis.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. matestlabs.com [matestlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. ASTM G102 - Calculation of corrosion rates | EndoLab [endolab.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. Film Forming Amines as Corrosion Inhibitors in Power Plants [chemetrics.com]
- 11. Synthesis and evaluation of corrosion inhibitory and adsorptive properties of N-(β-ethoxypropionitrile-N,N-bis(2-hydroxyethylethoxy) fatty amide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. scribd.com [scribd.com]
- 14. farsi.msrpco.com [farsi.msrpco.com]
- 15. store.astm.org [store.astm.org]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. "ASTM G102: 2023 Corrosion Rate Calculation Practice" [bsbedge.com]
- 18. content.ampp.org [content.ampp.org]
- 19. ijcsi.pro [ijcsi.pro]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Propoxypropylamine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 3-Propoxypropylamine is critical for maintaining a secure laboratory environment and protecting the ecosystem. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, minimizing risks and adhering to regulatory standards.
Immediate Safety and Hazard Profile
This compound is classified as a flammable liquid and vapor that can cause severe skin burns and eye damage. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and to be aware of its incompatibilities to prevent hazardous reactions.
| Hazard Classification & Physical Properties | Data |
| GHS Hazard Statements | H226: Flammable liquid and vapor[1] H314: Causes severe skin burns and eye damage[1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chlorides[2] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection[1][3][4] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service. Adherence to the following protocol will ensure safe handling from collection to final disposal.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound Hazardous Waste."
-
Segregate this compound waste from other chemical waste streams, especially incompatible materials, to prevent dangerous reactions.[3]
2. Waste Collection and Container Management:
-
Use a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.
-
Ensure the container is stored in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[3]
-
Opened containers must be carefully resealed and kept upright to prevent leakage.
-
Do not overfill the container; allow for vapor expansion.
3. Spill and Contamination Management:
-
In the event of a spill, immediately evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly.
4. Disposal of Contaminated Materials and Empty Containers:
-
Any materials contaminated with this compound, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste in the same designated container.
-
Empty containers retain chemical residue and are considered hazardous.[5] Dispose of them as unused product in the designated waste container.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed and certified chemical waste disposal company.
-
Ensure all institutional and local regulations for hazardous waste pickup and documentation are followed.
-
Under no circumstances should this compound be discharged into drains or the environment.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-Propoxypropylamine
This document provides immediate, essential safety and logistical information for the handling of 3-Propoxypropylamine, tailored for researchers, scientists, and drug development professionals. It includes detailed personal protective equipment (PPE) selection protocols, operational plans, and disposal procedures to ensure laboratory safety and regulatory compliance.
Hazard Summary and Immediate Precautions
This compound is a flammable and corrosive liquid that can cause severe skin burns and eye damage. Inhalation of vapors or mist should be avoided. Immediate precautions include working in a well-ventilated area, preferably under a chemical fume hood, and ensuring that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following sections provide a step-by-step guide to selecting the correct equipment.
Tightly fitting safety goggles are mandatory.[1] For operations with a higher risk of splashing, a face shield with a minimum height of 8 inches should be worn in addition to safety goggles.[1] All eye and face protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
A complete chemical-resistant suit is required to protect against skin exposure.[1] The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1]
Experimental Protocol: Glove Selection and Management
-
Consult Manufacturer's Data: Contact glove manufacturers directly to obtain specific chemical resistance data for this compound or chemically similar aliphatic amines.
-
Review Analogue Data: In the absence of direct data, review permeation and breakthrough data for analogous chemicals. The table below provides data for Triethylamine, another aliphatic amine, which may offer some guidance but should not be used as a direct substitute.
-
Inspect Before Use: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking, before each use.
-
Proper Donning and Doffing: Use proper techniques for putting on and taking off gloves to avoid cross-contamination.
-
Immediate Replacement: If a glove is splashed or shows any sign of contamination, it must be removed and replaced immediately. Dispose of contaminated gloves as hazardous waste.
-
No Reuse of Disposable Gloves: Single-use gloves should never be reused.
Table 1: Glove Breakthrough Time for Triethylamine (Analogue Chemical)
| Glove Material | Breakthrough Time | Reference |
| Nitrile Rubber | > 70 minutes | [2] |
| Natural Latex Rubber | Rapid Permeation | [2] |
| Vinyl | Rapid Permeation | [2] |
Disclaimer: This data is for Triethylamine and should be used as a preliminary guide only. It is imperative to consult with the glove manufacturer for data specific to this compound.
Table 2: General Chemical Resistance of Nitrile Gloves to Amines
| Chemical Class | Resistance Rating | Breakthrough Time |
| Amines | Poor | Generally < 15 minutes |
If a risk assessment indicates the potential for inhalation of vapors or mists, respiratory protection is mandatory.
-
Respirator Type: A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[1] In situations where the respirator is the sole means of protection, a full-face supplied air respirator should be used.[1]
Experimental Protocol: Quantitative Respirator Fit Testing (OSHA Protocol)
A quantitative fit test (QNFT) is required to ensure a proper seal for tight-fitting respirators. The following is a summary of the OSHA-accepted protocol.[3][4][5]
-
Respirator Selection: The user should be allowed to select the most comfortable respirator from a variety of models and sizes.
-
Donning and Seal Check: The user must be instructed on how to properly don the respirator and perform a user seal check (positive and negative pressure checks).
-
Test Exercises: The user performs a series of seven exercises for one minute each while connected to a quantitative fit testing instrument (e.g., a PortaCount®). These exercises include:
-
Normal breathing
-
Deep breathing
-
Turning head side to side
-
Moving head up and down
-
Talking
-
Grimacing (for 15 seconds)
-
Bending over
-
Normal breathing
-
-
Fit Factor: The instrument measures the concentration of particles inside and outside the respirator to calculate a "fit factor." A fit factor of at least 500 is required for full-facepiece respirators.[5]
Table 3: Respirator Cartridge Selection
| Cartridge Type | Protection Against | Standard |
| A | Organic gases and vapors with a boiling point > 65°C | EN 14387 |
| B | Inorganic gases and vapors (e.g., chlorine, hydrogen sulfide) | EN 14387 |
| E | Sulfur dioxide and other acid gases | EN 14387 |
| K | Ammonia and organic ammonia derivatives | EN 14387 |
| ABEK | Combination of the above | EN 14387 |
Protocol: Establishing a Respirator Cartridge Change Schedule
Since there is no specific end-of-service-life indicator (ESLI) for this compound, a cartridge change schedule must be established.[6][7]
-
Gather Data: Collect information on the concentration of this compound in the work environment, humidity, temperature, and the user's breathing rate.[8]
-
Use Manufacturer's Software or Models: Utilize respirator manufacturer's software or mathematical models to estimate the service life of the cartridge based on the collected data.[9]
-
Conduct Experimental Tests: For greater accuracy, conduct experimental tests by challenging a cartridge with a known concentration of the chemical under simulated worst-case workplace conditions to determine the breakthrough time.[10]
-
Establish a Schedule: The change schedule should be set at a fraction of the determined service life (e.g., 50%) to provide a safety margin.
-
Immediate Replacement: Cartridges should be replaced immediately if the user detects any odor, taste, or irritation.
Operational and Disposal Plans
-
Handling: Avoid inhalation of vapor or mist.[1] Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharges.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store in a corrosives area.
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.
-
Absorption: Soak up the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collection: Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Waste Characterization: Characterize the waste as both flammable (ignitable) and corrosive.
-
Containerization: Use a dedicated, compatible, and properly labeled hazardous waste container. The container must be kept closed except when adding waste.
-
Segregation: Do not mix this compound waste with incompatible materials.
-
Licensed Disposal: Arrange for disposal through a licensed professional waste disposal company.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.[11][12][13][14]
Visual Diagrams
Caption: PPE Selection Workflow for this compound.
Caption: Disposal Plan for this compound Waste.
References
- 1. gloves.com [gloves.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. 1910.134 App A - Fit Testing Procedures (Mandatory). | Occupational Safety and Health Administration [osha.gov]
- 4. accutec.com [accutec.com]
- 5. raecorents.com [raecorents.com]
- 6. Safety Tip of the Week – Respirator Change Schedules – Safety Matters Weekly [safetymattersweekly.com]
- 7. oehs.ecu.edu [oehs.ecu.edu]
- 8. ohsonline.com [ohsonline.com]
- 9. med.navy.mil [med.navy.mil]
- 10. eTool : Respiratory Protection - Respirator Change Schedules - Conducting Experimental Tests to Determine a Cartridge's Service Life | Occupational Safety and Health Administration [osha.gov]
- 11. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 12. mlienvironmental.com [mlienvironmental.com]
- 13. resources.finalsite.net [resources.finalsite.net]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
